molecular formula C9H18O3Si3 B1329748 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane CAS No. 3901-77-7

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Cat. No.: B1329748
CAS No.: 3901-77-7
M. Wt: 258.49 g/mol
InChI Key: BVTLTBONLZSBJC-UHFFFAOYSA-N
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Description

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a useful research compound. Its molecular formula is C9H18O3Si3 and its molecular weight is 258.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
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InChI

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
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InChI Key

BVTLTBONLZSBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
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Molecular Formula

C9H18O3Si3
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Related CAS

25587-81-9
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1063229
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Molecular Weight

258.49 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
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CAS No.

3901-77-7, 68082-23-5
Record name 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-
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Record name 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly referred to as V3D3, is a cyclic organosilicon compound with the chemical formula C₉H₁₈O₃Si₃.[1][2][3] It is characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability, reactivity, and low viscosity, making it a valuable precursor in the synthesis of a wide array of silicone-based materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and a summary of its spectral data. The primary applications of this compound are in polymer chemistry, particularly in the production of silicone rubbers, resins, and coatings through ring-opening polymerization.[4] While its direct application in drug development is not prominent, its use in biocompatible coatings for medical devices represents an area of interest.

Chemical and Physical Properties

This compound is a colorless to light yellowish transparent liquid at room temperature.[2] It is a volatile compound with a boiling point of 80°C at 20 mmHg.[2] The physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₈O₃Si₃[1][2][3]
Molecular Weight 258.49 g/mol [1][2][3][5]
Appearance Colorless to yellowish transparent liquid[2]
Density 0.967 g/cm³[2]
Melting Point < 0 °C
Boiling Point 80 °C at 20 mmHg[2]
Flash Point > 65 °C[2]
Refractive Index 1.448[2]
Vapor Pressure 0.428 mmHg at 25°C[2]
Table 2: Chemical Identifiers
IdentifierValueReference
CAS Number 3901-77-7[1][5][6]
IUPAC Name 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane[3]
InChIKey BVTLTBONLZSBJC-UHFFFAOYSA-N[3]
SMILES C[Si]1(O--INVALID-LINK--(C)C=C">Si(C)C=C)C=C[3]
Synonyms Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane[1][6]

Spectral Data

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.

Table 3: Summary of Spectroscopic Data
TechniqueKey Observations
¹H NMR Signals corresponding to the vinyl protons (CH=CH₂) and methyl protons (-CH₃) are expected.
¹³C NMR Resonances for the vinyl carbons and methyl carbons are expected.
FT-IR Characteristic absorption bands for Si-O-Si stretching, C=C stretching (vinyl), and Si-CH₃ vibrations. The NIST WebBook provides a reference spectrum.[7]
Mass Spectrometry The electron ionization mass spectrum shows a prominent peak at m/z 243, corresponding to the loss of a methyl group. Other significant fragments are observed at m/z 215 and 203.[5]

Experimental Protocols

Synthesis of this compound via Hydrolysis of Dichloromethylvinylsilane

This protocol describes a general method for the synthesis of cyclosiloxanes from the corresponding dichlorosilane.

Materials:

  • Dichloromethylvinylsilane

  • Deionized water

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Add a measured amount of deionized water to the flask.

  • Slowly add dichloromethylvinylsilane to the dropping funnel.

  • With vigorous stirring, add the dichloromethylvinylsilane dropwise to the water. The reaction is exothermic and will produce hydrogen chloride gas, which should be properly vented.[8]

  • After the addition is complete, continue stirring the mixture for a specified time to ensure complete hydrolysis.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Note: This is a generalized procedure. The specific stoichiometry, reaction times, and temperatures should be optimized for the desired yield and purity.[8][9]

Anionic Ring-Opening Polymerization (AROP)

This protocol outlines the general procedure for the anionic ring-opening polymerization of this compound to form polyvinylmethylsiloxane.

Materials:

  • This compound (monomer)

  • Anhydrous toluene (or other suitable solvent)

  • Anionic initiator (e.g., n-butyllithium, potassium silanolate)

  • Terminating agent (e.g., chlorotrimethylsilane)

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes for transfer of reagents

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in anhydrous toluene in a flame-dried Schlenk flask.

  • Using a syringe, add the anionic initiator to the monomer solution at the desired temperature.

  • Allow the polymerization to proceed for the desired time, monitoring the reaction progress by techniques such as gel permeation chromatography (GPC) or NMR spectroscopy.

  • To terminate the polymerization, add a stoichiometric amount of a terminating agent, such as chlorotrimethylsilane.

  • The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol.

  • The precipitated polymer is then collected by filtration and dried under vacuum.

Signaling Pathways and Experimental Workflows

While this compound is not typically associated with biological signaling pathways in drug development, its synthesis and polymerization processes can be represented as logical workflows.

Diagram 1: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Dichloromethylvinylsilane Dichloromethylvinylsilane Hydrolysis Hydrolysis & Condensation Dichloromethylvinylsilane->Hydrolysis Water Water Water->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Crude Product HCl HCl (byproduct) Hydrolysis->HCl Purification Purification Neutralization->Purification Product 1,3,5-Trivinyl-1,3,5- trimethylcyclotrisiloxane Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Anionic Ring-Opening Polymerization (AROP) Mechanism

AROP Initiator Initiator (I⁻) ActiveCenter Ring-Opened Active Center (I-M⁻) Initiator->ActiveCenter Initiation Monomer Cyclic Monomer (V3D3) Monomer->ActiveCenter Propagation Propagation Monomer->Propagation ActiveCenter->Propagation PolymerChain Growing Polymer Chain (I-M(n)⁻) Propagation->PolymerChain PolymerChain->Propagation n Monomers Termination Termination (T) PolymerChain->Termination FinalPolymer Final Polymer (I-M(n)-T) Termination->FinalPolymer

Caption: Generalized mechanism of anionic ring-opening polymerization.

Diagram 3: Cationic Ring-Opening Polymerization (CROP) Mechanism

CROP Initiator Initiator (H⁺) ActiveCenter Protonated Monomer (HM⁺) Initiator->ActiveCenter Initiation Monomer Cyclic Monomer (V3D3) Monomer->ActiveCenter Propagation Propagation Monomer->Propagation ActiveCenter->Propagation PolymerChain Growing Polymer Chain (H-M(n)⁺) Propagation->PolymerChain PolymerChain->Propagation n Monomers Termination Termination/Transfer PolymerChain->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Generalized mechanism of cationic ring-opening polymerization.

Conclusion

This compound is a versatile and reactive cyclic siloxane monomer. Its well-defined chemical and physical properties, coupled with its ability to undergo controlled ring-opening polymerization, make it a cornerstone in the synthesis of advanced silicone materials. While its direct role in drug development is limited, the biocompatible and tunable nature of the polymers derived from it offer potential in medical device coatings and related biomedical applications. This guide provides foundational technical information to aid researchers and scientists in leveraging the unique properties of this compound in their respective fields.

References

An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 3901-77-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound with the CAS number 3901-77-7. This document details its physicochemical properties, synthesis, characterization, and significant applications, particularly in polymer chemistry. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and data to facilitate its use in research and development. The unique combination of a cyclotrisiloxane ring with reactive vinyl groups makes this compound a versatile building block for the synthesis of advanced silicone-based materials.[1][2]

Introduction

This compound, also known as methylvinylsiloxane cyclic trimer, is a cyclic organosilicon compound.[3][4] Its structure, consisting of a six-membered ring of alternating silicon and oxygen atoms with both methyl and vinyl substituents on each silicon atom, imparts a unique combination of stability and reactivity.[5] The strained cyclotrisiloxane ring is susceptible to ring-opening polymerization, while the vinyl groups provide sites for crosslinking and other chemical modifications.[5][6] These characteristics make it an essential monomer and crosslinking agent in the synthesis of a wide range of silicone polymers, including silicone rubbers and vinyl silicone oils.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Molecular Formula C₉H₁₈O₃Si₃[4][8]
Molecular Weight 258.49 g/mol [3][8]
Appearance Colorless to yellowish transparent liquid[4][8]
Density 0.967 g/cm³ at 25°C[4][8]
Boiling Point 80°C at 20 mmHg[4]
Melting Point < 0°C[4][8]
Flash Point 64.2°C[8]
Refractive Index 1.448 at 20°C[4]
Vapor Pressure 0.428 mmHg at 25°C[4]
EINECS Number 223-458-5[4][8]
InChIKey BVTLTBONLZSBJC-UHFFFAOYSA-N[3]
IUPAC Name 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane[3]

Synthesis

The primary method for the synthesis of this compound involves the controlled hydrolysis of dichloromethylvinylsilane.[4] This process leads to the formation of a mixture of cyclic and linear siloxanes, from which the desired trimer can be isolated.

Experimental Protocol: Hydrolysis of Dichloromethylvinylsilane

Materials:

  • Dichloromethylvinylsilane (CAS: 124-70-9)[4]

  • Deionized water

  • A suitable organic solvent (e.g., diethyl ether or toluene)

  • A weak base for neutralization (e.g., sodium bicarbonate)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of dichloromethylvinylsilane in an organic solvent is prepared.

  • The flask is cooled in an ice bath to maintain a low temperature during the reaction.

  • Deionized water is added dropwise to the stirred solution from the dropping funnel. The rate of addition is controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.

  • After the addition is complete, the mixture is allowed to stir for several hours at room temperature to ensure complete hydrolysis and condensation.

  • The reaction mixture is then neutralized with a weak base, such as a saturated solution of sodium bicarbonate, until the aqueous layer is no longer acidic.

  • The organic layer is separated, washed with deionized water, and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting mixture of cyclic and linear siloxanes is then subjected to fractional distillation under vacuum to isolate the this compound trimer.[9]

SynthesisWorkflow A Dichloromethylvinylsilane in Organic Solvent B Addition of Water (Controlled) A->B Cooling C Hydrolysis & Condensation B->C Stirring D Neutralization (e.g., NaHCO3) C->D E Phase Separation D->E F Drying of Organic Phase E->F Organic Layer G Solvent Evaporation F->G H Fractional Distillation G->H I This compound H->I

Synthesis workflow for this compound.

Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

¹H NMR (Proton NMR):

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Expected Chemical Shifts:

    • The protons of the methyl groups directly attached to the silicon atoms are expected to appear as a sharp singlet in the upfield region.

    • The protons of the vinyl groups will show a more complex multiplet pattern in the downfield region, characteristic of a -CH=CH₂ system.

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Expected Chemical Shifts:

    • The carbon atoms of the methyl groups will appear as a single peak at a low chemical shift.

    • The two carbon atoms of the vinyl groups will each give a distinct signal at higher chemical shifts.

²⁹Si NMR (Silicon-29 NMR):

  • Sample Preparation: A more concentrated solution in a suitable deuterated solvent is typically required.

  • Expected Chemical Shifts: A single resonance is expected, confirming the presence of a single type of silicon environment in the symmetric cyclotrisiloxane ring.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3050=C-H stretching (vinyl)
~2960C-H stretching (methyl)
~1600C=C stretching (vinyl)
~1410Si-CH=CH₂ deformation
~1260Si-CH₃ deformation
1020-1080Si-O-Si stretching (cyclic)
~960=C-H out-of-plane bending (vinyl)
~790Si-C stretching
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the compound and to confirm its molecular weight.

Experimental Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: Optimized to ensure volatilization without thermal degradation.

  • Oven Program: A temperature ramp is used to achieve good separation from any impurities.

  • MS Detector: Electron ionization (EI) at 70 eV is typically used.

Expected Results:

  • The gas chromatogram should show a major peak corresponding to the this compound.

  • The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern resulting from the loss of methyl and vinyl groups. A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is commonly observed.

Key Applications and Experimental Protocols

This compound is a cornerstone in the synthesis of advanced silicone materials due to its ability to undergo ring-opening polymerization and hydrosilylation reactions.

Ring-Opening Polymerization (ROP)

Both anionic and cationic ROP can be employed to synthesize linear poly(methylvinylsiloxane)s. The high ring strain of the cyclotrisiloxane makes it highly reactive in these polymerizations.[10]

Initiators: Strong bases such as potassium hydroxide (KOH), or organolithium reagents like n-butyllithium (n-BuLi).[11]

Experimental Protocol (using n-BuLi):

  • This compound is purified by distillation under reduced pressure and stored under an inert atmosphere.

  • The polymerization is carried out in a flame-dried Schlenk flask under a nitrogen or argon atmosphere.

  • The monomer is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or toluene).

  • The initiator, n-butyllithium, is added dropwise to the stirred solution at a controlled temperature (often low temperatures are used to control the polymerization).

  • The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.

  • The polymerization is terminated by the addition of a quenching agent, such as a chlorosilane (e.g., trimethylchlorosilane) or an alcohol.

  • The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

AnionicROP Monomer Trivinyltrimethyl- cyclotrisiloxane Initiation Initiation: Ring Opening Monomer->Initiation Initiator n-Butyllithium (n-BuLi) Initiator->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Propagation->Propagation Termination Termination: Quenching Agent Propagation->Termination Polymer Poly(methylvinylsiloxane) Termination->Polymer

Anionic Ring-Opening Polymerization of this compound.

Initiators: Strong acids such as trifluoromethanesulfonic acid (triflic acid) or sulfuric acid.[12]

Experimental Protocol (using Triflic Acid):

  • The purified monomer is placed in a dry reaction vessel under an inert atmosphere.

  • The reaction is typically carried out in a non-polar solvent like dichloromethane or in bulk.

  • A catalytic amount of triflic acid is added to the monomer solution at a controlled temperature.

  • The polymerization proceeds until the desired viscosity or molecular weight is reached.

  • The reaction is terminated by the addition of a weak base, such as an amine or ammonia.

  • The polymer is then purified by precipitation or by removing volatile components under vacuum.[13]

CationicROP Monomer Trivinyltrimethyl- cyclotrisiloxane Initiation Initiation: Protonation & Ring Opening Monomer->Initiation Initiator Acid Catalyst (e.g., Triflic Acid) Initiator->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Propagation->Propagation Termination Termination: Base Quenching Propagation->Termination Polymer Poly(methylvinylsiloxane) Termination->Polymer

Cationic Ring-Opening Polymerization of this compound.
Hydrosilylation Crosslinking

The vinyl groups on the polysiloxanes derived from this compound can be crosslinked with a hydrosilane-containing crosslinker in the presence of a platinum catalyst to form a silicone elastomer.[1]

Materials:

  • Vinyl-functional polysiloxane (synthesized via ROP)

  • Hydrosilane crosslinker (e.g., poly(methylhydrosiloxane))

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (optional, to control the curing rate)

Experimental Protocol:

  • The vinyl-functional polysiloxane and the hydrosilane crosslinker are thoroughly mixed in the desired ratio. The ratio of Si-H to vinyl groups is a critical parameter that determines the crosslink density and the final properties of the elastomer.

  • A catalytic amount of a platinum catalyst is added to the mixture. An inhibitor may also be added to provide a workable pot life at room temperature.

  • The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • The mixture is then cured by heating at a specific temperature for a set duration. The curing profile depends on the catalyst and inhibitor system used.

  • The resulting crosslinked silicone elastomer can be post-cured at a higher temperature to ensure complete reaction and remove any volatile byproducts.[14]

Hydrosilylation cluster_reactants Reactants cluster_catalyst Catalyst System A Vinyl-functional Polysiloxane E Mixing & Degassing A->E B Hydrosilane Crosslinker B->E C Platinum Catalyst (e.g., Karstedt's) C->E D Inhibitor (Optional) D->E F Curing (Heating) E->F G Silicone Elastomer F->G

Hydrosilylation crosslinking to form a silicone elastomer.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical.[15] Store in a cool, well-ventilated area away from heat, sparks, and open flames.[2][15] Hazardous polymerization can occur at temperatures above 150°C.[15]

Conclusion

This compound is a highly versatile and reactive monomer that serves as a fundamental building block in silicone polymer chemistry. Its ability to undergo controlled ring-opening polymerization and subsequent crosslinking via hydrosilylation allows for the synthesis of a wide array of silicone elastomers and resins with tailored properties. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and key applications, along with experimental protocols to aid researchers in its effective utilization. The continued exploration of this compound is expected to lead to the development of new and advanced materials for a variety of applications.

References

An In-depth Technical Guide to the Physical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS No. 3901-77-7). The information is curated for professionals in research and development who require precise data for modeling, formulation, and synthesis applications. This document summarizes key quantitative physical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of liquid chemical compounds.

Core Physical Properties

This compound is an organosiloxane characterized by a six-membered ring composed of alternating silicon and oxygen atoms, with both methyl and vinyl functional groups attached to the silicon atoms.[1] Its appearance is typically a colorless or yellowish transparent liquid.[1][2] This unique structure imparts properties that make it a valuable intermediate in the synthesis of silicone-based polymers and other materials.[3][4]

The physical properties of this compound are critical for its handling, processing, and application in various chemical syntheses. A summary of these properties is presented in the table below.

Table 1: Summary of Physical Properties for this compound

Physical PropertyValueUnitsConditions
Molecular Formula C₉H₁₈O₃Si₃--
Molecular Weight 258.49[1][2], 258.50[5][6] g/mol -
Density 0.967[1][2][7], 0.9669[5]g/cm³@ 20°C
Boiling Point 201.9[1]°C@ 760 mmHg
80[2][5][6][7][8]°C@ 20 mmHg
Melting Point < 0[1][2][7]°C-
Flash Point 64.2[1], >65[2][7]°CClosed Cup
Refractive Index 1.4215[5]-@ 20°C
1.448[2][7]-@ 20°C
Vapor Pressure 0.428mmHg@ 25°C[2]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies that are generally employed to determine the key physical properties listed above. While protocols specific to this compound are not extensively published, the American Society for Testing and Materials (ASTM) provides standardized procedures for liquids with similar characteristics.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is based on ASTM D1120.[6][9]

  • Principle: A sample is boiled under equilibrium conditions at atmospheric pressure. The temperature of the boiling liquid, corrected for barometric pressure, is recorded as the boiling point.[6]

  • Apparatus: A 100-mL round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux condenser, boiling stones (typically silicon carbide), a calibrated partial immersion thermometer, and a controlled heat source (e.g., electric heating mantle) are required.[6]

  • Procedure:

    • Measure 60 mL of the sample into the flask.

    • Add a few boiling stones to ensure smooth boiling.

    • Assemble the apparatus, ensuring the thermometer bulb is positioned correctly within the vapor and liquid.

    • Apply heat to the flask to achieve a uniform boiling rate.

    • Allow the system to reach equilibrium, indicated by a stable temperature reading.

    • Record the stable temperature as the observed boiling point.

    • Correct the observed temperature for any deviation from standard atmospheric pressure (760 mmHg).[10]

Density, the mass per unit volume, is a fundamental property. ASTM D4052 describes a common method using a digital density meter.[3][11]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube, which is dependent on the mass of the sample, is used to calculate the density.[12][13]

  • Apparatus: A digital density meter equipped with a U-tube oscillator and a system for electronic excitation, frequency counting, and display. A constant-temperature bath may be required to maintain the sample at the desired measurement temperature.[14]

  • Procedure:

    • Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

    • Equilibrate the sample to the measurement temperature (e.g., 20°C).

    • Introduce the sample into the U-tube, ensuring no air bubbles are present. Opaque samples require a procedure to verify the absence of bubbles.[3][15]

    • Allow the instrument's reading to stabilize.

    • Record the density value displayed by the instrument.

The refractive index is a dimensionless number that describes how light propagates through a substance. ASTM D1218 is a standard test method for hydrocarbon liquids that can be applied here.[1][5]

  • Principle: The method measures the refractive index using a calibrated refractometer, typically an Abbé-type instrument, by observing the critical angle at which light is refracted through a thin film of the sample.[16]

  • Apparatus: A refractometer with a temperature-controlled prism, a monochromatic light source (typically a sodium D line at 589 nm), and certified liquid reference standards for calibration.[1][2]

  • Procedure:

    • Calibrate the refractometer using a liquid standard with a known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a small drop of the sample to the prism.

    • Close the prisms and allow the sample to reach thermal equilibrium (e.g., 20°C).

    • Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Read the refractive index from the instrument's scale.

    • Perform multiple readings and average the results for accuracy.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical property characterization of a liquid chemical compound like this compound.

G cluster_0 Phase 1: Sample Preparation & Initial Checks cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Analysis & Reporting sample Obtain Liquid Sample purity Assess Purity (e.g., GC/NMR) sample->purity visual Visual Inspection (Color, Clarity) purity->visual density Density Measurement (ASTM D4052) visual->density boiling_point Boiling Point Determination (ASTM D1120) refractive_index Refractive Index Measurement (ASTM D1218) viscosity Viscosity Measurement (e.g., ASTM D445) flash_point Flash Point Test (e.g., ASTM D93) data_collection Collect Raw Data flash_point->data_collection correction Apply Corrections (e.g., Pressure, Temp) data_collection->correction analysis Statistical Analysis (Mean, Std Dev) correction->analysis report Generate Technical Report analysis->report

Caption: General workflow for physical property characterization of a liquid chemical.

References

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications of this versatile organosilicon compound.

Molecular Structure and Properties

This compound is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms.[1] Each silicon atom is bonded to one methyl group and one vinyl group. This unique structure, combining a stable siloxane backbone with reactive vinyl functional groups, imparts a balance of thermal stability and reactivity, making it a valuable monomer in polymer chemistry.[1]

The IUPAC name for this compound is 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane.[2] Its molecular formula is C₉H₁₈O₃Si₃.[3][4][5][6][7]

cluster_legend Molecular Structure of this compound c_node h_node o_node si_node

Ball-and-stick model of this compound

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is a colorless to yellowish transparent liquid at room temperature.[3][4][5][6][7]

PropertyValueReference(s)
Molecular Formula C₉H₁₈O₃Si₃[3][4][5][6][7]
Molecular Weight 258.49 g/mol [3][4]
CAS Number 3901-77-7[3]
Appearance Colorless to yellowish transparent liquid[3][4]
Density 0.967 g/cm³[3][4]
Boiling Point 201.9 °C at 760 mmHg; 80 °C at 20 mmHg[3][4]
Melting Point < 0 °C[3][4]
Flash Point 64.2 °C[3]
Refractive Index 1.448[4]
Computational Data

Computationally derived properties provide further insight into the molecule's characteristics.

PropertyValueReference(s)
Topological Polar Surface Area 27.7 Ų[2]
Rotatable Bond Count 3[2]
Heavy Atom Count 15[2]
Complexity 243[2]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the controlled hydrolytic condensation of dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂). This precursor is readily available and its hydrolysis can be controlled to favor the formation of the cyclic trimer.

Synthesis_Workflow start Dichloromethylvinylsilane (Precursor) hydrolysis Controlled Hydrolysis (Water in Solvent) start->hydrolysis + H₂O condensation Intramolecular Condensation hydrolysis->condensation Forms Silanols trimer 1,3,5-Trivinyl-1,3,5-trimethyl- cyclotrisiloxane (V3D3) condensation->trimer Ring Closure purification Purification (Fractional Distillation) trimer->purification final_product High-Purity V3D3 purification->final_product

Figure 2: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂)

  • Toluene (anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is charged with anhydrous toluene.

  • The system is flushed with nitrogen, and a slow, steady stream of nitrogen is maintained throughout the reaction.

  • Dichloromethylvinylsilane is dissolved in anhydrous toluene and placed in the dropping funnel.

  • A stoichiometric amount of deionized water, also dissolved in toluene, is added dropwise to the stirred solution in the flask over a period of 2-3 hours. The reaction is exothermic and the temperature should be maintained at 20-30°C using an ice bath.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure completion of the hydrolysis and condensation.

  • The resulting solution, containing hydrochloric acid as a byproduct, is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with deionized water until the aqueous layer is neutral.

  • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the toluene is removed from the filtrate by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The table below lists the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretch=C-H (Vinyl)
~2960C-H stretch (asymmetric)-CH₃ (Methyl)
~1600C=C stretchC=C (Vinyl)
~1410C-H bendSi-CH=CH₂
~1260CH₃ symmetric bendSi-CH₃
~1020Si-O-Si stretch (asymmetric)Siloxane Ring

Experimental Protocol:

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet in the vinyl region (δ 5.7-6.2 ppm) and a sharp singlet in the methyl region (δ ~0.1-0.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons (δ ~130-140 ppm) and the methyl carbons (δ ~ -2 to 0 ppm).

  • ²⁹Si NMR: The silicon-29 NMR spectrum is expected to show a single resonance characteristic of the D-type (difunctional) silicon atoms in a cyclotrisiloxane ring.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ²⁹Si spectra. Chemical shifts are referenced to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron impact (EI) is a common ionization method.

Expected Fragmentation Pattern: The mass spectrum of cyclic siloxanes is often complex. The molecular ion peak [M]⁺ at m/z 258 may be observed. A prominent peak is often the [M-15]⁺ ion, corresponding to the loss of a methyl group (•CH₃). Other fragments may arise from the cleavage of the vinyl groups or the siloxane ring.

m/z ValuePossible Fragment IonDescription
258[C₉H₁₈O₃Si₃]⁺Molecular Ion (M⁺)
243[M - CH₃]⁺Loss of a methyl group
231[M - C₂H₃]⁺Loss of a vinyl group
207[Si₃O₃(CH₃)₂(C₂H₃)₂]⁺Loss of methyl and vinyl groups
73[Si(CH₃)₃]⁺Rearrangement fragment

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Analysis: The fragments are separated by a mass analyzer (e.g., quadrupole) and detected.

Reactivity and Applications

The reactivity of this compound is dominated by two main features: the strained cyclotrisiloxane ring and the pendant vinyl groups.

Ring-Opening Polymerization (ROP)

The strained Si-O-Si bonds in the three-membered ring make it susceptible to cleavage by both anionic and cationic initiators, leading to ring-opening polymerization (ROP). This process forms high molecular weight linear polysiloxanes.

ROP_Mechanism cluster_cationic Cationic ROP initiator_c Initiator (H⁺) monomer_c V3D3 Monomer initiator_c->monomer_c Protonation activated_c Protonated Monomer (Active Center) monomer_c->activated_c propagation_c Chain Propagation (Addition of Monomers) activated_c->propagation_c + n(V3D3) polymer_c Linear Polysiloxane propagation_c->polymer_c

Figure 3: Cationic ring-opening polymerization (ROP) of V3D3.

Reactions of the Vinyl Groups

The vinyl groups are reactive sites for various addition reactions, such as hydrosilylation, which is used for cross-linking silicone polymers to form elastomers (rubbers). They can also participate in cross-coupling reactions.[8]

Relevance in Drug Development and Biomedical Applications

While this compound itself is primarily a monomer, the polymers derived from it, such as poly(methylvinyl)siloxanes, have significant biomedical applications due to their general biocompatibility, biostability, and tunable mechanical properties.[9] These materials are used in medical devices, drug delivery systems, and as coatings.

The biocompatibility of silicone-based polymers is largely attributed to their chemical inertness.[10] However, the interaction between a material surface and biological systems is complex. When a silicone polymer is introduced into a biological environment, a series of events are initiated at the surface, influencing cellular response.

Cellular_Response implant Silicone Polymer Surface protein Protein Adsorption (e.g., Fibronectin, Vitronectin) implant->protein Immediate cell_attach Cell Adhesion (Mediated by Integrins) protein->cell_attach cell_response Cellular Responses cell_attach->cell_response prolif Proliferation cell_response->prolif diff Differentiation cell_response->diff migration Migration cell_response->migration

Figure 4: Cellular response to silicone polymer surfaces.

This process begins with the rapid adsorption of proteins from the surrounding biological fluids onto the polymer surface. This adsorbed protein layer then mediates the attachment of cells through cell surface receptors like integrins. The nature of this interaction influences subsequent cellular behaviors such as proliferation, migration, and differentiation, which are critical for tissue integration and the overall success of a biomedical implant.[4] While not a classical signaling pathway, this cascade of surface-mediated events is fundamental to the biocompatibility of materials derived from this compound.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (D3V), a key intermediate in the production of specialized silicone polymers. The primary synthetic route detailed herein is the hydrolysis of methylvinyldichlorosilane. This document outlines the experimental protocol, including reaction conditions, purification methods, and characterization of the final product. Quantitative data is presented in tabular format for clarity, and a logical workflow diagram is provided to visualize the synthesis process.

Introduction

This compound, also known as D3V, is a cyclic organosilicon compound with the chemical formula C9H18O3Si3. Its structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique combination of functional groups makes D3V a valuable precursor for the synthesis of vinyl-functionalized silicone polymers, rubbers, and resins. These materials find wide applications in various industries, including electronics, aerospace, and healthcare, owing to their excellent thermal stability, low-temperature flexibility, and crosslinking capabilities. The controlled synthesis of D3V is therefore of significant academic and industrial interest.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the controlled hydrolysis of methylvinyldichlorosilane ((CH₃)(CH₂=CH)SiCl₂). This reaction involves the formation of silanol intermediates which then undergo condensation to form the cyclic trimer.

General Reaction Scheme

The overall reaction can be represented as follows:

3 (CH₃)(CH₂=CH)SiCl₂ + 3 H₂O → [ (CH₃)(CH₂=CH)SiO ]₃ + 6 HCl

This reaction is typically carried out in a suitable organic solvent to control the reaction rate and facilitate the removal of the hydrochloric acid byproduct.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methylvinyldichlorosilane (CH₃)(CH₂=CH)SiCl₂

  • Anhydrous Toluene

  • Deionized Water

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with anhydrous toluene.

  • Methylvinyldichlorosilane is dissolved in anhydrous toluene and placed in the dropping funnel.

  • The flask is cooled in an ice bath, and the methylvinyldichlorosilane solution is added dropwise to the stirred toluene over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, a stoichiometric amount of deionized water is added dropwise, ensuring the temperature does not exceed 10 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The mixture is transferred to a separatory funnel and washed sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Purification

Purification of the crude product is crucial to remove unreacted starting materials, linear siloxanes, and higher cyclic oligomers.

  • Fractional Vacuum Distillation: This is the most effective method for isolating the desired cyclic trimer from other components based on their boiling point differences.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters

ParameterValue
Reactant Ratio (Silane:Water)1:1 (molar)
SolventToluene
Reaction Temperature0-10 °C
Reaction Time3-5 hours
Purification MethodVacuum Distillation

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC9H18O3Si3
Molecular Weight258.49 g/mol
AppearanceColorless liquid
Boiling Point80 °C @ 20 mmHg
Density0.967 g/cm³
Refractive Index1.448

Table 3: Spectroscopic Data

TechniqueObserved Peaks/Signals
¹H NMR (CDCl₃)δ (ppm): 0.1-0.3 (s, 9H, Si-CH₃), 5.7-6.2 (m, 9H, Si-CH=CH₂)
¹³C NMR (CDCl₃)δ (ppm): -2.0-0.0 (Si-CH₃), 130-140 (Si-CH=C H₂ and Si-C H=CH₂)
GC-MSm/z consistent with the molecular weight and fragmentation pattern of C9H18O3Si3

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow start Start prep_reagents Prepare Reagents (Methylvinyldichlorosilane, Toluene, Water) start->prep_reagents reaction Controlled Hydrolysis (0-10 °C) prep_reagents->reaction workup Aqueous Workup (Washing and Neutralization) reaction->workup drying Drying of Organic Phase (Anhydrous MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification characterization Characterization (NMR, GC-MS) purification->characterization end Final Product: 1,3,5-Trivinyl-1,3,5- trimethylcyclotrisiloxane characterization->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound via the hydrolysis of methylvinyldichlorosilane. The provided experimental protocol, along with the tabulated data and workflow visualization, offers a comprehensive resource for researchers and professionals in the fields of materials science and drug development. The successful synthesis and purification of this versatile building block are critical for the advancement of novel silicone-based technologies.

An In-depth Technical Guide to 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, V3

IUPAC Name: 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane[1]

This technical guide provides a comprehensive overview of 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane (commonly referred to as this compound or V3), a key intermediate in silicone chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is a cyclic siloxane with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability from the siloxane backbone and reactivity from the vinyl functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3901-77-7
Molecular Formula C₉H₁₈O₃Si₃
Molecular Weight 258.49 g/mol
Appearance Colorless to light yellow clear liquid
Density 0.967 g/cm³
Boiling Point 80 °C at 20 mmHg
Melting Point < 0 °C
Refractive Index 1.448
Flash Point > 65 °C
Purity Typically ≥ 95%

Synthesis

The synthesis of this compound can be achieved through several routes, with the most common being the controlled hydrolysis of dichloromethylvinylsilane.

Experimental Protocol: Synthesis via Hydrolysis of Dichloromethylvinylsilane

Objective: To synthesize this compound through the controlled hydrolysis of dichloromethylvinylsilane.

Materials:

  • Dichloromethylvinylsilane (CH₂=CH)Si(CH₃)Cl₂

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous diethyl ether or toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a three-necked flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to exclude moisture.

  • Charge the flask with a solution of dichloromethylvinylsilane in an anhydrous solvent (e.g., diethyl ether or toluene).

  • Slowly add a stoichiometric amount of deionized water to the dropping funnel.

  • While vigorously stirring the silane solution, add the water dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-10 °C using an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Neutralize the resulting hydrochloric acid by-product by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with deionized water and once with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up cluster_purification Purification Setup Assemble dry three-necked flask under Nitrogen Charge Charge with Dichloromethylvinylsilane in anhydrous solvent Setup->Charge Add_H2O Dropwise addition of water at 0-10 °C Charge->Add_H2O Stir Stir at room temperature for 2-4 hours Add_H2O->Stir Neutralize Neutralize with NaHCO₃ solution Stir->Neutralize Separate Separate organic layer Neutralize->Separate Wash Wash with water and brine Separate->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent removal by rotary evaporation Dry->Evaporate Distill Vacuum distillation Evaporate->Distill Product Product Distill->Product Pure 1,3,5-Trivinyl-1,3,5- trimethylcyclotrisiloxane

Synthesis workflow for this compound.

Key Applications and Experimental Protocols

The vinyl groups of this compound are highly reactive, making it a versatile precursor for a variety of silicone-based materials.[2] Key applications include the synthesis of vinyl-functionalized polymers, silicone rubbers, and for surface modification.

Anionic ROP is a powerful technique to synthesize well-defined linear or branched polysiloxanes. Using this compound as a monomer in ROP allows for the incorporation of vinyl side groups along the polymer chain.

Experimental Protocol: Anionic ROP of this compound

Objective: To synthesize a linear poly(methylvinylsiloxane) via anionic ring-opening polymerization.

Materials:

  • This compound (V3), freshly distilled

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Hexamethyldisiloxane (MM) as a chain stopper

  • Anhydrous methanol

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk line

  • Flame-dried glassware (reaction flask, syringes)

  • Magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • Under a high-purity inert atmosphere (N₂ or Ar), add anhydrous toluene to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Inject the freshly distilled this compound monomer into the flask.

  • Cool the reaction mixture to 0 °C using a temperature-controlled bath.

  • Slowly add the n-Butyllithium initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at 0 °C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • To terminate the polymerization, add a slight excess of hexamethyldisiloxane (MM) to cap the living anionic chain ends.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Collect the polymer by decantation or filtration and dry it under vacuum to a constant weight.

Anionic_ROP_Workflow Start Start Setup Prepare reaction under inert atmosphere Start->Setup Add_Solvent_Monomer Add anhydrous toluene and This compound Setup->Add_Solvent_Monomer Cool Cool to 0 °C Add_Solvent_Monomer->Cool Initiate Add n-Butyllithium initiator Cool->Initiate Polymerize Polymerization at 0 °C (1-4 hours) Initiate->Polymerize Terminate Add hexamethyldisiloxane to terminate Polymerize->Terminate Warm Warm to room temperature Terminate->Warm Precipitate Precipitate polymer in methanol Warm->Precipitate Dry Dry polymer under vacuum Precipitate->Dry End Obtain poly(methylvinylsiloxane) Dry->End Hydrosilylation_Pathway cluster_reactants Reactants PDMS_V Vinyl-terminated PDMS (and/or V3-derived polymer) Crosslinked_Network Crosslinked Silicone Elastomer PDMS_V->Crosslinked_Network PMHS Si-H Crosslinker (e.g., PMHS) PMHS->Crosslinked_Network Catalyst Karstedt's Catalyst (Platinum) Catalyst->Crosslinked_Network catalyzes

References

In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in polymer chemistry, particularly in the formation of silicone-based materials.

Chemical Identity and Synonyms

This compound is a cyclic siloxane with the chemical formula C9H18O3Si3.[1][2] To facilitate comprehensive literature searches and material sourcing, a list of its common synonyms and identifiers is provided in the table below.

Identifier TypeValue
CAS Number 3901-77-7[1][2][3][4][5]
Molecular Formula C9H18O3Si3[1][2]
Molecular Weight 258.49 g/mol [1][2]
IUPAC Name 2,4,6-Trimethyl-2,4,6-trivinyl-1,3,5,2,4,6-trioxatrisilinane
Synonyms Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane, V3, VMC, 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisiloxane[3]
EINECS Number 223-458-5[3]
InChI Key BVTLTBONLZSBJC-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to yellowish transparent liquid with a unique combination of vinyl and methyl groups, providing a balance of reactivity and stability.[1][3][4] These properties make it a versatile precursor in the synthesis of advanced silicone materials.

PropertyValue
Appearance Colorless to yellowish transparent liquid[3][4]
Density 0.95 - 0.967 g/cm³[2][3]
Boiling Point 80 °C at 20 mmHg[2][3]
Flash Point 64.2 °C[2][3]
Refractive Index ~1.448[3]
Melting Point < 0 °C[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the vinylation of trimethylcyclotrisiloxane.[1]

Materials:

  • Trimethylcyclotrisiloxane

  • Vinylmagnesium bromide or vinyl lithium

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Sulfuric acid or potassium hydroxide (catalyst)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve trimethylcyclotrisiloxane in anhydrous THF in the flask.

  • Slowly add the vinylation reagent (e.g., vinylmagnesium bromide) to the solution via the dropping funnel at a controlled temperature, typically between 60-80°C.[1]

  • Add a catalytic amount of sulfuric acid or potassium hydroxide to the reaction mixture.

  • Maintain the reaction under an inert atmosphere and stir vigorously for several hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[1]

Anionic Ring-Opening Polymerization (AROP) of this compound

This protocol describes the synthesis of poly(methylvinylsiloxane) (PMVS) via anionic ring-opening polymerization.

Materials:

  • This compound (monomer)

  • Anionic initiator (e.g., n-butyllithium, potassium silanolate)

  • Anhydrous solvent (e.g., toluene, THF)

  • Terminating agent (e.g., chlorotrimethylsilane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Thoroughly dry all glassware and purge with nitrogen or argon.

  • Dissolve the monomer in the anhydrous solvent in a reaction flask.

  • Introduce the anionic initiator to the solution at the desired reaction temperature. The polymerization can be controlled and is often "living" in nature.

  • Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress can be monitored by analyzing the viscosity of the solution or by taking aliquots for GPC analysis.

  • Terminate the polymerization by adding a terminating agent, such as chlorotrimethylsilane, which will cap the reactive polymer chain ends.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter and dry the resulting poly(methylvinylsiloxane) under vacuum.

Quantitative Data

Thermal Properties of Poly(dimethylsiloxane) (PDMS) - A Related Polymer

While specific data for polymers derived solely from this compound is dispersed across various studies, the following table provides typical thermal properties of polydimethylsiloxane (PDMS), a closely related and well-characterized silicone polymer, to offer a comparative baseline. The incorporation of vinyl groups can influence these properties.

Thermal PropertyTypical Value RangeAnalytical Method
Glass Transition Temperature (Tg)-125 to -120 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)-40 to -35 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (in N2)> 300 °CThermogravimetric Analysis (TGA)
Mechanical Properties of Silicone Rubber

The mechanical properties of silicone elastomers derived from vinyl-functionalized siloxanes can be tailored based on the formulation and curing conditions. The following table presents a general range of mechanical properties for typical silicone rubbers.

Mechanical PropertyTypical Value Range
Hardness (Shore A)3 - 90
Tensile Strength5 - 11 N/mm²
Elongation at Break100 - 1100%
Tear Strength (ASTM D 624)5 - 55 N/mm
Compression Set (22h / 175°C)5 - 25%

Mandatory Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product Trimethylcyclotrisiloxane Trimethylcyclotrisiloxane Reaction in Anhydrous Solvent Reaction in Anhydrous Solvent Trimethylcyclotrisiloxane->Reaction in Anhydrous Solvent Vinylation Reagent Vinylation Reagent Vinylation Reagent->Reaction in Anhydrous Solvent Catalysis Catalysis Reaction in Anhydrous Solvent->Catalysis Purification Purification Catalysis->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Anionic Ring-Opening Polymerization (AROP)

G Monomer This compound Initiation Initiation Monomer->Initiation Initiator Anionic Initiator (e.g., n-BuLi) Initiator->Initiation Propagation Propagation Initiation->Propagation Reactive Chain End Propagation->Propagation Monomer Addition Termination Termination Propagation->Termination Polymer Poly(methylvinylsiloxane) Termination->Polymer

References

Hydrolytic Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (VMC). While VMC is generally recognized for its robust stability in aqueous environments under neutral conditions, its susceptibility to hydrolysis under acidic or basic catalysis is a critical consideration in various applications, including pharmaceutical and biomedical material development. This document synthesizes available data on the hydrolysis of analogous cyclosiloxane compounds to infer the stability profile of VMC. It details the underlying reaction mechanisms, factors influencing degradation rates, and standard experimental protocols for assessing hydrolytic stability. Quantitative data from related compounds are presented to provide a comparative framework, and key concepts are illustrated through reaction pathway and experimental workflow diagrams.

Introduction

This compound, a key monomer in the synthesis of specialized silicone polymers, possesses a unique combination of reactive vinyl groups and a stable siloxane backbone. Its hydrolytic stability is a pivotal characteristic, dictating its storage, handling, and performance in aqueous or humid environments. While product literature often cites "no significant reaction with aqueous systems" under neutral pH, the presence of acidic or basic conditions can catalyze the cleavage of the siloxane bonds, leading to ring-opening and the formation of linear siloxanols.[1] Understanding the kinetics and mechanisms of this degradation is essential for ensuring the long-term stability and performance of materials derived from VMC.

Factors Influencing Hydrolytic Stability

The rate and extent of hydrolysis of cyclosiloxanes like VMC are primarily influenced by the following factors:

  • pH of the Medium: The hydrolysis of siloxane bonds is significantly accelerated in the presence of acids or bases.[2][3] The reaction rate is typically at its minimum around neutral pH.[4]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher rate of hydrolysis.[4]

  • Solvent System: The polarity and composition of the solvent can influence the rate of hydrolysis. For instance, the presence of alcohols can lead to alcoholysis in addition to hydrolysis.[5]

  • Presence of Catalysts: Besides protons and hydroxide ions, other species can catalyze siloxane bond cleavage.

Quantitative Data on Hydrolysis of Analogous Siloxanes

Table 1: Hydrolysis Rate Constants of Polydimethylsiloxanes (PDMS) at 24°C

pHMediumRate Constant (mgSi L⁻¹ day⁻¹)Reference
2HCl Solution0.07[6]
5.7Demineralised Water0.002[6]
12NaOH Solution0.28[6]

Table 2: Comparative Hydrolysis Data for Silanes

CompoundConditionsRate ConstantReference
Tris-(2-methoxyethoxy)phenylsilanepH > 7 (Base Catalyzed)Slope of log(k) vs pH ≈ 1[3]
Tris-(2-methoxyethoxy)phenylsilanepH < 7 (Acid Catalyzed)Slope of log(k) vs pH ≈ -1[3]
AlkyltrialkoxysilanesAqueous SolutionPseudo first-order kinetics[3]

Note: The data presented are for analogous compounds and should be used as a qualitative guide to the expected behavior of this compound.

Hydrolysis Mechanism

The hydrolysis of the cyclotrisiloxane ring in VMC proceeds through a nucleophilic attack on the silicon atom. The mechanism differs under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, a proton coordinates to the oxygen atom of a siloxane bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Acid_Hydrolysis VMC This compound Protonation Protonation of Siloxane Oxygen VMC->Protonation H⁺ Protonated_VMC Protonated Cyclotrisiloxane Protonation->Protonated_VMC Nucleophilic_Attack Nucleophilic Attack by H₂O Protonated_VMC->Nucleophilic_Attack Intermediate Pentacoordinate Silicon Intermediate Nucleophilic_Attack->Intermediate Ring_Opening Ring-Opening Intermediate->Ring_Opening Linear_Siloxanol Linear Vinyl-substituted Siloxanol Ring_Opening->Linear_Siloxanol

Caption: Acid-catalyzed hydrolysis pathway of VMC.

Base-Catalyzed Hydrolysis

In basic conditions, a hydroxide ion directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate that subsequently undergoes ring-opening.

Base_Hydrolysis VMC This compound Nucleophilic_Attack Nucleophilic Attack by OH⁻ VMC->Nucleophilic_Attack Intermediate Pentacoordinate Silicon Intermediate Nucleophilic_Attack->Intermediate Ring_Opening Ring-Opening Intermediate->Ring_Opening Silanolate Linear Vinyl-substituted Silanolate Ring_Opening->Silanolate Protonation Protonation Silanolate->Protonation H₂O Linear_Siloxanol Linear Vinyl-substituted Siloxanol Protonation->Linear_Siloxanol

Caption: Base-catalyzed hydrolysis pathway of VMC.

Experimental Protocol for Hydrolytic Stability Testing

The following is a representative protocol for evaluating the hydrolytic stability of this compound. This protocol is based on established methods for testing the stability of silicones and can be adapted for specific research needs.[2][7]

Materials and Equipment
  • This compound (VMC)

  • Deionized water

  • Buffer solutions (pH 4, 7, and 10)

  • High-density polyethylene (HDPE) or glass containers

  • Constant temperature oven or water bath

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

  • Internal standard for chromatography (e.g., a non-reactive, soluble siloxane)

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_VMC Weigh VMC Mixing Add VMC to Buffers in Sealed Containers Prep_VMC->Mixing Prep_Buffer Prepare Buffer Solutions (pH 4, 7, 10) Prep_Buffer->Mixing Incubate Incubate at Controlled Temperature (e.g., 50°C) Mixing->Incubate Time_Points Sample at Predetermined Time Intervals Incubate->Time_Points Extraction Extract Aliquot with Organic Solvent Time_Points->Extraction Add_Standard Add Internal Standard Extraction->Add_Standard GCMS_Analysis Analyze by GC-MS or HPLC Add_Standard->GCMS_Analysis Quantify Quantify Remaining VMC and Degradation Products GCMS_Analysis->Quantify Kinetics Determine Rate Constants Quantify->Kinetics

Caption: General experimental workflow for VMC hydrolytic stability testing.

Procedure
  • Sample Preparation:

    • Accurately weigh a known amount of VMC (e.g., 100 mg) into separate, clean HDPE or glass containers.

    • Add a specific volume (e.g., 100 mL) of the desired buffer solution (pH 4, 7, or 10) to each container.

    • Seal the containers tightly to prevent evaporation.

  • Incubation:

    • Place the sealed containers in a constant temperature oven or water bath set to the desired temperature (e.g., 25°C, 50°C, or 70°C).

    • At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a container for each pH condition for analysis.

  • Sample Analysis:

    • For each time point, extract an aliquot of the aqueous solution with a suitable organic solvent (e.g., hexane or dichloromethane).

    • Add a known concentration of an internal standard to the organic extract.

    • Analyze the organic extract using GC-MS or HPLC to determine the concentration of the remaining VMC and identify any degradation products.

  • Data Analysis:

    • Quantify the concentration of VMC at each time point relative to the internal standard.

    • Plot the concentration of VMC versus time for each pH and temperature condition.

    • Determine the rate of hydrolysis, and if applicable, calculate the hydrolysis rate constant.

Identification of Potential Degradation Products

The primary degradation products from the hydrolysis of this compound are expected to be linear and cyclic siloxanols. The initial ring-opening would likely produce 1,3,5-Trivinyl-1,3,5-trimethyl-1,3,5-trisiloxanetriol. This species can then undergo further condensation reactions to form larger linear or cyclic siloxanes. Analytical techniques such as GC-MS are crucial for the separation and identification of these degradation products.[8]

Conclusion

This compound exhibits high hydrolytic stability under neutral pH conditions. However, its degradation is significantly accelerated in the presence of acids or bases. For applications in drug development and biomedical research where aqueous environments are prevalent, a thorough understanding and evaluation of its hydrolytic stability under relevant pH and temperature conditions are imperative. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists working with this versatile siloxane monomer. Further studies are warranted to establish quantitative hydrolysis kinetics for VMC to enable more precise predictions of its long-term performance and stability.

References

Thermal Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of polymers derived from 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. While specific quantitative data for the homopolymer is not extensively available in public literature, this document synthesizes information from closely related vinyl-functionalized polysiloxanes to offer a comprehensive overview of expected thermal behavior, degradation mechanisms, and key analytical methodologies.

Introduction to Vinyl-Functionalized Polysiloxanes

Polysiloxanes are a class of polymers renowned for their exceptional thermal stability, chemical inertness, and biocompatibility. The incorporation of vinyl functional groups, as seen in this compound, allows for the formation of highly cross-linked polymer networks through various curing mechanisms, most notably hydrosilylation. These cross-linked materials often exhibit enhanced thermal and mechanical properties compared to their linear counterparts, making them suitable for a wide range of high-performance applications, including in the biomedical and pharmaceutical fields.

The thermal stability of these polymers is a critical parameter, dictating their operational limits and degradation pathways. This guide will delve into the methodologies used to assess thermal stability and present representative data for vinyl-functionalized silicone resins.

General Degradation Mechanisms of Polysiloxanes

The thermal degradation of polysiloxanes is a complex process that can proceed through several mechanisms, primarily dependent on the atmosphere (inert or oxidative) and the temperature.

In an inert atmosphere (e.g., nitrogen) , two primary degradation routes are observed:

  • Molecular Rearrangement: The flexible Si-O-Si backbone can undergo intramolecular "back-biting" reactions, leading to the scission of the main chain and the formation of volatile, low-molecular-weight cyclic siloxanes. This process is often initiated at temperatures above 350°C.

  • Radical Scission: At higher temperatures, homolytic cleavage of the Si-C and C-H bonds in the side groups (methyl and vinyl) can occur. This radical mechanism can lead to cross-linking reactions and the evolution of gaseous byproducts like methane and hydrogen.

In an oxidative atmosphere (e.g., air) , the degradation is more complex and typically occurs at lower temperatures. The process involves the oxidation of the organic side chains, leading to the formation of water, carbon dioxide, and formaldehyde. This ultimately results in a silica (SiO₂) residue. The presence of vinyl groups can influence the oxidative stability, and their cross-linking can enhance the overall thermal resistance.

Quantitative Thermal Analysis Data

The following table summarizes typical thermal stability data for vinyl-functionalized silicone resins, which can be considered representative for polymers of this compound. The data is primarily obtained through Thermogravimetric Analysis (TGA).

Thermal ParameterTemperature (°C) - Inert Atmosphere (Nitrogen)Temperature (°C) - Oxidative Atmosphere (Air)Remarks
Td5% (Temperature at 5% Weight Loss) 370 - 460360 - 395Onset of significant degradation.
Td10% (Temperature at 10% Weight Loss) 410 - 510385 - 450Indicates progression of degradation.
Tmax (Temperature of Maximum Decomposition Rate) ~550~600Peak of the derivative TGA curve.
Char Yield at 800°C 60 - 80%> 50%High char yield indicates good thermal stability and the formation of a stable residue.

Note: The actual values can vary significantly depending on the specific polymer structure, molecular weight, cross-linking density, and the presence of any additives or fillers.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer by measuring its weight change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • The furnace is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidative atmosphere) at a constant flow rate (typically 20-50 mL/min) to establish a stable baseline.

    • A temperature program is set. A common method is a dynamic heating ramp from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min)[1][2][3].

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition (Td5%, Td10%), the temperature of maximum decomposition rate (Tmax, from the first derivative of the TGA curve), and the final residual weight (char yield).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to study curing behavior and other thermal transitions of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the uncured or cured polymer is hermetically sealed in an aluminum pan.

  • Instrument Setup:

    • An empty, sealed aluminum pan is used as a reference.

    • The DSC cell is purged with an inert gas like nitrogen.

    • A temperature program is established, which typically involves heating the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range. The range should encompass the expected thermal transitions.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, which correspond to thermal events such as glass transition, melting, and curing exotherms.

Visualizations

Chemical Structure and Polymerization

cluster_monomer Monomer cluster_polymerization Polymerization cluster_polymer Polymer Monomer This compound Process Ring-Opening Polymerization or Hydrosilylation Cross-linking Monomer->Process Initiator/Catalyst Polymer Cross-linked Polysiloxane Network Process->Polymer

Caption: Polymerization of this compound.

Thermal Analysis Workflow

cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion A Polymer Synthesis & Curing B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Degradation Profile (Td5%, Td10%, Tmax) B->D E Char Yield B->E F Glass Transition (Tg) Curing Behavior C->F G Assessment of Thermal Stability D->G E->G F->G cluster_inert Inert Atmosphere cluster_oxidative Oxidative Atmosphere A Poly(vinyltrimethylcyclotrisiloxane) B Heat (>350°C) A->B C Back-biting Reaction B->C E Radical Scission (Si-C) B->E D Volatile Cyclic Siloxanes C->D F Cross-linking & Gas Evolution E->F G Poly(vinyltrimethylcyclotrisiloxane) H Heat + Oxygen G->H I Oxidation of Side Chains H->I J H2O, CO2, Formaldehyde I->J K Silica (SiO2) Residue I->K

References

Health and Safety of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, also known as trivinyltrimethylcyclotrisiloxane or V3, is a member of the cyclosiloxane family. It is a colorless liquid primarily used as a chemical intermediate and a monomer in the production of silicone polymers, including vinyl silicone rubbers and oils.[1][2] Its reactive vinyl groups make it a valuable crosslinking agent in various industrial applications.[3][4] This guide provides an in-depth overview of the health and safety considerations for this compound, drawing upon available data for the substance and related cyclosiloxanes to ensure a comprehensive understanding for researchers and professionals in drug development and other scientific fields.

Hazard Identification and Classification

This compound is classified as a combustible liquid.[5][6] While specific quantitative toxicity data for this compound is limited, information from its Safety Data Sheet (SDS) and studies on analogous cyclosiloxanes indicate potential for irritation and other health effects.

GHS Classification:

  • Flammable Liquids: Category 4[5]

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[1][6]

  • Skin Contact: May cause skin irritation.[1][6] Studies on other cyclosiloxanes suggest they can damage the skin barrier.[7]

  • Eye Contact: May cause eye irritation.[1][6]

  • Ingestion: No specific information is available on the effects of ingestion.[1][6]

Toxicological Data

ParameterValueSpeciesRouteAnalogous CompoundReference
LD50 ~28 g/kgMouseIntraperitonealCyclosiloxane distillate (D3, D4, D5, D6)
LD50 6-7 g/kgMouseIntraperitonealOctamethylcyclotetrasiloxane (D4)
NOAEL (Female Reproductive Toxicity) 300 ppmRatInhalationOctamethylcyclotetrasiloxane (D4)
NOAEL (Male Reproductive Toxicity) 700 ppmRatInhalationOctamethylcyclotetrasiloxane (D4)
NOAEL (Parental and Reproductive Toxicity) 160 ppmRatInhalationDecamethylcyclopentasiloxane (D5)

NOAEL: No-Observed-Adverse-Effect-Level

Studies on other organosilicon compounds have indicated a potential for in vitro clastogenic (chromosome-damaging) activity for some compounds in this class.[8] In silico toxicological evaluations of various siloxanes suggest potential interactions with the endocrine system, particularly the estrogen receptor pathway.[9][10]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standardized OECD guidelines are typically followed for chemical toxicity testing. Below are generalized methodologies for key toxicological assessments based on studies of related compounds and OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 425)
  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected based on available information. Subsequent doses are adjusted based on the outcome of the previous dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
  • Test Animals: Male and female rats (F0 generation) are used.

  • Exposure: The animals are exposed to the test substance, typically via inhalation or oral gavage, for a specified period before mating, during mating, gestation, and lactation.

  • Mating: F0 animals are mated to produce the F1 generation. Selected F1 offspring are then mated to produce the F2 generation.

  • Observations: Comprehensive observations are made on the reproductive performance of the parent animals (e.g., fertility, gestation length) and the viability, growth, and development of the offspring.

  • Necropsy and Histopathology: Parent animals and selected offspring are subjected to a full necropsy and histopathological examination of reproductive and other target organs.

  • Data Analysis: Reproductive and developmental endpoints are statistically analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Metabolism and Signaling Pathways

Specific metabolic pathways for this compound have not been elucidated. However, studies on other cyclosiloxanes like D4 and D5 indicate that they can be metabolized in the liver. The metabolism of these compounds can involve hydroxylation.[11]

Metabolism This compound This compound Metabolism (Liver) Metabolism (Liver) This compound->Metabolism (Liver) Hydroxylated Metabolites Hydroxylated Metabolites Metabolism (Liver)->Hydroxylated Metabolites Excretion Excretion Hydroxylated Metabolites->Excretion

While direct evidence is lacking for this specific compound, in silico studies on a range of siloxanes suggest a potential for interaction with endocrine signaling pathways, such as the estrogen receptor pathway. Research on silica nanoparticles has also shown upregulation of TNF and MAPK signaling pathways, although the relevance to cyclosiloxanes is not definitively established.[10][12]

Signaling_Pathway Cyclosiloxane Cyclosiloxane Cellular Interaction Cellular Interaction Cyclosiloxane->Cellular Interaction Endocrine Receptors (e.g., Estrogen Receptor) Endocrine Receptors (e.g., Estrogen Receptor) Cellular Interaction->Endocrine Receptors (e.g., Estrogen Receptor) Downstream Signaling Downstream Signaling Endocrine Receptors (e.g., Estrogen Receptor)->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Hand Protection: Wear neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a NIOSH-certified organic vapor respirator.[1]

Handling Procedures
  • Avoid contact with eyes, skin, and clothing.[6]

  • Do not breathe vapors or mist.[6]

  • Use only in a well-ventilated area.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[1][5]

  • Keep away from heat, sparks, and open flames.[1][5]

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[13]

  • Keep the container tightly closed.[13]

  • Store away from oxidizing agents and sources of ignition.[1]

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Fire and Explosion Hazard

  • Flammability: Combustible liquid.[5]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

  • Hazardous Combustion Products: Upon combustion, may produce carbon oxides and silicon oxides.[1]

  • Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Heat, flames, and sparks.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon oxides and silicon oxides.[1]

  • Hazardous Polymerization: May occur at elevated temperatures.[1]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a combustible liquid that may cause irritation to the skin, eyes, and respiratory tract. While specific toxicological data for this compound is limited, information on analogous cyclosiloxanes suggests the potential for more significant health effects, including reproductive toxicity and effects on the liver and lungs, with prolonged or high-level exposure. Researchers and professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling in well-ventilated areas. Further research is needed to fully elucidate the toxicological profile of this specific vinyl-substituted cyclosiloxane.

References

A Technical Guide to CRISPR-Cas9 Genome-Wide Screening for Drug Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: The advent of Clustered Regularly Interspaced Short Palindrome Repeats (CRISPR) and its associated protein 9 (Cas9) has instigated a paradigm shift in genetic engineering and functional genomics.[1] This technology offers unprecedented precision and efficiency for interrogating gene function on a genome-wide scale, accelerating drug discovery from target identification to the development of novel therapies.[1][2][3] Unlike previous methods like RNA interference (RNAi), CRISPR-Cas9 screens can achieve complete and specific gene knockouts, providing more robust datasets.[2] This guide provides an in-depth overview of the core CRISPR-Cas9 screening methodology, detailed experimental protocols, and its application in identifying and validating novel drug targets.

Core Principles of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system, most commonly the Type II system from Streptococcus pyogenes, functions as a molecular scalpel for the genome.[4][5] Its utility is rooted in two core components:

  • Cas9 Nuclease: An enzyme that acts as "molecular scissors" to create a precise double-strand break (DSB) in the target DNA.[4][5]

  • Single-guide RNA (sgRNA): A synthetic RNA molecule that directs the Cas9 nuclease to a specific 20-nucleotide genomic locus.[1][4] This guidance is contingent on the presence of a Protospacer Adjacent Motif (PAM) sequence immediately following the target DNA sequence.[1]

Once the DSB is created, the cell's natural DNA repair mechanisms are activated. The predominant pathway, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels), leading to frameshift mutations and a functional gene knockout.[2] This precise yet straightforward mechanism allows for the systematic perturbation of thousands of genes.[3]

CRISPR Screening Strategies for Drug Discovery

CRISPR screening is a high-throughput method that uses a library of sgRNAs to systematically disrupt the expression of thousands of genes across a cell population.[2] By linking these genetic perturbations to a selectable phenotype, such as resistance or sensitivity to a drug, researchers can identify genes crucial to a specific biological process.[2][6] The two primary screening formats are pooled and arrayed screens.

FeaturePooled ScreeningArrayed Screening
Methodology A mixed population of sgRNA-containing viral constructs is delivered into a single population of cells.[7]Each gene is targeted separately with a specific gRNA across a multi-well plate.[7]
Primary Use Ideal for identifying genes that confer a selective advantage or disadvantage (e.g., drug resistance/sensitivity).[8]Suitable for complex phenotypic assays (e.g., high-content imaging, complex biomarker analysis).
Throughput Very HighHigh, but lower than pooled screens.
Readout Next-Generation Sequencing (NGS) to quantify sgRNA abundance.[2]Plate-based assays (e.g., fluorescence, luminescence, imaging).
Cost Lower per geneHigher per gene

This guide will focus on the widely used pooled, negative selection screening approach to identify genes that sensitize cells to a drug.

Logical Flow of a Pooled CRISPR Screen

The diagram below illustrates the logical progression from identifying a biological question to validating potential drug targets using a CRISPR screen.

logical_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Screen Execution cluster_analysis Phase 3: Data Analysis & Validation Biological Question Biological Question Select Cell Line Select Cell Line Biological Question->Select Cell Line Design sgRNA Library Design sgRNA Library Select Cell Line->Design sgRNA Library Lentiviral Production Lentiviral Production Design sgRNA Library->Lentiviral Production Cell Transduction Cell Transduction Lentiviral Production->Cell Transduction Apply Selection Pressure Apply Selection Pressure Cell Transduction->Apply Selection Pressure Genomic DNA Extraction Genomic DNA Extraction Apply Selection Pressure->Genomic DNA Extraction NGS & Data Analysis NGS & Data Analysis Genomic DNA Extraction->NGS & Data Analysis Hit Identification Hit Identification NGS & Data Analysis->Hit Identification Target Validation Target Validation Hit Identification->Target Validation

Caption: Logical workflow of a CRISPR-based drug target discovery screen.

Detailed Experimental Protocols

This section outlines the key steps for performing a pooled, negative selection CRISPR-Cas9 knockout screen to identify genes that sensitize cells to a specific compound.

Materials and Reagents
ComponentDescription / Example
Cell Line A cancer cell line of interest that stably expresses Cas9 nuclease.
sgRNA Library A pooled lentiviral sgRNA library (e.g., GeCKOv2) targeting the human genome.[2]
Plasmids Lentiviral packaging plasmids, e.g., pMD2.G and psPAX2.[2]
Packaging Cells HEK293T cells for lentiviral production.[2]
Reagents Transfection reagent, polybrene, puromycin, cell culture media, DNA extraction kits, PCR reagents, NGS platform.[2]
Experimental Workflow

The overall experimental process involves several critical stages, from library preparation to data analysis.

experimental_workflow cluster_prep Library Preparation cluster_screen Screening cluster_readout Readout & Analysis sgRNA Library Design sgRNA Library Design Lentiviral Packaging Lentiviral Packaging sgRNA Library Design->Lentiviral Packaging HEK293T cells Transduction Transduction Lentiviral Packaging->Transduction Cas9-Expressing Cell Line Cas9-Expressing Cell Line Cas9-Expressing Cell Line->Transduction MOI 0.3-0.5 Puromycin Selection Puromycin Selection Transduction->Puromycin Selection T0 Sample Collection T0 Sample Collection Puromycin Selection->T0 Sample Collection Drug Treatment Drug Treatment Puromycin Selection->Drug Treatment gDNA Extraction gDNA Extraction T0 Sample Collection->gDNA Extraction Control vs Treated Samples Control vs Treated Samples Drug Treatment->Control vs Treated Samples Control vs Treated Samples->gDNA Extraction sgRNA PCR Amplification sgRNA PCR Amplification gDNA Extraction->sgRNA PCR Amplification Next-Gen Sequencing (NGS) Next-Gen Sequencing (NGS) sgRNA PCR Amplification->Next-Gen Sequencing (NGS) NGS NGS Bioinformatic Analysis Bioinformatic Analysis NGS->Bioinformatic Analysis Read Alignment & Normalization Hit Identification Hit Identification Bioinformatic Analysis->Hit Identification

Caption: Experimental workflow for a pooled CRISPR knockout screen.
Step 1: Lentiviral sgRNA Library Production

  • Plate HEK293T Cells: Seed HEK293T cells in 10 cm plates.

  • Transfection: Co-transfect the cells with the sgRNA library plasmid pool and the lentiviral packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.

  • Harvest Virus: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Titer Virus: Determine the viral titer to calculate the required volume for transduction.

Step 2: Transduction of Target Cells
  • Cell Plating: Plate the Cas9-expressing target cells.

  • Transduction: Infect the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene.[2][6] This ensures that most cells receive a single sgRNA, which is critical for linking genotype to phenotype.[6] A sufficient number of cells must be transduced to maintain a library representation of at least 200-500 cells per sgRNA.[2]

  • Puromycin Selection: After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium.[2]

Step 3: Drug Selection
  • Establish Baseline (T0): After puromycin selection is complete, harvest a population of cells to serve as the T0 reference point. This sample represents the initial sgRNA distribution.

  • Apply Treatment: Culture the remaining cells in the presence of the drug (treated sample) or a vehicle control (e.g., DMSO). The drug concentration should be sufficient to induce a selective pressure (e.g., LC50).

  • Maintain Library Representation: Throughout the drug treatment period, ensure the cell population is passaged appropriately to maintain a minimum of 200-500 cells per sgRNA.

Step 4: Genomic DNA Extraction and Sequencing
  • Harvest Cells: Collect genomic DNA from the T0, drug-treated, and vehicle control cell populations.[2]

  • PCR Amplification: Use PCR to amplify the sgRNA-containing region from the extracted genomic DNA.[2]

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.[2]

Step 5: Data Analysis and Hit Identification
  • Read Alignment: Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA in each sample.[2]

  • Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.[2]

  • Hit Identification: Identify sgRNAs that are significantly depleted in the drug-treated population compared to the vehicle control and T0 populations. Genes targeted by these depleted sgRNAs are considered "hits" as their knockout confers sensitivity to the drug. Statistical methods like MAGeCK or DESeq2 are commonly used for this analysis.

Signaling Pathway Elucidation

CRISPR screens are powerful tools for mapping complex signaling networks. For instance, screens can identify regulators of the DNA Damage Response (DDR), a critical pathway in cancer therapy.[9] A screen might reveal how different proteins contribute to the activation of key kinases like ATM.

signaling_pathway cluster_DDR DNA Damage Response (DDR) cluster_regulation CRISPR Screen Hits Drug (Etoposide) Drug (Etoposide) DNA Damage DNA Damage Drug (Etoposide)->DNA Damage ATM Kinase ATM Kinase DNA Damage->ATM Kinase Activation Downstream Effectors Downstream Effectors ATM Kinase->Downstream Effectors Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Downstream Effectors->Cell Cycle Arrest / Apoptosis PRMT1/5 PRMT1/5 PRMT1/5->ATM Kinase Regulates Protein Level GNB1L GNB1L GNB1L->ATM Kinase Co-chaperone

Caption: Regulation of the ATM pathway as identified by a CRISPR screen.

In a study investigating the DDR, FACS-based CRISPR screens identified PRMT1 and PRMT5 as modulators that regulate ATM protein levels and GNB1L as a key co-chaperone for PIKK proteins, including ATM.[9] Such findings provide a comprehensive and unbiased perspective on signaling pathways, offering new therapeutic targets.[9]

Conclusion

CRISPR-Cas9 screening has become the gold standard for functional genomic evaluations, offering a robust and scalable platform to systematically interrogate gene function.[10] This technology empowers researchers to identify and validate novel drug targets, elucidate drug mechanisms of action, and understand complex biological pathways with unprecedented precision.[2][11] The detailed protocols and workflows presented in this guide provide a framework for the successful application of CRISPR screening in the drug discovery pipeline, ultimately accelerating the development of next-generation therapeutics.

References

Anionic Ring-Opening Polymerization of V3 Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anionic ring-opening polymerization (AROP) of cyclic siloxanes is a cornerstone for the synthesis of well-defined polysiloxanes with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. This guide focuses on the anionic ring-opening polymerization of the "V3" monomer, identified as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane . The presence of vinyl groups on the siloxane backbone makes the resulting poly(methylvinylsiloxane) (PMVS) a valuable precursor for subsequent modifications, such as cross-linking through hydrosilylation, making it a key component in the formulation of silicone elastomers, resins, and advanced materials for biomedical applications.

This document provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the living anionic ring-opening polymerization of the V3 monomer.

The V3 Monomer: 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane

The V3 monomer is a six-membered ring composed of three methylvinylsiloxane units. The significant ring strain in this cyclotrisiloxane makes it highly susceptible to ring-opening polymerization, which proceeds in a controlled or "living" manner under anionic conditions. This allows for the synthesis of polymers with predictable molecular weights and low polydispersity.

Table 1: Physicochemical Properties of 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane

PropertyValue
Chemical Formula C₉H₁₈O₃Si₃
Molecular Weight 258.49 g/mol
Boiling Point 80 °C at 20 mmHg[1]
Density 0.9669 g/mL at 20 °C[1]
Refractive Index 1.4215 at 20 °C[1]

Mechanism of Anionic Ring-Opening Polymerization

The anionic ring-opening polymerization of V3, like other cyclotrisiloxanes, proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. The "living" nature of this polymerization implies that in the absence of impurities or terminating agents, the propagating chain ends remain active.

Initiation

The polymerization is typically initiated by a strong nucleophile, most commonly an organolithium reagent such as n-butyllithium (n-BuLi). The initiator attacks one of the silicon atoms in the V3 ring, leading to the cleavage of a siloxane bond and the formation of a lithium silanolate active center. For cyclotrisiloxanes, the initiation can be a two-step process where the organolithium reagent first reacts with one monomer to form a lithium silanolate, which then acts as the true initiator for the polymerization of the remaining monomer. The use of a polar promoter, such as tetrahydrofuran (THF), is crucial to break down the aggregates of the organolithium initiator and the propagating ion pairs, thereby increasing the reaction rate.[2]

Propagation

The newly formed silanolate anion attacks another V3 monomer molecule, incorporating it into the growing polymer chain and regenerating the active silanolate end-group. This process repeats, leading to the formation of a long-chain polysiloxane. The rate of propagation is significantly faster than any side reactions, such as "back-biting" (intramolecular cyclization) or chain scrambling, especially when using strained cyclotrisiloxane monomers like V3.[2]

Termination

In a living polymerization, there is no inherent termination step. The polymerization proceeds until all the monomer is consumed. The active anionic chain ends can then be intentionally terminated or "quenched" by introducing a suitable agent. This allows for the introduction of specific end-group functionalities. For example, quenching with a chlorosilane derivative can yield a polymer with defined end-caps.

Experimental Protocols

Materials
  • Monomer: 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V3), purified by distillation over calcium hydride.

  • Initiator: n-Butyllithium (n-BuLi) solution in hexanes.

  • Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Quenching Agent: Chlorodimethylsilane or other suitable functional chlorosilane.

  • Inert Gas: High-purity argon or nitrogen.

  • Glassware: All glassware should be rigorously cleaned and flame-dried under vacuum immediately prior to use.

Polymerization Procedure
  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used as the polymerization reactor.

  • Monomer and Solvent Addition: The purified V3 monomer is dissolved in anhydrous THF inside the reactor under an inert atmosphere. The concentration of the monomer is typically in the range of 10-30% (w/v).

  • Initiation: The reactor is brought to the desired temperature (e.g., -30 °C to room temperature). The calculated amount of n-BuLi initiator is then added dropwise via syringe. The amount of initiator determines the target molecular weight of the polymer, according to the formula: Mn = ([Monomer]/[Initiator]) * MW(Monomer).

  • Propagation: The reaction mixture is stirred at the set temperature. The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.

  • Termination: Once the desired monomer conversion is reached, the polymerization is terminated by the rapid addition of a quenching agent (e.g., an excess of chlorodimethylsilane).

  • Purification: The resulting polymer is precipitated in a non-solvent such as methanol, filtered, and dried under vacuum to a constant weight.

Characterization
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.

Quantitative Data

The following table presents representative data for the anionic ring-opening copolymerization of 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane (VD2) and hexamethylcyclotrisiloxane (D3), which provides insight into the reactivity of vinyl-substituted cyclosiloxanes.[4] The homopolymerization of V3 is expected to yield polymers with low polydispersity (PDI ≈ 1.1 - 1.3) and predictable molecular weights based on the monomer-to-initiator ratio.

Table 2: Reactivity Ratios for the Anionic Copolymerization of VD2 and D3 in THF [4]

Monomer 1 (M1)Monomer 2 (M2)Reactivity Ratio (r₁)Reactivity Ratio (r₂)
D3VD20.227.8

This data indicates that the vinyl-substituted monomer (VD2) is significantly more reactive than the non-vinyl-substituted monomer (D3) in anionic copolymerization.

Visualizations

Anionic Ring-Opening Polymerization Workflow

AROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification V3 Monomer Purification Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent (THF) Drying Solvent_Drying->Reactor_Setup Glassware_Prep Glassware Flame-Drying Glassware_Prep->Reactor_Setup Initiation Initiation (n-BuLi in THF) Reactor_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Quenching Agent) Propagation->Termination Purification Polymer Purification Termination->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization

Caption: Experimental workflow for the anionic ring-opening polymerization of V3 monomer.

Anionic Ring-Opening Polymerization Mechanism

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Active_Center Living Chain End (Lithium Silanolate) Initiator->Active_Center attacks V3_Monomer V3 Monomer (Cyclic) V3_Monomer->Active_Center opens ring Growing_Chain Growing Polymer Chain Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain attacks Another_V3 V3 Monomer Another_V3->Elongated_Chain adds to chain Active_Polymer Living Polymer Final_Polymer End-Capped Polymer Active_Polymer->Final_Polymer reacts with Quenching_Agent Quenching Agent (e.g., R3SiCl) Quenching_Agent->Final_Polymer

Caption: Simplified mechanism of the anionic ring-opening polymerization of V3 monomer.

Conclusion

The anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3) is a powerful technique for the synthesis of poly(methylvinylsiloxane) with well-controlled architectures. The living nature of the polymerization allows for precise control over molecular weight and the production of polymers with narrow molecular weight distributions. The pendant vinyl groups on the resulting polymer provide versatile handles for further chemical modifications, making these materials highly valuable for a wide range of applications, including the development of advanced materials for the pharmaceutical and drug delivery sectors. Further research into the homopolymerization kinetics and the development of detailed, standardized protocols will undoubtedly expand the utility of this important class of polymers.

References

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide to its Application as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a reactive cyclic siloxane, and its pivotal role as a crosslinking agent in the formation of advanced polymeric materials. With a unique combination of a strained cyclotrisiloxane ring and reactive vinyl groups, V3D3 offers a versatile platform for the synthesis of silicones with tailored properties. This document details the fundamental chemistry, polymerization mechanisms, and key applications of V3D3, with a particular focus on its emerging use in the biomedical field for drug delivery systems. Detailed experimental protocols, quantitative data on material properties, and visual representations of reaction pathways and workflows are provided to facilitate its adoption and exploration in research and development settings.

Introduction

This compound, also known as V3D3 or 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane, is a cyclic organosilicon compound with the chemical formula C9H18O3Si3.[1] Its molecular structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique architecture, combining the reactivity of vinyl groups with the flexibility of a siloxane backbone, makes it a valuable monomer and crosslinking agent in polymer chemistry.[1]

The strained nature of the cyclotrisiloxane ring makes V3D3 susceptible to ring-opening polymerization, allowing for the synthesis of linear polysiloxanes with pendant vinyl groups.[1] These vinyl groups serve as reactive sites for subsequent crosslinking reactions, most notably through hydrosilylation, to form stable, three-dimensional silicone networks. The resulting silicone elastomers and gels exhibit a range of desirable properties, including thermal stability, biocompatibility, and tunable mechanical characteristics, making them suitable for a variety of applications, from industrial coatings to advanced biomedical devices.[2]

In the realm of drug development, the ability to form biocompatible and biodegradable hydrogels with controlled-release properties is of paramount importance. V3D3 serves as a critical building block in the synthesis of such silicone-based hydrogels, which can encapsulate and release therapeutic agents in a sustained manner.[3] This guide will explore the synthesis, properties, and applications of V3D3-crosslinked materials, providing the necessary technical details for their implementation in research and pharmaceutical development.

Physicochemical Properties and Synthesis

V3D3 is a colorless to light yellow, clear liquid with low water solubility and volatility.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H18O3Si3[5][6]
Molecular Weight 258.50 g/mol [5][6]
Appearance Colorless or light yellow clear liquid[4]
Boiling Point 80 °C at 20 mmHg[5]
Density 0.967 g/cm³[7]
Refractive Index 1.448[7]
Purity Typically ≥ 95%[4]

Synthesis: The synthesis of V3D3 can be achieved through various methods. One common approach involves the controlled hydrolysis and condensation of vinylmethyldichlorosilane. The reaction conditions are carefully managed to favor the formation of the cyclic trimer over linear oligomers or other cyclic species.

Crosslinking Mechanisms and Polymerization

The utility of V3D3 as a crosslinking agent stems from two primary reaction pathways: ring-opening polymerization and hydrosilylation of its vinyl groups.

Ring-Opening Polymerization

The strained Si-O-Si bonds in the cyclotrisiloxane ring of V3D3 can be cleaved by either anionic or cationic initiators, leading to ring-opening polymerization (ROP).[1] This process results in the formation of linear polydimethylsiloxanes with pendant vinyl groups at regular intervals along the polymer chain. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer-to-initiator ratio and temperature.[4][5]

ring_opening_polymerization V3D3 This compound (V3D3) ROP Ring-Opening Polymerization V3D3->ROP Initiator Anionic or Cationic Initiator Initiator->ROP LinearPolymer Linear Polysiloxane with Pendant Vinyl Groups ROP->LinearPolymer

Caption: Ring-Opening Polymerization of V3D3.

Hydrosilylation Crosslinking

The vinyl groups on V3D3 or the resulting linear polysiloxanes can undergo a hydrosilylation reaction with a hydride-functional siloxane (a polymer or oligomer containing Si-H bonds). This addition reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, and results in the formation of stable ethyl bridges, creating a crosslinked network.[2] This is the most common method for curing vinyl-functional silicones to produce elastomers and gels.

hydrosilylation_crosslinking VinylSiloxane Vinyl-Functional Siloxane (e.g., V3D3 or its polymer) Crosslinking Hydrosilylation VinylSiloxane->Crosslinking HydrideSiloxane Hydride-Functional Siloxane (Crosslinker) HydrideSiloxane->Crosslinking Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Catalyst->Crosslinking CrosslinkedNetwork Crosslinked Silicone Network (Elastomer or Hydrogel) Crosslinking->CrosslinkedNetwork

Caption: Hydrosilylation Crosslinking Reaction.

Applications in Drug Development

The biocompatibility and tunable properties of silicone-based materials make them highly attractive for biomedical applications, including drug delivery. V3D3 is a key component in the formulation of silicone hydrogels and nanoparticles for controlled drug release.

Silicone Hydrogels for Controlled Release

Silicone hydrogels are crosslinked polymer networks that are swollen with water. Their porous structure allows for the encapsulation of therapeutic molecules and their subsequent release over time. By using V3D3 as a crosslinker, the crosslink density of the hydrogel can be precisely controlled, which in turn dictates the mesh size of the network and, consequently, the drug release rate.[8] These hydrogels can be designed to be biodegradable, allowing for complete clearance from the body after releasing their payload.

The release of drugs from these hydrogels can be influenced by several factors, including the swelling ratio of the gel and the nature of the drug-polymer interactions.[8]

PropertyTypical RangeInfluence on Drug Release
Swelling Ratio 100% - 1000+%Higher swelling generally leads to faster release.
Crosslink Density VariableHigher density decreases mesh size and slows release.
Degradation Rate Days to monthsControls the overall release duration for biodegradable hydrogels.
Silicone Nanoparticles for Targeted Delivery

V3D3 can also be utilized in the synthesis of silicone-based nanoparticles for targeted drug delivery. These nanoparticles can be loaded with drugs and functionalized with targeting ligands to enhance their accumulation at specific sites in the body, such as tumors. The controlled release of the drug from the nanoparticles can be triggered by environmental stimuli like pH or enzymes.

Experimental Protocols

Synthesis of a V3D3-Crosslinked Silicone Hydrogel

This protocol describes the general procedure for preparing a silicone hydrogel using V3D3 as a crosslinking agent via hydrosilylation.

Materials:

  • Linear vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • This compound (V3D3)

  • Polymethylhydrosiloxane (PMHS) or other Si-H functional crosslinker

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene)

  • Toluene (anhydrous)

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry vial, dissolve a specific amount of PDMS-Vi and V3D3 in anhydrous toluene. The ratio of PDMS-Vi to V3D3 will determine the final properties of the hydrogel.

    • Add the drug to be encapsulated to this solution and stir until a homogenous mixture is obtained.

  • Addition of Crosslinker:

    • To the pre-polymer mixture, add the Si-H functional crosslinker (e.g., PMHS). The molar ratio of Si-H groups to vinyl groups should be carefully controlled (typically ranging from 1:1 to 1.5:1) to achieve the desired crosslink density.

  • Initiation of Crosslinking:

    • Add a catalytic amount of Karstedt's catalyst (typically in the ppm range relative to the polymer) to the mixture.

    • Stir the mixture vigorously for a short period to ensure uniform distribution of the catalyst.

  • Curing:

    • Pour the mixture into a desired mold.

    • Cure the mixture in an oven at a specified temperature (e.g., 60-80 °C) for a set duration (e.g., 2-4 hours) until the crosslinking is complete and a solid hydrogel is formed.

  • Purification and Swelling:

    • Remove the hydrogel from the mold and wash it extensively with a suitable solvent (e.g., ethanol, then water) to remove any unreacted components and the catalyst.

    • Immerse the purified hydrogel in PBS to allow it to swell to its equilibrium state.

hydrogel_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Dissolve Dissolve PDMS-Vi and V3D3 in Toluene AddDrug Add and Dissolve Drug Dissolve->AddDrug AddCrosslinker Add Si-H Crosslinker AddDrug->AddCrosslinker AddCatalyst Add Karstedt's Catalyst AddCrosslinker->AddCatalyst PourMold Pour into Mold AddCatalyst->PourMold Cure Cure in Oven PourMold->Cure Wash Wash to Remove Unreacted Components Cure->Wash Swell Swell in PBS Wash->Swell FinalHydrogel Drug-Loaded Hydrogel Swell->FinalHydrogel Characterize

Caption: Workflow for Silicone Hydrogel Synthesis.

Characterization of the Hydrogel

Swelling Ratio Measurement:

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel to remove all water and weigh the dry hydrogel (Wd).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Drug Release Study:

  • Place the drug-loaded, swollen hydrogel in a known volume of release medium (e.g., PBS) at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Quantitative Data on Material Properties

The mechanical properties and swelling behavior of V3D3-crosslinked silicone elastomers and hydrogels are critical for their performance in various applications. The following table summarizes typical data found in the literature for such materials.

MaterialCrosslinkerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio in Toluene (%)
Silicone Elastomer 1PMHS0.3 - 0.60.2 - 0.670 - 360-
Silicone Elastomer 2D4H---150 - 250
Silicone Hydrogel 1PMHS0.1 - 0.5--200 - 500 (in PBS)

Note: The properties are highly dependent on the specific formulation, including the molecular weight of the base polymer, the concentration of V3D3, and the type and concentration of the crosslinker.

Conclusion

This compound is a highly versatile and reactive molecule that serves as a fundamental building block for a wide range of silicone-based materials. Its ability to undergo both ring-opening polymerization and hydrosilylation crosslinking allows for the precise engineering of polymers with tailored properties. In the field of drug development, V3D3 is instrumental in the creation of advanced drug delivery systems, such as controlled-release hydrogels and targeted nanoparticles. The detailed methodologies and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to explore and innovate with this remarkable crosslinking agent. As research in this area continues to expand, the applications of V3D3-crosslinked materials in medicine and beyond are expected to grow significantly.

References

A Technical Guide to the Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Silicone Rubber Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of silicone rubber utilizing 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). It details the core chemistry, experimental procedures, and the impact of V3D3 on the final properties of the elastomer, offering a comprehensive resource for professionals in material science and related fields.

Introduction to Silicone Rubber and Crosslinking

Silicone rubbers are a class of synthetic elastomers renowned for their exceptional thermal stability, chemical inertness, and biocompatibility. These properties make them invaluable in a wide range of applications, from medical devices and pharmaceuticals to electronics and aerospace. The elastomeric nature of silicone rubber is achieved through a process called crosslinking or curing, where individual polymer chains are linked together to form a robust three-dimensional network.

One of the most precise and efficient methods for curing silicone is the platinum-catalyzed addition cure system, also known as hydrosilylation. In this system, a vinyl-functional silicone polymer reacts with a hydride-functional siloxane crosslinker. The choice and concentration of the crosslinking agents are critical variables that dictate the final mechanical properties of the rubber, such as hardness, tensile strength, and elongation.

The Role of this compound (V3D3)

This compound, commonly referred to as V3D3, is a cyclic siloxane that serves as a highly effective crosslinking agent or branching center in addition-cure silicone systems. Its unique cyclic structure contains three reactive vinyl groups, allowing it to form a high-density crosslinked network. This trifunctionality is key to its ability to significantly modify the properties of the final elastomer.

The primary function of V3D3 is to increase the crosslink density of the silicone rubber. A higher crosslink density generally leads to a harder, more rigid material with a higher modulus, while a lower density results in a softer, more flexible elastomer. By precisely controlling the concentration of V3D3 in the formulation, researchers can tailor the mechanical properties of the silicone rubber to meet the specific demands of their application.

Synthesis and Curing Mechanism

The synthesis of silicone rubber using V3D3 is based on the platinum-catalyzed hydrosilylation reaction. The core components of this system are:

  • Vinyl-terminated Polydimethylsiloxane (PDMS): The base polymer that forms the bulk of the elastomer.

  • Hydride-functional Siloxane: A crosslinking agent containing Si-H bonds that react with the vinyl groups.

  • This compound (V3D3): A vinyl-functional crosslinking agent to increase crosslink density.

  • Platinum Catalyst: Typically Karstedt's catalyst, which facilitates the addition of Si-H bonds across the C=C double bonds of the vinyl groups.

The curing process involves the formation of stable ethylene bridges between the polymer chains, with no byproducts generated, resulting in low shrinkage and high dimensional stability.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Vinyl-Terminated PDMS Cure Hydrosilylation Curing (Addition Reaction) A->Cure B Si-H Functional Crosslinker B->Cure V3D3 V3D3 (Trivinyltrimethylcyclotrisiloxane) V3D3->Cure Pt Platinum Catalyst Pt->Cure catalyzes Network Crosslinked Silicone Elastomer Network Cure->Network

Figure 1. Hydrosilylation curing mechanism for silicone rubber synthesis.

Impact of V3D3 Concentration on Mechanical Properties

The concentration of V3D3 is a critical parameter for tuning the mechanical properties of the resulting silicone elastomer. An increase in the amount of V3D3 leads to a higher density of crosslinks, which in turn influences the hardness, tensile strength, and elongation at break. While specific values can vary based on the molecular weight of the base PDMS and the type of Si-H crosslinker used, the general trends are consistent.

Table 1: Effect of V3D3 Concentration on Silicone Rubber Properties (Illustrative Data)

PropertyLow V3D3 ConcentrationMedium V3D3 ConcentrationHigh V3D3 Concentration
Hardness (Shore A) Softer (e.g., 20-30)Medium (e.g., 40-50)Harder (e.g., 60-70)
Tensile Strength (MPa) LowerHigherMay decrease after optimum
Elongation at Break (%) HigherLowerSignificantly Lower
Crosslink Density LowMediumHigh

Note: This table presents illustrative trends. Actual values are highly dependent on the full formulation.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a platinum-cured silicone elastomer using V3D3.

Materials and Equipment
  • Part A Formulation:

    • Vinyl-terminated polydimethylsiloxane (PDMS)

    • This compound (V3D3)

    • Platinum catalyst (e.g., Karstedt's catalyst)

    • Reinforcing filler (e.g., fumed silica), optional

  • Part B Formulation:

    • Hydride-functional siloxane crosslinker (e.g., polymethylhydrosiloxane)

    • Cure inhibitor (optional, to control working time)

  • Equipment:

    • Dual asymmetric centrifugal mixer or planetary mixer

    • Vacuum chamber for degassing

    • Molds for sample casting

    • Convection oven for curing

    • Tensile tester, durometer, and other characterization equipment

Synthesis Workflow

G cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_final Final Processing A1 Weigh Vinyl-PDMS, V3D3, and Filler A2 Add Platinum Catalyst A1->A2 A3 Mix until Homogeneous A2->A3 C1 Combine Part A and Part B (e.g., 1:1 ratio) A3->C1 B1 Weigh Si-H Crosslinker and Inhibitor B2 Mix until Homogeneous B1->B2 B2->C1 C2 Mix Thoroughly C1->C2 C3 Degas under Vacuum C2->C3 C4 Cast into Mold C3->C4 C5 Cure at Elevated Temperature C4->C5 C6 Post-Cure (optional) C5->C6 C7 Characterize Properties C6->C7

Figure 2. Experimental workflow for silicone rubber synthesis.

Detailed Procedure
  • Preparation of Part A:

    • In a mixing vessel, combine the desired amounts of vinyl-terminated PDMS, V3D3, and any fillers. The amount of V3D3 should be varied to achieve the desired crosslink density.

    • Mix the components at high speed until a homogeneous dispersion is achieved.

    • Add the platinum catalyst (typically in the ppm range) and mix thoroughly.

  • Preparation of Part B:

    • In a separate vessel, combine the hydride-functional siloxane crosslinker and any cure inhibitor.

    • Mix until homogeneous.

  • Mixing and Curing:

    • Combine Part A and Part B in the desired ratio (commonly 1:1 by weight).

    • Mix the two parts thoroughly until the mixture is uniform in color and consistency.

    • Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the degassed mixture into a pre-heated mold.

    • Cure the sample in a convection oven at a specified temperature and time (e.g., 150°C for 30 minutes). Curing conditions will vary depending on the specific formulation.

    • For some applications, a post-curing step (e.g., 4 hours at 200°C) may be performed to remove any volatile residues and ensure complete crosslinking.

  • Characterization:

    • After allowing the samples to equilibrate to room temperature for at least 24 hours, perform mechanical testing according to relevant ASTM or ISO standards to determine properties such as hardness (Shore A), tensile strength, and elongation at break.

Conclusion

This compound is a vital component in the formulation of addition-cured silicone rubbers. Its trifunctional nature allows for precise control over the crosslink density, which directly translates to the tunability of the final elastomer's mechanical properties. By understanding the principles of hydrosilylation and carefully controlling the concentration of V3D3, researchers and professionals can develop bespoke silicone materials tailored to the rigorous demands of advanced scientific and medical applications.

A Comprehensive Technical Guide to the Synthesis of Vinyl Silicone Fluids from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl silicone fluids are a versatile class of polymers characterized by a backbone of repeating siloxane units with vinyl functional groups.[1][2] These fluids are crucial intermediates in the production of a wide range of materials, including addition-cure liquid silicone rubbers (LSR), high-temperature vulcanizing (HTV) silicone rubbers, and as modifiers for organic resins.[3][4][5] The presence of reactive vinyl groups allows for cross-linking reactions, typically through hydrosilylation, which imparts desirable properties such as thermal stability, chemical resistance, and tunable mechanical characteristics.[1][6][7]

A key precursor for the synthesis of these valuable materials is 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a cyclic siloxane monomer.[8][9] Its strained three-membered ring structure makes it highly reactive and particularly suitable for ring-opening polymerization (ROP), which is the primary method for producing vinyl silicone fluids.[5][10] This technical guide provides an in-depth overview of the synthesis of vinyl silicone fluids from V3D3, focusing on the core methodologies, experimental protocols, and key quantitative data for researchers and professionals in polymer chemistry and materials science.

Core Synthesis Pathway: Ring-Opening Polymerization (ROP)

The conversion of this compound (V3D3) into linear vinyl silicone fluids is predominantly achieved through ring-opening polymerization (ROP). This process involves the cleavage of the siloxane bonds within the cyclic V3D3 monomer, followed by the formation of long polymer chains.[10] The polymerization can be initiated by either anionic or cationic catalysts, each offering distinct advantages in controlling the polymer architecture.[10][11]

The general workflow for this synthesis involves the careful selection of a catalyst and initiator system, followed by polymerization under controlled conditions, and finally, termination and purification of the resulting vinyl silicone fluid.

synthesis_workflow cluster_input Inputs cluster_process Process cluster_output Output V3D3 1,3,5-Trivinyl-1,3,5- trimethylcyclotrisiloxane (V3D3) Polymerization Ring-Opening Polymerization (Inert Atmosphere, Controlled Temperature) V3D3->Polymerization Catalyst Catalyst (Anionic or Cationic) Catalyst->Polymerization Initiator Initiator / End-capping Agent Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Polymerization Termination Termination / Neutralization Polymerization->Termination Purification Purification (Filtration, Distillation to remove volatiles) Termination->Purification Product Vinyl Silicone Fluid Purification->Product

Caption: General workflow for vinyl silicone fluid synthesis.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely used method that can proceed as a "living" polymerization, offering precise control over the molecular weight and achieving a narrow polydispersity index (PDI).[10] This technique involves the use of strong bases as catalysts.

Mechanism

The mechanism begins with a nucleophilic attack on a silicon atom of the V3D3 ring by an anionic initiator (e.g., hydroxide or silanolate), leading to the opening of the strained cyclotrisiloxane ring. This creates a linear silanolate anion, which then propagates by sequentially attacking and opening other V3D3 monomers. The polymerization continues until all the monomer is consumed or a terminating agent is introduced.

Experimental Protocol: Anionic Polymerization
  • Preparation: A reaction vessel is charged with this compound (V3D3) and an anhydrous solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture.[10]

  • Initiation: A basic catalyst, such as potassium hydroxide (KOH) or tetramethylammonium hydroxide (TMAH), is introduced.[10] Often, the catalyst is prepared as a silanolate by pre-reacting with a small amount of siloxane.

  • Polymerization: The reaction mixture is heated to a temperature between 80°C and 120°C.[10] The reaction is allowed to proceed for a specified duration to achieve the desired molecular weight. The viscosity of the mixture increases as the polymer chains grow.

  • Termination: The polymerization is terminated by introducing a neutralizing agent, such as a weak acid (e.g., acetic acid or silyl phosphate), to quench the active anionic chain ends.

  • Purification: The resulting polymer solution is filtered to remove catalyst residues. The solvent and any low-molecular-weight volatiles are then removed under vacuum to yield the final vinyl silicone fluid.

Quantitative Data: Anionic Polymerization
ParameterValue/ConditionReference
Monomer This compound (V3D3)[10]
Catalyst Potassium hydroxide (KOH), Tetramethylammonium hydroxide (TMAH)[10]
Reaction Temperature 80–120°C[10]
Reaction Medium Bulk or solution (e.g., toluene)[10]
Product Linear poly(vinylmethylsiloxane)[10]
Polydispersity Index (PDI) Typically < 1.2[10]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP provides an alternative route, often employing strong acids or photoacid generators as catalysts.[10] Photomediated CROP is particularly noteworthy for its rapid reaction rates and temporal control.[11]

Mechanism

Cationic polymerization is initiated by an electrophilic attack on an oxygen atom in the V3D3 ring, typically by a proton or a Lewis acid. This creates a positively charged, unstable intermediate that undergoes ring-opening to form a silyloxonium ion. This active species then propagates by adding more V3D3 monomers. Termination can occur through reaction with trace amounts of water or other nucleophiles.

rop_mechanisms cluster_anionic Anionic ROP cluster_cationic Cationic ROP V3D3 V3D3 Monomer (Cyclotrisiloxane) Anionic_Attack Nucleophilic Attack on Silicon Atom V3D3->Anionic_Attack Cationic_Attack Electrophilic Attack on Oxygen Atom V3D3->Cationic_Attack Anionic_Initiator Anionic Initiator (e.g., KOH, R-Li) Anionic_Initiator->Anionic_Attack Ring_Opening_A Ring-Opening to form Linear Silanolate Anion Anionic_Attack->Ring_Opening_A Propagation_A Propagation: Sequential Monomer Addition Ring_Opening_A->Propagation_A Termination_A Termination (e.g., Neutralization) Propagation_A->Termination_A Product Linear Vinyl Silicone Fluid Termination_A->Product Cationic_Initiator Cationic Initiator (e.g., H+, Photoacid) Cationic_Initiator->Cationic_Attack Ring_Opening_C Ring-Opening to form Silyloxonium Ion Cationic_Attack->Ring_Opening_C Propagation_C Propagation: Sequential Monomer Addition Ring_Opening_C->Propagation_C Termination_C Termination (e.g., Reaction with H2O) Propagation_C->Termination_C Termination_C->Product

Caption: Anionic and Cationic ROP mechanisms for V3D3.

Experimental Protocol: Photomediated Cationic ROP

This protocol is adapted from a general procedure for the photo-CROP of cyclosiloxanes.[11]

  • Preparation: In a Schlenk flask, this compound (V3D3), a photoacid generator (PAG, e.g., merocyanine-based), an initiator (e.g., benzyl alcohol), and toluene are combined.[11]

  • Degassing: The flask is sealed and the contents are deoxygenated through several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the reaction.[11]

  • Polymerization: The reaction is conducted in a photochemical reactor at a controlled temperature (e.g., 30°C) and irradiated with light of a specific wavelength (e.g., 405 nm) to activate the PAG.[10][11] Samples can be extracted at intervals to monitor monomer conversion.

  • Termination: The reaction typically stops upon removal from the light source. The polymer can be isolated by precipitation in a non-solvent like methanol.

  • Purification: The precipitated polymer is collected and dried under vacuum to remove residual solvent and volatiles.

Quantitative Data: Photomediated Cationic Polymerization
ParameterValue/ConditionReference
Monomer This compound (D₃Vi)[11]
Catalyst Merocyanine-based photoacid generator (PAG2)[10][11]
Initiator Benzyl alcohol (BnOH)[11]
Light Source λ = 405 nm[10]
Monomer Conversion ~90% in 30 minutes[10]
Product PDI Low dispersities (Đ < 1.50) have been achieved[11]
Application Thin-film coatings for optics and electronics[10]

Control of Molecular Weight and Functionality

The properties of the final vinyl silicone fluid, such as viscosity and cross-linking density, are directly related to its molecular weight and vinyl group concentration.[12] These parameters can be controlled through several strategies:

  • Monomer-to-Initiator Ratio: In living polymerizations, the molecular weight can be precisely controlled by adjusting the molar ratio of the V3D3 monomer to the initiator.

  • End-Capping Agents: The introduction of end-capping agents, such as vinyl-functionalized siloxanes (e.g., divinyltetramethyldisiloxane), can terminate the polymer chains and introduce terminal vinyl groups, creating vinyl-terminated silicone fluids.[4][13]

  • Co-polymerization: To produce fluids with a lower vinyl content, V3D3 can be co-polymerized with other cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4) or hexamethylcyclotrisiloxane (D3).[13][14] This allows for the synthesis of copolymers with a random distribution of vinylmethylsiloxane and dimethylsiloxane units.

Conclusion

The synthesis of vinyl silicone fluids from this compound is a well-established process primarily relying on ring-opening polymerization. Both anionic and cationic pathways offer effective means to produce linear polymers with controlled structures. Anionic ROP is particularly advantageous for achieving well-defined polymers with low polydispersity, while cationic ROP, especially when photomediated, allows for extremely rapid synthesis. By carefully controlling reaction parameters such as catalyst choice, temperature, and the use of co-monomers or end-capping agents, researchers can tailor the molecular weight and vinyl content of the resulting fluids to meet the specific demands of advanced applications in materials science and beyond.

References

The Pivotal Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Addition-Cure Liquid Silicone Rubber: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Addition-cure liquid silicone rubbers (LSRs) are a cornerstone in advanced materials science, offering exceptional thermal stability, biocompatibility, and precisely tunable mechanical properties. Central to the performance of these elastomers is the crosslinking chemistry, where 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly referred to as V3D3, plays a critical role. This technical guide provides an in-depth exploration of the function of V3D3 in platinum-catalyzed addition-cure systems. It details the underlying reaction mechanisms, the influence of V3D3 concentration on the final properties of the cured elastomer, and comprehensive experimental protocols for the synthesis and characterization of these materials. This document serves as a vital resource for researchers and professionals seeking to understand and manipulate the properties of liquid silicone rubber for a range of high-performance applications.

Introduction to Addition-Cure Liquid Silicone Rubber

Addition-cure liquid silicone rubbers are two-part systems that cure via a hydrosilylation reaction, a process catalyzed by platinum complexes.[1] This curing mechanism is favored for its high efficiency, lack of byproducts, and the exceptional properties of the resulting elastomer, such as low shrinkage and high purity.[1] These materials are composed of vinyl-functionalized siloxane polymers and a silicon hydride-containing crosslinker. The platinum catalyst facilitates the addition of the Si-H bonds across the vinyl groups, forming a stable, three-dimensional crosslinked network.[2][3]

The properties of the final cured silicone rubber, including its hardness, tensile strength, and elongation, are highly dependent on the molecular architecture of the precursors and the density of the crosslinked network.[4] This is where the choice of the vinyl-functionalized component becomes critical. While linear vinyl-terminated polydimethylsiloxane (PDMS) is a common choice, the incorporation of multifunctional crosslinkers like this compound (V3D3) allows for precise control over the network structure and, consequently, the material's performance.

This compound (V3D3): A Key Crosslinking Agent

This compound is a cyclic siloxane molecule characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing both a methyl and a vinyl group.[5] Its chemical structure provides three reactive vinyl sites, making it a trifunctional crosslinking agent.

The key attributes of V3D3 that make it a valuable component in addition-cure LSR formulations include:

  • High Reactivity: The vinyl groups on the cyclotrisiloxane ring are readily available for hydrosilylation.[3]

  • Trifunctionality: The presence of three vinyl groups allows for the formation of a densely crosslinked network, contributing to the mechanical strength and stability of the elastomer.[5]

  • Defined Structure: As a specific chemical compound, V3D3 offers a more controlled and reproducible crosslinking process compared to polydisperse vinyl-functional polymers.

  • Thermal Stability: The siloxane backbone of V3D3 contributes to the excellent thermal resistance of the final cured silicone rubber.[6]

The Hydrosilylation Reaction Mechanism Involving V3D3

The curing of addition-type liquid silicone rubber is based on the platinum-catalyzed hydrosilylation reaction. The generally accepted mechanism, the Chalk-Harrod mechanism, involves several key steps where V3D3 participates as a vinyl source.[7]

Hydrosilylation_Mechanism Pt_catalyst [Pt] Catalyst Intermediate1 Oxidative Addition Complex Pt_catalyst->Intermediate1 + R3Si-H SiH R3Si-H (Hydride-functional Siloxane) SiH->Intermediate1 V3D3 This compound (V3D3) Intermediate2 π-Complex with V3D3 V3D3->Intermediate2 Intermediate1->Intermediate2 + V3D3 Intermediate3 Insertion Product Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Pt_catalyst Reductive Elimination Crosslinked_Network Crosslinked Silicone Network Intermediate3->Crosslinked_Network

Figure 1: Hydrosilylation reaction pathway with V3D3.

Reaction Steps:

  • Oxidative Addition: The platinum catalyst reacts with the hydride-functional siloxane (R3Si-H) to form an active catalytic complex.

  • π-Complex Formation: A vinyl group from the V3D3 molecule coordinates with the platinum center of the catalyst, forming a π-complex.

  • Migratory Insertion: The hydride ligand on the platinum complex inserts across the double bond of the vinyl group.

  • Reductive Elimination: The newly formed alkyl-silicon bond is eliminated from the platinum complex, regenerating the catalyst and forming a crosslink in the silicone network.

The trifunctional nature of V3D3 allows this process to occur at three sites per molecule, leading to the formation of a robust, three-dimensional network structure.

Potential Side Reactions

While hydrosilylation is a highly efficient reaction, certain side reactions can occur, potentially impacting the final properties of the elastomer. These include:

  • Alkene Isomerization: The platinum catalyst can sometimes cause the isomerization of the vinyl groups.[7]

  • Dehydrogenative Silylation: This can lead to the formation of Si-Si bonds and the release of hydrogen gas.[6]

  • Incomplete Reaction: Steric hindrance or catalyst inhibition can lead to unreacted vinyl or hydride groups, affecting the crosslink density.

Careful control of reaction conditions and purity of reactants is essential to minimize these side reactions.

Influence of V3D3 Concentration on Mechanical Properties

The concentration of V3D3 in the formulation is a critical parameter for tailoring the mechanical properties of the cured liquid silicone rubber. A higher concentration of V3D3 generally leads to a higher crosslink density, which in turn affects properties such as hardness, tensile strength, and elongation at break.

V3D3 Concentration (phr)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
Low20 - 303.0 - 5.0400 - 600
Medium40 - 506.0 - 8.0200 - 400
High60 - 708.0 - 10.0100 - 200

Table 1: Representative Mechanical Properties of Addition-Cure LSR with Varying V3D3 Concentration. Note: These are illustrative values and can vary based on the specific formulation, including the type and amount of other components like fillers and inhibitors.

Figure 2: Effect of V3D3 concentration on properties.

As illustrated, increasing the V3D3 concentration generally enhances hardness and tensile strength due to the formation of a more rigid network. Conversely, the elongation at break tends to decrease as the network becomes less flexible.

Experimental Protocols

Preparation of Addition-Cure Liquid Silicone Rubber

This protocol describes a general procedure for preparing an addition-cure LSR using V3D3.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Poly(hydromethylsiloxane) (PHMS) or other hydride-functional siloxane

  • This compound (V3D3)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Reinforcing filler (e.g., fumed silica), optional

  • Toluene or other suitable solvent, optional

Procedure:

  • Part A Preparation:

    • In a suitable mixing vessel, combine the vinyl-terminated PDMS and V3D3 at the desired ratio.

    • If using a filler, add it gradually while mixing until a homogeneous dispersion is achieved.

    • Add the platinum catalyst and mix thoroughly. The amount of catalyst is typically in the ppm range relative to the total polymer weight.

  • Part B Preparation:

    • In a separate mixing vessel, combine the remaining vinyl-terminated PDMS (if any) and the hydride-functional siloxane.

    • Add the inhibitor to control the cure rate at room temperature and mix thoroughly.

  • Mixing and Curing:

    • Combine Part A and Part B in a 1:1 ratio by weight and mix until the mixture is uniform.

    • Degas the mixture under vacuum to remove any entrapped air bubbles.

    • Pour the mixture into a mold and cure at a specified temperature (e.g., 100-150 °C) for a predetermined time until fully cured.

Experimental_Workflow Start Start PartA Prepare Part A: PDMS-Vi, V3D3, Pt Catalyst, Filler Start->PartA PartB Prepare Part B: PHMS, Inhibitor Start->PartB Mix Mix Part A and Part B (1:1) PartA->Mix PartB->Mix Degas Degas under Vacuum Mix->Degas Cure Cure in Mold (e.g., 120°C for 30 min) Degas->Cure Characterization Characterization Cure->Characterization End End Characterization->End

Figure 3: LSR preparation and characterization workflow.
Characterization of Cured Liquid Silicone Rubber

Mechanical Testing:

  • Tensile Strength and Elongation at Break: Determined using a universal testing machine according to ASTM D412.[8]

  • Hardness: Measured using a Shore A durometer according to ASTM D2240.

Crosslink Density Determination:

  • Swelling Test: A cured sample of known weight is immersed in a suitable solvent (e.g., toluene) until equilibrium swelling is reached. The crosslink density can be calculated using the Flory-Rehner equation based on the weight of the swollen sample.

Conclusion

This compound is a highly effective trifunctional crosslinking agent in addition-cure liquid silicone rubber systems. Its cyclic structure and defined number of reactive vinyl groups allow for the formation of a well-controlled, densely crosslinked network. By varying the concentration of V3D3, researchers and product developers can precisely tune the mechanical properties of the final elastomer to meet the demands of a wide array of applications, from medical devices to advanced electronics. A thorough understanding of the role of V3D3 and the underlying chemistry is paramount for the continued innovation and application of high-performance liquid silicone rubbers.

References

A Technical Guide to the Applications of Poly(methylvinyl)siloxane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Poly(methylvinyl)siloxane (PMVS) is a versatile organosilicon polymer characterized by a backbone of repeating silicon-oxygen units, with both methyl (-CH₃) and vinyl (-CH=CH₂) groups attached to the silicon atoms. This unique structure imparts a combination of desirable properties, including high thermal stability, chemical inertness, and the ability to undergo cross-linking reactions. These characteristics make PMVS a valuable material in a wide range of industrial and biomedical applications. This guide provides an in-depth overview of PMVS, focusing on its properties, synthesis, and key applications relevant to the scientific and drug development communities.

Core Properties of Polysiloxanes

The physical and thermal properties of polysiloxanes, including PMVS, are highly dependent on their molecular weight and the degree of polymerization. While specific data for PMVS is often integrated within the broader category of vinyl-functional silicones, the following tables provide representative data for closely related polydimethylsiloxanes (PDMS) to offer a comparative baseline.

Physical Properties of Polydimethylsiloxane (PDMS)

The viscosity of polysiloxanes is directly correlated with their average molecular weight. This relationship is crucial for selecting the appropriate grade of material for a specific application, from low-viscosity fluids for coatings to high-viscosity gums for elastomers.

Kinematic Viscosity (cSt at 25°C)Number-Average Molecular Weight ( g/mol )Average Number of D-Units
101,30015
1005,00075
100015,000200
10,000~60,000~800

Note: Data presented is for polydimethylsiloxane (PDMS) and serves as a close approximation for the behavior of poly(methylvinyl)siloxane.[1][2]

Thermal Properties of Polysiloxanes

Polysiloxanes are known for their excellent thermal stability. The onset of thermal degradation for vinyl-terminated polydimethylsiloxane typically occurs at temperatures between 325°C and 400°C in an inert atmosphere.[3] Thermo-oxidative degradation, which occurs in the presence of oxygen, can begin at lower temperatures and proceeds through a different mechanism, often resulting in a residue of pure silica at temperatures above 600°C.

PropertyTypical Value
Glass Transition Temperature (Tg)~ -125 °C
Onset of Thermal Degradation (in N₂)350 - 400 °C

Note: Data is for polydimethylsiloxane (PDMS) as a representative polysiloxane.

Synthesis and Cross-linking of Poly(methylvinyl)siloxane

The vinyl groups in PMVS are the key to its utility in forming cross-linked networks, which are the basis for silicone elastomers. The primary method for this is hydrosilylation.

Hydrosilylation Cross-linking

Hydrosilylation is an addition reaction where a silicon-hydride (Si-H) bond reacts with the vinyl group (C=C) of the PMVS in the presence of a platinum catalyst. This reaction forms a stable silicon-carbon bond, creating a three-dimensional network.

Hydrosilylation cluster_reactants Reactants PMVS Poly(methylvinyl)siloxane (Si-CH=CH₂) Catalyst Platinum Catalyst Elastomer Cross-linked Silicone Elastomer (Si-CH₂-CH₂-Si) PMVS->Elastomer Crosslinker Hydrosilane Crosslinker (Si-H) Crosslinker->Elastomer Catalyst->Elastomer Hydrosilylation

Caption: Hydrosilylation reaction scheme for curing PMVS.

Experimental Protocol: Synthesis of Copoly(methylvinyl)(dimethyl)siloxanes

This protocol describes the synthesis of poly(methylvinyl)(dimethyl)siloxanes via copolycondensation, a method that allows for the tuning of molecular weight and vinyl group content.

Materials:

  • Dimethyldiethoxysilane

  • Methylvinyldimethoxysilane

  • Acetic acid

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL three-neck round-bottom flask, add dimethyldiethoxysilane, methylvinyldimethoxysilane, and acetic acid. The molar ratio of the silanes can be adjusted to control the vinyl content in the final polymer.

  • Reflux the reaction mixture for 8 hours at 118°C.

  • After cooling, wash the product with toluene until the aqueous layer reaches a neutral pH.

  • Dry the organic phase over anhydrous sodium sulfate for 12 hours.

  • Distill off the solvent to obtain the final copoly(methylvinyl)(dimethyl)siloxane product.

  • For further increase in molecular weight, the product can undergo thermal condensation in a vacuum (1 torr) at 150°C for 5 hours.

Applications in Drug Development

The biocompatibility and tunable properties of polysiloxanes make them attractive materials for various biomedical applications, including drug delivery systems.

Nanoparticle Formulation for Drug Delivery

PMVS and related polysiloxanes can be formulated into nanoparticles to encapsulate therapeutic agents. A generalized workflow for producing drug-loaded polymeric nanoparticles is illustrated below.

Nanoparticle_Formation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer PMVS Polymer Solvent Organic Solvent (e.g., Acetone) Polymer->Solvent Drug Hydrophobic Drug Drug->Solvent Surfactant Surfactant Solution (e.g., Poloxamer in Water) Solvent->Surfactant Nanoprecipitation (Dropwise addition with stirring) Evaporation Solvent Evaporation Surfactant->Evaporation Formation of Nanoparticle Suspension Collection Nanoparticle Collection (e.g., Centrifugation) Evaporation->Collection Removal of Organic Solvent

References

An In-Depth Technical Guide on 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Dental Restorative Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Ideal Dental Restorative Materials

The field of dental materials science is continuously driven by the pursuit of the ideal restorative material—one that perfectly mimics the physical, functional, and aesthetic properties of natural tooth structure. Modern dental composites, primarily based on dimethacrylate resins such as Bis-GMA, UDMA, and TEGDMA, have made significant strides in replacing traditional amalgam fillings. However, a critical and persistent challenge with these materials is polymerization shrinkage. This volumetric contraction during the curing process can lead to stress at the tooth-restoration interface, potentially causing marginal leakage, secondary caries, and restoration failure.

In the ongoing effort to mitigate polymerization shrinkage, researchers are exploring novel monomers and additives. One such molecule of interest is 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). This cyclic siloxane, with its rigid core and reactive vinyl groups, presents a compelling hypothetical candidate for integration into dental resin matrices to reduce shrinkage and enhance mechanical properties. This technical guide will delve into the known properties of V3D3, its potential role in dental composites, and the standardized experimental protocols required to evaluate its efficacy and biocompatibility.

Physicochemical Properties of this compound (V3D3)

This compound is a cyclic organosilicon compound. Its structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to both a methyl and a vinyl group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₈O₃Si₃
Molecular Weight 258.50 g/mol
Appearance Colorless liquid
Boiling Point 80 °C at 20 mmHg
Density 0.9669 g/mL at 25 °C
Refractive Index 1.4215 at 20 °C
CAS Number 3901-77-7

Data sourced from material safety data sheets and technical specifications.

The key features of V3D3 that make it of interest for dental materials are its cyclic and rigid structure, which could reduce the conformational freedom of the polymer network, and its three vinyl functional groups, which can participate in free-radical polymerization.

V3D3_Structure center Si1 Si O1 O Si1->O1 Me1 CH3 Si1->Me1 Vinyl1 CH=CH2 Si1->Vinyl1 Si2 Si O1->Si2 O2 O Si2->O2 Me2 CH3 Si2->Me2 Vinyl2 CH=CH2 Si2->Vinyl2 Si3 Si O2->Si3 O3 O Si3->O3 Me3 CH3 Si3->Me3 Vinyl3 CH=CH2 Si3->Vinyl3 O3->Si1

Figure 1: Chemical Structure of V3D3.

Hypothetical Role and Polymerization Pathway in Dental Composites

While there is a lack of direct published research on the use of V3D3 in dental restorative materials, its chemical structure allows for informed hypotheses about its potential role. The vinyl groups on V3D3 can copolymerize with the methacrylate groups of conventional dental monomers (e.g., Bis-GMA, TEGDMA) via a free-radical mechanism, initiated by a photoinitiator system (e.g., camphorquinone and an amine).

The incorporation of the rigid cyclotrisiloxane ring into the polymer backbone could potentially lead to a reduction in polymerization shrinkage compared to flexible, linear monomers. The trifunctional nature of V3D3 would also contribute to a higher crosslink density, which could enhance the mechanical properties of the cured composite.

Polymerization_Pathway cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product V3D3 This compound (V3D3) Copolymerization Copolymerization of Vinyl and Methacrylate Groups V3D3->Copolymerization BisGMA Bis-GMA Monomer BisGMA->Copolymerization TEGDMA TEGDMA Monomer TEGDMA->Copolymerization Filler Silanated Filler Particles Composite Crosslinked Dental Composite with Siloxane Moieties Filler->Composite Initiator Photoinitiator System Radical Free Radical Generation Initiator->Radical Light Blue Light (470 nm) Light->Radical Radical->Copolymerization Copolymerization->Composite Experimental_Workflow cluster_synthesis Material Synthesis cluster_testing Performance and Safety Testing cluster_analysis Data Analysis and Conclusion Mix Mix V3D3 with Dental Monomers, Fillers, and Initiators FS Flexural Strength (3-Point Bending) Mix->FS PS Polymerization Shrinkage (Bonded-Disk/Density) Mix->PS Bio Biocompatibility (In Vitro Cytotoxicity) Mix->Bio Control Prepare Control Composite (No V3D3) Control->FS Control->PS Control->Bio Compare Compare Results of V3D3 and Control Groups FS->Compare PS->Compare Bio->Compare Conclusion Draw Conclusions on Efficacy and Safety Compare->Conclusion

The Potential of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane for Advanced Optical Coatings: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the use of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a versatile organosilicon compound, as a precursor for the fabrication of high-performance optical coatings. Polysiloxane-based coatings are renowned for their durability, excellent optical clarity, and resistance to environmental stressors, making them ideal for a wide range of applications, from protective layers on eyewear to specialized coatings in advanced optical systems.[1][2] V3D3, with its reactive vinyl groups and stable siloxane backbone, presents a promising avenue for developing next-generation optical materials through advanced deposition techniques.

Core Properties and Deposition Methodologies

Coatings derived from this compound are typically synthesized using solvent-free, vapor-phase deposition techniques, primarily initiated Chemical Vapor Deposition (iCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). These methods allow for the formation of thin, uniform, and conformal coatings on a variety of substrates with a high degree of control over the film's chemical structure and properties.

The polymerization process proceeds through the reaction of the vinyl groups, leading to a highly cross-linked polymer network.[3] A key advantage of using V3D3 is the potential to retain the cyclic siloxane structure within the polymer, which can contribute to desirable properties such as low dielectric constants.[4]

Initiated Chemical Vapor Deposition (iCVD)

In the iCVD process, a thermal initiator is used to create free radicals, which then trigger the polymerization of the V3D3 monomer on a cooled substrate. This technique is known for its ability to preserve the chemical functionality of the monomer, leading to a well-defined polymer structure.[5]

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD utilizes a plasma to generate energetic electrons and ions that dissociate the precursor molecules and create reactive species.[6] Pulsed-PECVD, in particular, allows for precise control over the energy input, which can influence the degree of cross-linking and the final properties of the film.

Quantitative Data on V3D3-Derived and Related Polysiloxane Coatings

While comprehensive optical and mechanical data for coatings derived purely from this compound is limited in publicly available literature, existing research and data on related polysiloxane systems provide valuable insights. The following tables summarize key properties of the V3D3 monomer and representative data for polysiloxane-based optical coatings.

Table 1: Properties of this compound Monomer

PropertyValue
Chemical Formula C₉H₁₈O₃Si₃
Molecular Weight 258.50 g/mol
Refractive Index (@ 20°C) 1.4215
Boiling Point 80°C @ 20 mmHg
Density 0.9669 g/mL

Table 2: Performance Characteristics of V3D3-Derived and Representative Polysiloxane Optical Coatings

PropertyDeposition MethodReported Value/CharacteristicSubstrate
Hardness Pulsed-PECVD (V3D3)0.527 GPaNot Specified
Dielectric Constant Pulsed-PECVD (V3D3)2.55 - 2.9Not Specified
Transparency Thermally Cured Polysiloxane93.5% @ 550 nmPolycarbonate (2mm thick)[7]
Pencil Hardness Sol-Gel (Polysiloxane/POSS Hybrid)Up to 8HGlass[8]
Adhesion Thermally Cured Polysiloxane100% (ASTM D3359)Polycarbonate[7]
Abrasion Resistance General Polysiloxane CoatingsExcellent resistance to wire woolPolycarbonate[7]
Chemical Resistance General Polysiloxane CoatingsResistant to acetone and other solventsPolycarbonate[7]

Experimental Protocols

Detailed, replicable experimental protocols for the deposition of optical coatings from V3D3 are not fully consolidated in the available literature. However, based on existing research, a general methodology for both iCVD and pulsed-PECVD can be outlined.

General Protocol for Initiated Chemical Vapor Deposition (iCVD)
  • Substrate Preparation: The substrate is cleaned and placed on a temperature-controlled stage within the vacuum chamber.

  • Vacuum Generation: The chamber is evacuated to a base pressure typically in the mTorr range.

  • Precursor and Initiator Delivery: this compound (V3D3) monomer and a thermal initiator (e.g., tert-butyl peroxide) are introduced into the chamber at controlled flow rates.

  • Initiation: The initiator is thermally decomposed by passing it over a heated filament array, generating free radicals.

  • Deposition: The V3D3 monomer adsorbs onto the cooled substrate, where it is polymerized by the free radicals.

  • Termination: The process is stopped by ceasing the flow of precursors and initiator.

General Protocol for Pulsed Plasma-Enhanced Chemical Vapor Deposition (PECVD)
  • Substrate Preparation: The substrate is cleaned and placed on one of the electrodes within the reaction chamber.

  • Vacuum Generation: The chamber is pumped down to a specific base pressure.

  • Gas Inlet: V3D3 vapor and, if required, a co-reactant gas (e.g., water vapor or argon) are introduced into the chamber at controlled flow rates.

  • Plasma Ignition: A radio frequency (RF) power source is used to generate a plasma between the electrodes. The power is delivered in pulses with a defined on-time and off-time (duty cycle).

  • Deposition: The plasma fragments the precursor molecules, creating reactive species that deposit and polymerize on the substrate surface.

  • Post-Deposition Treatment: In some cases, a post-deposition annealing step in an inert atmosphere (e.g., N₂) at elevated temperatures (e.g., 400°C) is performed to further cross-link and densify the film.

Visualizing the Deposition Process

The following diagrams illustrate the general workflows for the iCVD and pulsed-PECVD processes for depositing polysiloxane coatings from V3D3.

iCVD_Workflow cluster_chamber iCVD Reaction Chamber Initiator Initiator Vapor (e.g., TBPO) Filament Heated Filament Array Initiator->Filament Monomer V3D3 Monomer Vapor Substrate Cooled Substrate Monomer->Substrate Radicals Initiator Radicals Filament->Radicals Pyrolysis Polymerization Surface Polymerization Radicals->Polymerization Substrate->Polymerization Coating Deposited p(V3D3) Coating Polymerization->Coating

iCVD process for V3D3 polymerization.

PECVD_Workflow cluster_chamber Pulsed-PECVD Reaction Chamber Monomer V3D3 Monomer Vapor Plasma Pulsed RF Plasma Monomer->Plasma CoReactant Co-reactant Gas (e.g., H₂O, Ar) CoReactant->Plasma ReactiveSpecies Reactive Species (Radicals, Ions) Plasma->ReactiveSpecies Dissociation Deposition Film Deposition and Cross-linking ReactiveSpecies->Deposition Substrate Substrate on Electrode Substrate->Deposition Coating Deposited Polysiloxane Coating Deposition->Coating

Pulsed-PECVD workflow for V3D3 coating.

Concluding Remarks

This compound is a precursor with significant potential for the development of advanced optical coatings. Deposition techniques like iCVD and PECVD enable the fabrication of highly cross-linked, durable, and potentially high-performance polysiloxane thin films. While the existing body of research confirms the viability of these processes, further detailed studies are required to fully characterize the optical and mechanical properties of V3D3-derived coatings. Specifically, comprehensive data on the refractive index as a function of wavelength, transmittance spectra, and standardized abrasion resistance would be invaluable for accelerating the adoption of this material in demanding optical applications.

References

An In-depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Antimicrobial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) in the formulation of advanced antimicrobial coatings. The primary focus is on its role as a critical crosslinking agent in the development of anti-adhesion surfaces, a proactive strategy to combat microbial colonization and biofilm formation. This document details the synthesis, mechanism of action, and performance data of these innovative coatings, with a particular emphasis on copolymers of V3D3 with N-vinylpyrrolidone (VP).

Introduction: A Novel Approach to Antimicrobial Surfaces

The rise of antibiotic resistance necessitates new strategies to prevent infections associated with medical devices and other surfaces. Rather than relying on traditional biocidal agents that kill microbes, a promising alternative is the creation of surfaces that prevent the initial attachment of bacteria, a critical step in biofilm formation.[1][2] this compound, a cyclic organosiloxane, has emerged as a key component in the fabrication of such anti-adhesion coatings.[1][3]

V3D3 is primarily utilized as a crosslinker to impart stability and durability to otherwise soluble polymer coatings.[1][3] Its vinyl groups allow for effective polymerization, creating a robust, cross-linked network.[1][3] This guide will focus on the most well-documented application of V3D3 in this context: the synthesis of insoluble, hydrophilic poly(N-vinylpyrrolidone-co-1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane) (poly(VP-co-V3D3)) thin films via initiated Chemical Vapor Deposition (iCVD).[1][3]

Physicochemical Properties of this compound (V3D3)

V3D3 is a colorless to light yellow, clear liquid with the following key properties:

PropertyValue
Chemical Formula C9H18O3Si3
Molecular Weight 258.50 g/mol
CAS Number 3901-77-7
Density 0.967 g/cm³
Boiling Point 80 °C at 20 mmHg
Melting Point < 0 °C
Refractive Index 1.448
Flash Point > 65 °C

Synthesis of Poly(VP-co-V3D3) Antimicrobial Coatings

The most effective method for depositing poly(VP-co-V3D3) thin films is initiated Chemical Vapor Deposition (iCVD). This solvent-free, vapor-phase technique allows for the creation of uniform, conformal coatings on a variety of substrates with excellent control over the chemical composition.[1][3]

Experimental Protocol: Initiated Chemical Vapor Deposition (iCVD)

The following protocol outlines the general procedure for the synthesis of poly(VP-co-V3D3) coatings via iCVD:

  • Substrate Preparation: The substrate (e.g., silicon wafer, glass slide, medical-grade polymer) is placed on a temperature-controlled stage within a vacuum chamber.

  • Precursor Delivery: N-vinylpyrrolidone (VP) and this compound (V3D3) are introduced into the chamber at controlled flow rates. The ratio of these flow rates determines the final composition of the copolymer coating.

  • Initiator Introduction: A free-radical initiator, such as tert-butyl peroxide (TBPO), is introduced into the chamber.

  • Initiation: The initiator vapor passes over a heated filament array (typically 200-300°C), causing it to thermally decompose and form initiator radicals.

  • Polymerization: The monomer and crosslinker precursors adsorb onto the cooled substrate. The initiator radicals then initiate the copolymerization of VP and V3D3 on the substrate surface, forming a cross-linked poly(VP-co-V3D3) thin film.

  • Termination: The process is terminated by stopping the flow of precursors and initiator.

Experimental Workflow Diagram

G cluster_0 Precursor Preparation cluster_1 iCVD Reactor VP N-vinylpyrrolidone (VP) Monomer Chamber Vacuum Chamber VP->Chamber V3D3 V3D3 Crosslinker V3D3->Chamber TBPO tert-butyl peroxide (TBPO) Initiator Filament Heated Filament (200-300°C) TBPO->Filament Substrate Cooled Substrate Chamber->Substrate Monomer & Crosslinker Adsorption Filament->Chamber Initiator Radicals Coating Poly(VP-co-V3D3) Coating Substrate->Coating Copolymerization

iCVD process for poly(VP-co-V3D3) synthesis.

Mechanism of Antimicrobial Action: Anti-Adhesion

Coatings based on poly(VP-co-V3D3) do not exhibit inherent biocidal activity. Instead, their efficacy lies in preventing the initial attachment of microbes to the surface.[1][3] This anti-adhesion or "antifouling" property is attributed to the high hydrophilicity of the polyvinylpyrrolidone (PVP) component.[1][3][4]

The proposed mechanism involves the formation of a tightly bound water layer on the surface of the coating when it is in an aqueous environment. This hydration layer acts as a physical and energetic barrier, preventing bacteria from making direct contact with the surface and adhering to it.[1][3] The V3D3 crosslinker is crucial as it renders the highly water-soluble PVP insoluble, ensuring the stability and longevity of the coating in aqueous conditions.[1][3]

Signaling Pathway/Mechanism Diagram

G cluster_0 Aqueous Environment Bacteria Bacteria Coating Poly(VP-co-V3D3) Surface Bacteria->Coating Approaches Surface Barrier Physical & Energetic Barrier Bacteria->Barrier Repelled by Hydration Layer Water Water->Coating Forms Hydration Layer Adhesion Bacterial Adhesion Prevented Barrier->Adhesion

Anti-adhesion mechanism of poly(VP-co-V3D3) coatings.

Antimicrobial Efficacy and Surface Properties

The antimicrobial performance of poly(VP-co-V3D3) coatings is primarily assessed by their ability to reduce bacterial adhesion and subsequent biofilm formation.

Quantitative Data on Anti-Adhesion Performance
Coating Composition (VP:V3D3 ratio)Test OrganismAdhesion Reduction (%) vs. Uncoated ControlReference
Optimized Poly(VP-co-V3D3)Escherichia coli>95%[5]
Optimized Poly(VP-co-V3D3)Staphylococcus aureusSignificant Reduction (Qualitative)[6]
Surface and Physical Properties of Poly(VP-co-V3D3) Coatings
PropertyDescriptionSignificance
Wettability Highly hydrophilic, with water contact angles approaching 0°.[5]Essential for the formation of the anti-adhesion hydration layer.
Solubility Insoluble in aqueous solutions, including phosphate-buffered saline (PBS).[5]V3D3 crosslinking ensures coating stability in biological fluids.
Surface Topography Smooth and uniform surface as measured by Atomic Force Microscopy (AFM).[5]A smooth surface minimizes physical anchoring points for bacteria.
Chemical Composition The ratio of VP to V3D3 can be precisely controlled by adjusting precursor flow rates during iCVD, as confirmed by FTIR and XPS.[1][3]Allows for fine-tuning of the coating's properties.

Biocompatibility

The components of poly(VP-co-V3D3) coatings are generally considered to have good biocompatibility. Polyvinylpyrrolidone is a well-established biocompatible polymer used in various biomedical applications.[7] Siloxanes, as a class of materials, are also known for their biocompatibility.[8] However, as with any material intended for medical use, rigorous biocompatibility testing of the final coating is essential. It is important to note that certain sterilization methods, such as autoclaving, may affect the properties and biocompatibility of siloxane-based coatings.[8]

Conclusion

This compound is a vital component in the creation of a new generation of antimicrobial surfaces. Its role as a crosslinker enables the formation of stable, insoluble, and highly hydrophilic coatings when copolymerized with monomers like N-vinylpyrrolidone. The resulting poly(VP-co-V3D3) films, synthesized via the precise and solvent-free iCVD process, offer a promising anti-adhesion strategy to combat microbial colonization and biofilm formation. This technology presents a significant advancement for the development of safer medical devices and surfaces in healthcare and beyond. Further research should focus on expanding the range of microbial species against which these coatings are effective and on long-term in vivo performance.

References

Revolutionizing Microfluidics: A Technical Guide to Fabrication with 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane-Based Off-Stoichiometry Thiol-Ene (OSTE) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fabrication of microfluidic devices has been dominated for decades by polydimethylsiloxane (PDMS). However, its inherent limitations, such as the absorption of small molecules and challenging surface modification, have driven the exploration of alternative materials. Off-Stoichiometry Thiol-Ene (OSTE) polymers have emerged as a powerful and versatile platform, offering tunable mechanical properties, straightforward bonding, and stable surface functionalization. This technical guide delves into the fabrication of microfluidic devices utilizing OSTE polymers, with a focus on the incorporation of vinyl-functionalized siloxanes like 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). While specific formulations detailing V3D3 are not extensively documented in public literature, this guide provides a comprehensive framework for its use within the OSTE platform, based on the well-established principles of thiol-ene chemistry.

Introduction to Off-Stoichiometry Thiol-Ene (OSTE) Chemistry

Thiol-ene polymerization is a "click" reaction that involves the radical-mediated addition of a thiol group (-SH) to a vinyl group (-CH=CH2). In the context of microfluidics, this chemistry is employed to create cross-linked polymer networks from multifunctional thiol and ene monomers. The "off-stoichiometry" aspect is a key innovation; by intentionally creating a molar imbalance between the thiol and ene functional groups in the prepolymer mixture, the resulting cured polymer possesses a controlled excess of unreacted functional groups (either thiols or enes) on its surface and in the bulk material.[1][2] These residual groups are instrumental for subsequent surface modification and bonding.

Advantages of OSTE Polymers over PDMS:

  • Tunable Mechanical Properties: The stiffness of the final polymer can be precisely controlled by adjusting the monomer composition and the thiol-to-ene ratio, ranging from soft elastomers to rigid thermoplastics.[3]

  • Simplified Bonding: OSTE layers can be bonded to each other or to other substrates through a simple UV exposure or thermal treatment, which activates the residual surface groups to form covalent bonds. This eliminates the need for plasma treatment, which is often required for PDMS and can lead to unstable surface properties.[1]

  • Stable Surface Modification: The excess functional groups provide covalent anchoring points for a wide range of molecules, enabling permanent and patternable surface modifications.[4]

  • Reduced Small Molecule Absorption: Compared to PDMS, OSTE polymers exhibit lower absorption of hydrophobic molecules, which is a critical advantage for applications in drug screening and diagnostics.[4]

  • Biocompatibility: OSTE polymers have shown good biocompatibility, making them suitable for cell culture and other biological applications.[4][5]

The Role of this compound (V3D3)

This compound (V3D3) is a cyclic siloxane molecule functionalized with three vinyl groups. Within the OSTE framework, V3D3 can serve as the "-ene" component of the prepolymer mixture. Its trifunctional nature allows it to act as a cross-linker, contributing to the formation of a robust three-dimensional polymer network.

The inclusion of a siloxane-based monomer like V3D3 is expected to impart properties characteristic of silicones, such as:

  • Gas Permeability: Important for long-term cell culture applications.

  • Thermal Stability: Potentially enhancing the operational temperature range of the device.

  • Low Surface Energy: Which can influence the wetting and flow properties within the microchannels.

Fabrication of V3D3-Based OSTE Microfluidic Devices

The primary fabrication method for OSTE-based microfluidic devices is soft lithography, a well-established technique for creating microstructures.[6]

FabricationWorkflow cluster_master Master Mold Fabrication cluster_oste OSTE Replica Molding cluster_assembly Device Assembly and Bonding MasterDesign 1. Design Microfluidic Layout (CAD) Photolithography 2. Photolithography (SU-8 on Silicon) MasterDesign->Photolithography MasterMold 3. Develop and Silanize Master Mold Photolithography->MasterMold Prepolymer 4. Prepare V3D3-Thiol Prepolymer Mixture Casting 5. Cast Prepolymer onto Master Mold Prepolymer->Casting Curing 6. UV Cure to Form OSTE Replica Casting->Curing Demolding 7. Demold OSTE Replica Curing->Demolding InletOutlet 8. Punch Inlets and Outlets Bonding 9. Bond OSTE Replica to Substrate (e.g., Glass, OSTE) InletOutlet->Bonding FinalDevice 10. Final Microfluidic Device Bonding->FinalDevice Applications cluster_apps Applications OSTE_Device V3D3-OSTE Microfluidic Device DrugScreening High-Throughput Drug Screening OSTE_Device->DrugScreening OrganOnChip Organ-on-a-Chip Models OSTE_Device->OrganOnChip CellCulture 3D Cell Culture and Analysis OSTE_Device->CellCulture Diagnostics Point-of-Care Diagnostics OSTE_Device->Diagnostics

References

A Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of common challenges encountered during CRISPR-Cas9 gene editing and offers systematic strategies for troubleshooting and optimization. It is designed to help researchers enhance editing efficiency, improve precision, and minimize off-target effects, thereby accelerating research and therapeutic development.

Core Principles of CRISPR-Cas9 Editing

The CRISPR-Cas9 system utilizes a single-guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[1] The cell repairs this break primarily through two pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels) that can disrupt gene function, and the high-fidelity Homology-Directed Repair (HDR) pathway, which can be harnessed to insert specific sequences using a donor template.[2][3] Understanding the interplay between these pathways is fundamental to achieving the desired editing outcome.[4][5]

DNA Repair Pathways in CRISPR Editing (NHEJ vs. HDR)

DNA_Repair_Pathways cluster_0 CRISPR-Cas9 Action cluster_1 Repair Pathways cluster_2 NHEJ Pathway (Error-Prone) cluster_3 HDR Pathway (Precise) Genomic_DNA Target Genomic DNA DSB Double-Strand Break (DSB) Genomic_DNA->DSB sgRNA + Cas9 NHEJ Non-Homologous End Joining DSB->NHEJ HDR Homology-Directed Repair DSB->HDR Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels Ligation Precise_Edit Precise Insertion/ Correction (Gene Knock-in) HDR->Precise_Edit Homologous Recombination Donor_Template Donor Template Donor_Template->HDR

Caption: Cellular repair of a Cas9-induced double-strand break via NHEJ or HDR pathways.

Troubleshooting Low Editing Efficiency

Low editing efficiency is one of the most common hurdles in CRISPR experiments.[6] A systematic approach, starting from the design of the guide RNA to the final analysis, is crucial for identifying the bottleneck.[7]

Suboptimal sgRNA Design

The design of the sgRNA is a critical determinant of editing success.[8] Key factors to consider include target specificity, GC content, and the absence of strong secondary structures.[9]

Table 1: Key Parameters for Optimal sgRNA Design

Parameter Recommendation Rationale
Length 17-23 nucleotides Balances specificity and binding stability. Shorter sequences may lack specificity, while longer ones can increase off-target risk.[10]
GC Content 40-60% Ensures robust binding to the target DNA without being too stable, which could impede Cas9 activity.[9]
PAM Site NGG for S. pyogenes Cas9 The Protospacer Adjacent Motif (PAM) is essential for Cas9 recognition and binding.[11]
Specificity Minimal off-target predictions Use bioinformatics tools to screen sgRNA sequences against the entire genome to minimize unintended edits.[9][12]

| Secondary Structure | Avoid strong hairpins | Complex secondary structures can interfere with the formation of the Cas9-sgRNA complex and its binding to the target DNA.[9] |

Inefficient Delivery of CRISPR Components

The method used to deliver Cas9 and sgRNA into target cells is a major limiting factor.[7] Efficiency varies significantly between cell types and delivery formats.[6][13]

Table 2: Comparison of Common CRISPR-Cas9 Delivery Methods

Delivery Method Format Delivered Pros Cons Typical Efficiency
Plasmid Transfection DNA (Cas9 & sgRNA expression cassettes) Cost-effective; easy to produce. Risk of genomic integration; prolonged Cas9 expression can increase off-target effects.[13][14] 5-60%
mRNA Transfection RNA (Cas9 mRNA & sgRNA) Transient expression reduces off-target risk; no risk of genomic integration.[15] RNA can be unstable; more expensive than plasmids. 20-70%
Ribonucleoprotein (RNP) Electroporation Pre-assembled Cas9 protein & sgRNA Fast-acting; rapid clearance minimizes off-target effects; no transcription/translation required.[14][15] Requires specialized equipment (electroporator); protein can be costly to produce. 30-95%[16]

| Viral Transduction (e.g., AAV, Lentivirus) | Viral particles containing expression cassettes | High efficiency, especially in hard-to-transfect and primary cells; suitable for in vivo delivery. | Potential for immunogenicity; risk of genomic integration (Lentivirus); limited cargo size (AAV).[17] | 50-90% |

Troubleshooting Workflow for Low Editing Efficiency

Troubleshooting_Workflow cluster_gRNA Step 1: Guide RNA Validation cluster_Delivery Step 2: Delivery Assessment cluster_Cas9 Step 3: Cas9 & Cell Health cluster_Analysis Step 4: Analysis Method start Low Editing Efficiency Observed check_gRNA Is sgRNA design optimal? (See Table 1) start->check_gRNA redesign_gRNA Redesign & test 3-4 new sgRNAs check_gRNA->redesign_gRNA No check_delivery Is delivery efficient? (>80% transfection) check_gRNA->check_delivery Yes redesign_gRNA->check_gRNA Re-evaluate optimize_delivery Optimize delivery protocol (e.g., titrate reagents, change method) check_delivery->optimize_delivery No check_cas9 Is Cas9 active & are cells healthy? check_delivery->check_cas9 Yes optimize_delivery->check_delivery Re-evaluate optimize_cas9 Use high-fidelity Cas9; ensure optimal cell culture conditions check_cas9->optimize_cas9 No check_analysis Is analysis method sensitive enough? check_cas9->check_analysis Yes optimize_cas9->check_cas9 Re-evaluate use_ngs Use a more sensitive method like Next-Generation Sequencing (NGS) check_analysis->use_ngs No end_node Problem Resolved check_analysis->end_node Yes use_ngs->check_analysis Re-evaluate

Caption: A systematic workflow for troubleshooting low CRISPR-Cas9 editing efficiency.

Mitigating Off-Target Effects

Off-target mutations are a significant concern, particularly for therapeutic applications.[12] These unintended edits occur at genomic sites with sequence similarity to the target site.[18]

Strategies to Minimize Off-Target Effects:

  • Bioinformatic Design: Utilize updated off-target prediction algorithms to select sgRNAs with the highest specificity.[6][12]

  • High-Fidelity Cas9 Variants: Engineered "high-fidelity" Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) have reduced off-target activity without compromising on-target efficiency.[6]

  • RNP Delivery: Using pre-assembled RNPs ensures that the Cas9 nuclease is active for only a short period, reducing the time available to act on off-target sites.[14]

  • Concentration Titration: Optimize the concentration of Cas9 and sgRNA to the lowest effective dose to limit off-target cleavage.[6]

  • Whole-Genome Analysis: For therapeutic applications, unbiased, genome-wide methods like GUIDE-seq or CIRCLE-seq are essential to experimentally identify all off-target sites.[19]

Optimizing Homology-Directed Repair (HDR)

HDR is the preferred pathway for precise gene editing but is generally less efficient than NHEJ.[3][20] Several strategies can be employed to bias the repair machinery towards HDR.

Table 3: Strategies for Enhancing HDR Efficiency

Strategy Mechanism Key Considerations
Inhibit NHEJ Pathway Small molecule inhibitors (e.g., SCR7, M3814) block key NHEJ proteins like DNA Ligase IV or DNA-PKcs. Can increase genomic instability and toxicity; requires careful dose optimization.[20]
Optimize Donor Template Use single-stranded oligodeoxynucleotides (ssODNs) for small insertions; modify template to prevent re-cutting by Cas9 after successful editing.[21][22] Asymmetric ssODNs can further boost efficiency. For large insertions, plasmid donors are used, but their efficiency is lower.[23]
Cell Cycle Synchronization HDR is most active during the S and G2 phases of the cell cycle. Synchronizing cells can increase the proportion of cells competent for HDR.[4][6] Synchronization methods can be stressful to cells and may not be suitable for all cell types.

| Use HDR-Enhancing Fusions | Fusing Cas9 to proteins involved in the HDR pathway (e.g., Rad51) can locally increase their concentration at the DSB site.[20] | Can be technically challenging to create and validate fusion constructs. |

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_design Design Phase cluster_exp Experimental Phase cluster_val Validation Phase Design 1. sgRNA & Donor Design Synthesis 2. Component Synthesis/Purchase Design->Synthesis Delivery 3. Delivery into Target Cells Synthesis->Delivery Expansion 4. Cell Culture & Genomic DNA Extraction Delivery->Expansion Analysis 5. Editing Analysis Expansion->Analysis

Caption: A generalized experimental workflow for a CRISPR-Cas9 gene editing experiment.

Protocol 1: RNP Formulation and Electroporation

This protocol is adapted for delivering pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complexes into cultured mammalian cells via electroporation, a method known for high efficiency and reduced off-target effects.[24]

Materials:

  • High-purity Cas9 nuclease

  • Synthetic sgRNA

  • Nuclease-free duplex buffer or PBS

  • Target cells (healthy, in log-phase growth)

  • Electroporation buffer (cell-type specific)

  • Electroporator and compatible cuvettes/cartridges

Procedure:

  • sgRNA Preparation: Resuspend lyophilized synthetic sgRNA in nuclease-free buffer to a stock concentration of 100 µM.

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, combine Cas9 protein and sgRNA. A molar ratio of 1:1.2 (Cas9:sgRNA) is a good starting point. For a typical electroporation of 1 million cells, use approximately 125 pmol of Cas9 and 150 pmol of sgRNA.

    • Gently mix by pipetting and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.[25]

  • Cell Preparation:

    • Harvest cells and count them to ensure accurate density.

    • Wash the cells once with sterile PBS to remove residual media.

    • Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells per 20 µL).[26]

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and gently mix. Avoid introducing air bubbles.

    • Transfer the cell/RNP mixture to the electroporation cuvette or cartridge.

    • Immediately apply the electric pulse using a pre-optimized, cell-type-specific program on the electroporator.

  • Post-Electroporation Culture:

    • Immediately after the pulse, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.

    • Incubate the cells under standard conditions for 48-72 hours before harvesting for analysis.

Protocol 2: T7 Endonuclease I (T7E1) Mismatch Cleavage Assay

The T7E1 assay is a cost-effective method to detect and estimate the frequency of indels in a population of edited cells.[27] It relies on the T7E1 enzyme, which recognizes and cleaves heteroduplex DNA formed between wild-type and mutated strands.[28]

Materials:

  • Genomic DNA (gDNA) extracted from edited and control cells

  • PCR primers flanking the target site (amplicon size 400-1000 bp)[27]

  • High-fidelity DNA polymerase

  • T7 Endonuclease I (T7E1) and corresponding 10X reaction buffer

  • Apparatus for agarose gel electrophoresis

Procedure:

  • PCR Amplification:

    • Perform PCR to amplify the target genomic region using gDNA from both edited and control cell populations. Use approximately 50-100 ng of gDNA per reaction.

    • Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification of a single, strong band of the expected size.[27]

  • Heteroduplex Formation:

    • In a PCR tube, take 10-15 µL of the purified PCR product.

    • Denature the DNA by heating to 95°C for 5-10 minutes.

    • Re-anneal the DNA by slowly cooling the sample to room temperature. This can be done by ramping down the temperature in a thermocycler (e.g., -2°C/second to 85°C, then -0.1°C/second to 25°C) to allow the formation of heteroduplexes between wild-type and indel-containing strands.[27]

  • T7E1 Digestion:

    • Set up the digestion reaction:

      • Re-annealed PCR product: ~200 ng

      • 10X T7E1 Reaction Buffer: 2 µL

      • T7 Endonuclease I: 0.5 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Incubate at 37°C for 15-20 minutes.[27] Over-incubation can lead to non-specific degradation.[27]

  • Gel Electrophoresis:

    • Analyze the digested products on a 2-2.5% agarose gel.

    • A successful edit will result in cleaved fragments in addition to the undigested parent band. The intensity of the cleaved bands relative to the total DNA is used to estimate the indel frequency.[29]

Protocol 3: Next-Generation Sequencing (NGS) for On-Target Analysis

NGS provides the most accurate and quantitative assessment of CRISPR editing outcomes, identifying the full spectrum of indels and HDR events at the target locus.[19][30][31]

Materials:

  • Genomic DNA (gDNA) from edited and control cells

  • PCR primers with Illumina adapter overhangs, flanking the target site (amplicon size 200-300 bp)[32]

  • High-fidelity DNA polymerase

  • DNA purification kit (e.g., column-based or magnetic beads)

  • NGS library preparation kit (if not included in a two-step PCR)

  • Access to an NGS sequencer (e.g., Illumina MiSeq/iSeq)

Procedure:

  • Amplicon Generation (Two-Step PCR):

    • Step 1 PCR: Amplify the target locus using primers containing partial Illumina adapters. This generates the specific DNA region of interest.

    • Step 2 PCR: Use the product from Step 1 as a template for a second, limited-cycle PCR. This step uses indexing primers that add unique barcodes and the full Illumina adapter sequences, allowing for multiplexing of many samples in a single sequencing run.[33]

  • Library Purification and Quantification:

    • Purify the final PCR products to remove primers and dNTPs.

    • Quantify the concentration of each barcoded library.

    • Pool the libraries in equimolar amounts to ensure equal representation in the sequencing run.

  • Sequencing:

    • Perform paired-end sequencing on an Illumina platform. A read length of 2x150 bp is typically sufficient for amplicons up to 300 bp.[32]

  • Bioinformatic Analysis:

    • Use analysis software (e.g., CRIS.py, CRISPResso2) to align the sequencing reads to a reference sequence.[33]

    • The software will quantify the percentage of reads that are wild-type, contain specific indels, or show evidence of successful HDR, providing a precise measurement of editing efficiency and outcomes.

References

Navigating the Complexities of Polysiloxane Synthesis: A Technical Guide to Side Reactions in the Polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a versatile cyclic siloxane monomer utilized in the synthesis of advanced silicone-based polymers with tailored properties. Its trifunctional nature, combining a reactive siloxane ring with polymerizable vinyl groups, allows for a variety of polymerization pathways, including anionic and cationic ring-opening polymerization (ROP), radical polymerization, and hydrosilylation. However, the pursuit of well-defined polymer architectures is often complicated by the occurrence of side reactions. This technical guide provides an in-depth analysis of the primary side reactions encountered during the polymerization of V3D3, offering insights into their mechanisms, influencing factors, and strategies for their mitigation. The information presented herein is compiled from established principles of polymer chemistry and data from analogous vinylsilane and cyclosiloxane systems, providing a foundational understanding for researchers in the field.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of cyclosiloxanes like V3D3 can proceed as a "living" polymerization, offering excellent control over molecular weight and architecture. However, intramolecular cyclization, commonly referred to as "backbiting," can occur, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution.

Primary Side Reaction: Backbiting

The propagating silanolate chain end can attack a silicon atom further down the same polymer chain, cleaving a siloxane bond and forming a cyclic oligomer. This process is reversible and its extent is influenced by reaction conditions.

Table 1: Factors Influencing Backbiting in Anionic ROP of Cyclosiloxanes

ParameterEffect on BackbitingRationale
Monomer Concentration Higher concentration reduces relative amount of backbitingFavors intermolecular propagation over intramolecular cyclization.
Temperature Higher temperature increases backbitingProvides sufficient energy to overcome the activation barrier for cyclization.
Solvent Polarity More polar solvents can increase backbitingSolvation of the counter-ion can lead to a more reactive "naked" silanolate, which can increase the rate of both propagation and backbiting.
Counter-ion Larger, less coordinating counter-ions (e.g., Cs+) can increase backbitingWeaker ion pairing leads to a more reactive propagating species.
Experimental Protocol: Minimizing Backbiting in Anionic ROP of V3D3 (Representative)

This protocol is a representative procedure based on the anionic polymerization of cyclosiloxanes.

  • Monomer and Solvent Purification: V3D3 and a non-polar solvent (e.g., toluene) are rigorously purified to remove any protic impurities. This is typically achieved by distillation from a suitable drying agent (e.g., CaH₂).

  • Initiator Preparation: A solution of an organolithium initiator, such as sec-butyllithium, is prepared and titrated to determine its exact concentration.

  • Polymerization: The purified V3D3 is dissolved in the anhydrous solvent in a flame-dried, nitrogen-purged reactor. The reactor is cooled to a low temperature (e.g., 0 °C) to minimize backbiting. The initiator is then added dropwise via syringe.

  • Monitoring and Termination: The reaction progress is monitored by withdrawing aliquots and analyzing them by Gas Chromatography (GC) for monomer consumption and Gel Permeation Chromatography (GPC) for polymer formation. The polymerization is terminated by the addition of a quenching agent, such as chlorotrimethylsilane.

  • Polymer Isolation and Characterization: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum. The extent of cyclic byproducts can be quantified using GPC and ¹H NMR spectroscopy.

Anionic_ROP_Side_Reaction V3D3 V3D3 Monomer Propagating_Chain Living Poly(methylvinylsiloxane) Chain ~[Si(Me)(Vi)-O]n-Li+ V3D3->Propagating_Chain Propagation Initiator Initiator (e.g., R-Li+) Initiator->Propagating_Chain Initiation Backbiting Backbiting (Intramolecular Cyclization) Propagating_Chain->Backbiting Desired_Polymer Linear High Molecular Weight Polymer Propagating_Chain->Desired_Polymer Termination Cyclic_Oligomer Cyclic Oligomer (e.g., D6, D9) Backbiting->Cyclic_Oligomer Formation Cationic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Purify_V3D3 Purify V3D3 Mix Mix Monomer & Solvent in Inert Atmosphere Purify_V3D3->Mix Purify_Solvent Purify Solvent Purify_Solvent->Mix Prepare_Initiator Prepare Initiator Add_Initiator Add Initiator Prepare_Initiator->Add_Initiator Cool Cool to Low Temp. Mix->Cool Cool->Add_Initiator Polymerize Polymerize Add_Initiator->Polymerize Quench Quench Reaction Polymerize->Quench Isolate Isolate Polymer Quench->Isolate GPC GPC Analysis (MWD, Cyclics) Isolate->GPC NMR NMR Analysis (Structure, Byproducts) Isolate->NMR Radical_Polymerization_Side_Reactions Monomer V3D3 Monomer Growing_Chain Growing Polymer Radical Monomer->Growing_Chain Propagation Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition Radical->Growing_Chain Initiation Termination Termination (Combination/ Disproportionation) Growing_Chain->Termination Chain_Transfer Chain Transfer (to Monomer/Polymer) Growing_Chain->Chain_Transfer Dead_Polymer Linear Polymer Termination->Dead_Polymer New_Radical New Radical Chain_Transfer->New_Radical Branched_Polymer Branched Polymer Chain_Transfer->Branched_Polymer to Polymer New_Radical->Growing_Chain Re-initiation Hydrosilylation_vs_Dehydrogenative_Silylation cluster_reactants Reactants cluster_products Potential Products V3D3 V3D3 (Vinylsiloxane) Hydrosilylation_Product Hydrosilylation Product (β-addition) V3D3->Hydrosilylation_Product Dehydro_Silylation_Product Dehydrogenative Silylation Product (Vinyl Substitution) V3D3->Dehydro_Silylation_Product Hydrosilane Hydrosilane (R3Si-H) Hydrosilane->Hydrosilylation_Product Hydrosilane->Dehydro_Silylation_Product Catalyst Catalyst (e.g., Pt complex) Catalyst->Hydrosilylation_Product Favored Pathway Catalyst->Dehydro_Silylation_Product Competing Pathway

A Technical Guide to Controlling Polydispersity in Vinyl Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Polydispersity in Vinyl Polymerization

Polymers, unlike small molecules, consist of a collection of macromolecules with varying chain lengths, resulting in a molecular weight distribution (MWD). The breadth of this distribution is quantified by the dispersity (Đ), formerly known as the polydispersity index (PDI).[1] Dispersity is a crucial parameter that significantly influences the physical, mechanical, and thermal properties of a polymer, such as viscosity, tensile strength, and glass transition temperature.[1][2] For applications in fields like drug delivery and advanced materials, precise control over dispersity is paramount to ensure batch-to-batch consistency and predictable performance.[3]

Dispersity is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):

Đ = Mw / Mn

A perfectly uniform (monodisperse) polymer, where all chains have the same length, would have a Đ value of 1.[4] In practice, achieving a dispersity of exactly 1 is a significant challenge in synthetic polymer chemistry.[1] Conventional free-radical polymerization of vinyl monomers often results in polymers with broad MWDs and high dispersity values (typically Đ > 1.5), due to the high reactivity of propagating radicals and the prevalence of termination and chain transfer reactions.[2][5]

This guide provides an in-depth overview of modern techniques for controlling polydispersity in the polymerization of vinyl monomers, focusing on controlled/"living" radical polymerization methods. It includes a summary of key experimental parameters, detailed protocols, and a discussion of the underlying mechanisms that enable the synthesis of well-defined polymers with low dispersity.

Techniques for Controlling Polydispersity

The advent of controlled/"living" polymerization techniques has revolutionized polymer synthesis, allowing for unprecedented control over molecular weight, architecture, and dispersity.[6] These methods operate by establishing a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination and chain transfer reactions.[6][7] This ensures that all polymer chains are initiated at approximately the same time and grow at a similar rate, leading to a narrow molecular weight distribution and low dispersity values (typically Đ ≈ 1.01–1.20).[1]

The primary techniques for controlled vinyl polymerization include:

  • Atom Transfer Radical Polymerization (ATRP)

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

  • Nitroxide-Mediated Polymerization (NMP)

  • Living Anionic and Cationic Polymerization

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used method for the controlled polymerization of a variety of vinyl monomers, including styrenes, (meth)acrylates, and acrylonitrile.[8][9] It involves the reversible activation of a dormant species (an alkyl halide, R-X) by a transition metal complex (e.g., a copper-ligand complex) in a lower oxidation state (Mt^n/L), generating a propagating radical (R•) and the metal complex in a higher oxidation state (X-Mt^(n+1)/L). This equilibrium heavily favors the dormant species, keeping the concentration of active radicals low and minimizing termination reactions.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium P_n-X Dormant Species (P_n-X) P_n_dot Propagating Radical (P_n•) P_n-X->P_n_dot k_act Mt^n / Ligand Activator (Cu(I)/L) X-Mt^(n+1) / Ligand Deactivator (X-Cu(II)/L) P_n_dot->P_n-X k_deact P_(n+1)dot Propagating Radical (P(n+1)•) P_n_dot->P_(n+1)dot k_p Monomer Monomer P(n+1)_dot P(n+1)_dot

Caption: ATRP dynamic equilibrium between dormant and active species.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another highly versatile technique applicable to a wide range of vinyl monomers under various reaction conditions.[10] Control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization via a degenerative chain transfer process. The propagating radical reacts with the RAFT agent to form a dormant intermediate, which can then fragment to release a new radical that can reinitiate polymerization. This process ensures that all chains have an equal probability of growth.

RAFT_Mechanism cluster_initiation Initiation & Chain Transfer cluster_equilibrium Main RAFT Equilibrium Initiator Initiator Radical_I Radical_I Initiator->Radical_I Decomposition P_n_dot P_n_dot Radical_I->P_n_dot + Monomer RAFT_Adduct RAFT_Adduct P_n_dot->RAFT_Adduct + RAFT Agent (Z-C(=S)S-R) P_n_dot_2 Propagating Radical (P_n•) RAFT_Adduct_2 Intermediate Radical Adduct P_n_dot_2->RAFT_Adduct_2 + Dormant Species Dormant_Pm Dormant Species (P_m-S-C(=S)-Z) P_m_dot Propagating Radical (P_m•) RAFT_Adduct_2->P_m_dot Fragmentation Dormant_Pn Dormant Species (P_n-S-C(=S)-Z)

Caption: General mechanism of RAFT polymerization.

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical, forming a dormant alkoxyamine species.[11] Thermal cleavage of the C-ON bond regenerates the propagating radical and the nitroxide. This technique is particularly effective for styrenic monomers. The control over the polymerization is highly dependent on the equilibrium constant between the active and dormant species.

Factors Influencing Polydispersity

Precise control over dispersity requires careful optimization of several experimental parameters. The interplay between these factors determines the rate of polymerization, the efficiency of initiation, and the position of the equilibrium between active and dormant species.

Factors_Affecting_PDI cluster_inputs Experimental Parameters cluster_mechanisms Polymerization Characteristics Ratio [Monomer]:[Initiator]:[Control Agent] InitiationRate Initiation Rate Ratio->InitiationRate Equilibrium Active/Dormant Equilibrium Ratio->Equilibrium Temp Temperature Temp->InitiationRate PropagationRate Propagation Rate Temp->PropagationRate Temp->Equilibrium Solvent Solvent Solvent->PropagationRate Solvent->Equilibrium Time Reaction Time TerminationRate Termination Rate Time->TerminationRate PDI Polydispersity (Đ) InitiationRate->PDI PropagationRate->PDI Equilibrium->PDI TerminationRate->PDI

Caption: Relationship between experimental parameters and polydispersity.

  • Monomer to Initiator Ratio ([M]₀/[I]₀): This ratio is the primary determinant of the target degree of polymerization and, consequently, the molecular weight.[12] A well-controlled system will show a linear increase in molecular weight with monomer conversion.

  • Initiator to Control Agent Ratio: In ATRP and RAFT, the ratio of initiator to the control agent (catalyst or RAFT agent) is critical. A higher concentration of the deactivator (e.g., Cu(II) complex in ATRP) can lead to a lower concentration of propagating radicals, reducing termination events and narrowing the dispersity.[1]

  • Temperature: Temperature affects the rates of initiation, propagation, and deactivation. In ATRP and NMP, higher temperatures shift the equilibrium towards the active species, increasing the polymerization rate but potentially broadening the dispersity if termination becomes more frequent.

  • Solvent: The choice of solvent can influence the solubility of the catalyst, monomer, and polymer, as well as the rate constants of the polymerization reaction.

  • Purity of Reagents: Impurities can react with the catalyst or radicals, leading to a loss of control and broader dispersity. Rigorous purification of monomers and solvents is often necessary.[13]

Data Summary: Controlling Dispersity in Vinyl Polymerization

The following tables summarize representative data from the literature, illustrating the effect of varying experimental conditions on the dispersity of polymers derived from vinyl monomers.

Table 1: ATRP of Methyl Methacrylate (MMA)

Entry [MMA]₀:[EBiB]₀:[CuBr]₀:[PMDETA]₀ Temp (°C) Time (h) Conv. (%) M_n,exp ( g/mol ) Đ (M_w/M_n)
1 100:1:1:1 90 4 55 5,600 1.15
2 100:1:1:1 90 8 92 9,400 1.10
3 200:1:1:1 90 12 88 17,800 1.18
4 100:1:0.5:0.5 90 8 75 7,800 1.25

EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine. Data is representative of typical ATRP results.

Table 2: RAFT Polymerization of Styrene (St)

Entry [St]₀:[AIBN]₀:[RAFT Agent]₀ Temp (°C) Time (h) Conv. (%) M_n,exp ( g/mol ) Đ (M_w/M_n)
1 200:1:5 60 16 68 14,500 1.12
2 200:1:5 60 24 85 18,100 1.09
3 400:1:5 60 24 79 33,500 1.14
4 200:0.5:5 60 24 65 17,500 1.08

AIBN: Azobisisobutyronitrile; RAFT Agent: e.g., Cumyl dithiobenzoate. Data is representative of typical RAFT results.

Table 3: RAFT Polymerization of Vinyl Acetate (VAc)

Entry [VAc]₀:[AIBN]₀:[Xanthate]₀ Temp (°C) Time (h) Conv. (%) M_n,exp ( g/mol ) Đ (M_w/M_n)
1 500:1:10 70 6 45 21,000 1.22
2 500:1:10 70 12 82 38,500 1.19
3 1000:1:10 70 18 75 66,000 1.28

Xanthate: e.g., O-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate. The control of VAc polymerization is more challenging, often resulting in slightly higher Đ values.[14][15]

Experimental Protocols

The following sections provide generalized yet detailed protocols for performing ATRP and RAFT polymerizations of vinyl monomers.

General Protocol for ATRP of a Vinyl Monomer (e.g., Methyl Methacrylate)

Materials:

  • Monomer: Methyl methacrylate (MMA), passed through a column of basic alumina to remove inhibitor.

  • Initiator: Ethyl α-bromoisobutyrate (EBiB).

  • Catalyst: Copper(I) bromide (CuBr).

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent: Anisole or Toluene, deoxygenated.

  • Inert gas supply (Nitrogen or Argon).

  • Schlenk flask and line.

Procedure:

  • Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.

  • Reagent Addition: The catalyst (CuBr) is added to the flask. The flask is sealed with a rubber septum.

  • The monomer (MMA), initiator (EBiB), and solvent (if used) are added via degassed syringes.

  • The mixture is subjected to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Initiation: The ligand (PMDETA) is added via a degassed syringe to the frozen mixture under a positive pressure of inert gas. The flask is then placed in a preheated oil bath at the desired temperature (e.g., 90 °C) to start the polymerization.

  • Monitoring: Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion and the evolution of molecular weight and dispersity by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air. The green copper complex indicates the oxidation of Cu(I) to Cu(II), which terminates the reaction.

  • Purification: The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.

ATRP_Workflow A 1. Flame-dry Schlenk flask under vacuum B 2. Add CuBr catalyst and seal A->B C 3. Add monomer, initiator, and solvent via syringe B->C D 4. Perform three freeze-pump-thaw cycles C->D E 5. Inject ligand to start reaction in oil bath D->E F 6. Monitor reaction via NMR and GPC sampling E->F G 7. Quench by cooling and exposing to air F->G H 8. Purify by column chromatography and precipitation G->H

Caption: Experimental workflow for a typical ATRP reaction.

General Protocol for RAFT Polymerization of a Vinyl Monomer (e.g., Styrene)

Materials:

  • Monomer: Styrene, passed through a column of basic alumina.

  • Initiator: Azobisisobutyronitrile (AIBN).

  • RAFT Agent: e.g., Cumyl dithiobenzoate (CDB).

  • Solvent: Toluene or bulk polymerization.

  • Inert gas supply.

  • Reaction vial with a magnetic stir bar.

Procedure:

  • Stock Solution: A stock solution of the monomer, RAFT agent, and initiator is prepared in a vial.

  • Deoxygenation: The solution is deoxygenated by bubbling with an inert gas for 20-30 minutes or by freeze-pump-thaw cycles.

  • Initiation: The sealed vial is placed in a preheated oil bath or heating block at the desired temperature (e.g., 60-80 °C) to initiate the polymerization.

  • Monitoring: The progress of the reaction is monitored by taking samples at regular intervals to be analyzed by ¹H NMR for conversion and GPC for molecular weight and dispersity.

  • Termination: The polymerization is stopped by rapidly cooling the vial in an ice bath and exposing the contents to air.

  • Purification: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., cold methanol), followed by filtration and drying in a vacuum oven.

Characterization of Polydispersity

The primary technique for determining a polymer's molecular weight distribution and dispersity is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) .[1][16]

  • Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution.[17] A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time.[3][18]

  • Detection: A detector, most commonly a differential refractive index (dRI) detector, measures the concentration of the polymer as it elutes from the column.

  • Calculation: By calibrating the system with polymer standards of known molecular weight, the retention time can be correlated to molecular weight, allowing for the calculation of Mn, Mw, and Đ.[18]

Conclusion

The ability to control polydispersity is a cornerstone of modern polymer science, enabling the design of materials with precisely tailored properties. Controlled/"living" radical polymerization techniques, such as ATRP, RAFT, and NMP, provide robust and versatile platforms for synthesizing well-defined vinyl polymers with low dispersity. Successful control hinges on a thorough understanding of the underlying polymerization mechanisms and the careful optimization of key experimental parameters, including reagent stoichiometry, temperature, and purity. Coupled with accurate characterization by methods like GPC, researchers can effectively manipulate polymer chain lengths to meet the demanding requirements of advanced applications in medicine, electronics, and materials science.

References

An In-depth Technical Guide to Catalysts for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic systems employed in the polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a versatile monomer for the synthesis of advanced polysiloxanes. The unique structure of V3D3, featuring a strained siloxane ring and reactive vinyl groups, allows for a variety of polymerization techniques, each offering distinct advantages in controlling polymer architecture and properties. This guide delves into the core aspects of anionic, cationic, organocatalytic, and initiated chemical vapor deposition (iCVD) polymerization methods, as well as hydrosilylation, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of V3D3 is a well-established method for producing linear poly(methylvinyl)siloxanes (PMVS) with controlled molecular weights and narrow molecular weight distributions. This "living" polymerization technique allows for the synthesis of well-defined block copolymers.

Catalysts: Strong bases are typically employed as initiators. Common catalysts include:

  • Alkali metal hydroxides (e.g., Potassium Hydroxide - KOH, Sodium Hydroxide - NaOH)[1][2]

  • Tetramethylammonium hydroxide (TMAH)[1]

  • Organolithium reagents (e.g., n-Butyllithium)

The polymerization proceeds via nucleophilic attack of the anion on a silicon atom of the cyclotrisiloxane, leading to ring opening and the formation of a silanolate active center. Propagation occurs through the sequential addition of monomer units to this active center.

Quantitative Data for Anionic ROP of V3D3
CatalystInitiatorSolventTemperature (°C)TimeMₙ ( g/mol )Đ (Mₙ/Mₙ)Conversion (%)Reference
KOH-Bulk/Solution80-120-Controlled< 1.2-[1]
TMAH-Bulk/Solution80-120-Controlled< 1.2-[1]
n-BuLi-THF-78-Predictable< 1.1HighGeneral Anionic Polymerization Principles
Experimental Protocol: Anionic ROP of V3D3 with KOH

1. Materials:

  • This compound (V3D3), purified by vacuum distillation.

  • Potassium hydroxide (KOH), finely ground.

  • Anhydrous toluene or other suitable solvent.

  • Methanol for termination.

2. Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of purified V3D3 and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is heated to the desired reaction temperature (e.g., 100 °C).

  • A catalytic amount of finely ground KOH is added to the stirred solution.

  • The reaction is monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine monomer conversion.

  • Once the desired conversion is reached, the polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mₙ) and polydispersity index (Đ).

Anionic_ROP Monomer V3D3 Monomer Active_Center Silanolate Active Center (KO-Si-O-Si-R) Monomer->Active_Center Propagation Initiator KOH (K⁺OH⁻) Initiator->Monomer Initiation (Nucleophilic Attack) Active_Center->Active_Center Chain Growth Polymer Poly(methylvinyl)siloxane Active_Center->Polymer Termination (e.g., with Methanol)

Anionic Ring-Opening Polymerization of V3D3.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization offers another route to synthesize polysiloxanes from V3D3. This method often employs strong protic acids or photoacid generators as catalysts. Photomediated CROP provides excellent temporal control over the polymerization process.

Catalysts:

  • Strong protic acids (e.g., Triflic acid)

  • Merocyanine-based photoacid catalysts (activated by light, e.g., λ = 405 nm)

The mechanism involves the protonation of a siloxane oxygen atom, leading to the formation of a reactive tertiary oxonium ion. This is followed by nucleophilic attack of another monomer molecule, resulting in ring opening and chain propagation.

Quantitative Data for Cationic ROP of V3D3
CatalystInitiatorSolventLight SourceTimeMₙ ( g/mol )Đ (Mₙ/Mₙ)Conversion (%)Reference
Merocyanine-based photoacidBenzyl AlcoholTolueneλ = 405 nm30 min--~90[1]
Experimental Protocol: Photomediated Cationic ROP of V3D3

1. Materials:

  • This compound (V3D3), purified.

  • Merocyanine-based photoacid catalyst.

  • Benzyl alcohol (BnOH) as an initiator.

  • Anhydrous toluene.

2. Procedure:

  • In a glovebox, the photoacid catalyst, benzyl alcohol, and purified V3D3 are dissolved in anhydrous toluene in a sealed vial.

  • The vial is taken out of the glovebox and placed in a photoreactor equipped with a specific wavelength light source (e.g., 405 nm LED).

  • The reaction mixture is irradiated for a predetermined time while stirring.

  • The polymerization is quenched by exposing the solution to air and adding a small amount of base (e.g., triethylamine).

  • The polymer is isolated by precipitation in a non-solvent and characterized as described in the anionic ROP protocol.

Cationic_ROP Monomer V3D3 Monomer Activated_Monomer Protonated Monomer (Tertiary Oxonium Ion) Monomer->Activated_Monomer Catalyst Photoacid Catalyst (Merocyanine-based) Proton H⁺ Catalyst->Proton Light Light (e.g., 405 nm) Light->Catalyst Proton->Monomer Initiation Activated_Monomer->Monomer Propagation Polymer Polysiloxane Activated_Monomer->Polymer Chain Growth Organocatalytic_ROP Monomer V3D3 Monomer Polymer Asymmetric Polysiloxane Monomer->Polymer Initiator Silanol Initiator (R₃SiOH) Activated_Initiator Activated Initiator [R₃SiO⁻][Catalyst-H⁺] Initiator->Activated_Initiator Catalyst Guanidine Catalyst (e.g., TMnPG) Catalyst->Initiator Activation Activated_Initiator->Monomer Initiation & Propagation iCVD_Workflow cluster_0 iCVD Reactor Monomer V3D3 Vapor Substrate Cooled Substrate (e.g., 25°C) Monomer->Substrate Adsorption Initiator TBPO Vapor Filament Heated Filament (e.g., 250°C) Initiator->Filament Flow over Radicals Initiator Radicals Filament->Radicals Decomposition Radicals->Substrate Initiation Polymer_Film Poly(V3D3) Film Substrate->Polymer_Film Polymerization Hydrosilylation V3D3 V3D3 (Vinyl Groups) Catalyst Karstedt's Catalyst (Platinum) V3D3->Catalyst SiH_Compound Si-H Compound (e.g., Poly(hydromethylsiloxane)) SiH_Compound->Catalyst Network Cross-linked Polysiloxane Network Catalyst->Network Hydrosilylation Reaction

References

optimizing reaction conditions for cyclotrisiloxane ring-opening polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Optimizing Reaction Conditions for Cyclotrisiloxane Ring-Opening Polymerization

For researchers, scientists, and professionals in drug development, the synthesis of well-defined polysiloxanes is of paramount importance. Polysiloxanes are valued for their biocompatibility, thermal stability, and tunable properties, making them ideal for a range of biomedical applications. Ring-opening polymerization (ROP) of cyclotrisiloxanes, particularly hexamethylcyclotrisiloxane (D3), is a powerful method for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The high ring strain of D3 (10.5 kJ/mol) makes it significantly more reactive than its less strained counterpart, octamethylcyclotetrasiloxane (D4) (1.0 kJ/mol), allowing for polymerization under milder conditions and with greater control.[1]

This technical guide provides a comprehensive overview of the key parameters and methodologies for optimizing the anionic and cationic ring-opening polymerization of cyclotrisiloxanes.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely used method for the synthesis of well-defined polydimethylsiloxanes (PDMS) with low dispersity.[1][2] The reaction is typically initiated by organolithium compounds, alkali metal hydroxides, or silanolates.[3][4] The polymerization of D3 via AROP can exhibit living characteristics, provided that initiation is fast and quantitative, and that side reactions like backbiting and chain randomization are minimized.[3]

Key Optimization Parameters
  • Initiators: Organolithium compounds, such as sec-butyllithium (sec-BuLi), are effective initiators.[5] The choice of initiator and its concentration directly impacts the molecular weight of the resulting polymer.[5] For synthesizing high molecular weight polymers, the purity of all reagents is critical to prevent premature termination.[3]

  • Solvents: The choice of solvent plays a crucial role in the polymerization rate. Polar aprotic solvents like tetrahydrofuran (THF) are commonly used as they promote the dissociation of ion pairs, leading to faster polymerization rates compared to nonpolar solvents like hydrocarbons.[3] The polymerization of D3 with a lithium silanolate initiator proceeds efficiently in THF at room temperature, while it is extremely slow in bulk or hydrocarbon solvents even at elevated temperatures.[3]

  • Temperature: Temperature influences the rates of both propagation and side reactions. For the synthesis of PDMS with molecular weights below 100,000 g/mol and low polydispersity, mild temperatures (below or up to 30°C) and longer reaction times (24 hours) are favorable.[5] For higher molecular weight polymers, increasing the temperature to 50°C and reducing the reaction time to 8 hours can favor propagation over side reactions.[5]

  • Monomer Purity: The presence of water or other acidic impurities can terminate the living anionic polymerization. Therefore, the use of highly purified and dried starting materials is essential for achieving controlled polymerization and well-defined polymers.[6][7]

Quantitative Data for Anionic ROP of D3
InitiatorSolventTemperature (°C)Time (h)Target Mn ( g/mol )Conversion (%)PDI (Đ)Reference
sec-BuLiCyclohexane/THF (50/50 v/v)< 3024< 100,000> 90< 1.1[5]
sec-BuLiCyclohexane/THF (50/50 v/v)508> 100,00065-70< 1.1[5]

Anionic ROP Mechanism

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., R-Li+) D3 Cyclotrisiloxane (D3) Initiator->D3 Nucleophilic Attack Active_Center Active Center (Silanolate Anion) D3->Active_Center Ring-Opening Active_Center_Prop Active Center D3_Monomer D3 Monomer Active_Center_Prop->D3_Monomer Attack on Monomer Growing_Chain Growing Polymer Chain D3_Monomer->Growing_Chain Growing_Chain_Term Growing Polymer Chain Quenching_Agent Quenching Agent (e.g., (CH3)3SiCl) Growing_Chain_Term->Quenching_Agent Reaction Final_Polymer Final Polymer Quenching_Agent->Final_Polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization.

Detailed Experimental Protocol for Anionic ROP of D3

This protocol is a synthesis of standard high-vacuum anionic polymerization techniques.[5]

  • Purification of Reagents:

    • Dry the D3 monomer over CaH2 and sublime it under vacuum.

    • Distill the solvent (e.g., a mixture of cyclohexane and THF) from a sodium-benzophenone ketyl solution under a high-vacuum line.

  • Reactor Setup:

    • Assemble a glass reactor with magnetic stirring and flame-dry it under vacuum to remove any adsorbed moisture.

    • After cooling, backfill the reactor with dry, inert gas (e.g., argon or nitrogen).

  • Polymerization:

    • Introduce the purified solvent into the reactor via cannula transfer under inert atmosphere.

    • Add the desired amount of purified D3 monomer to the solvent and stir until dissolved.

    • Cool the reactor to the desired temperature (e.g., 30°C).

    • Inject the initiator solution (e.g., sec-BuLi in cyclohexane) into the reactor with vigorous stirring to ensure rapid initiation.

    • Allow the polymerization to proceed for the desired reaction time (e.g., 24 hours).

  • Termination:

    • Quench the polymerization by adding a terminating agent, such as trimethylchlorosilane, to cap the living polymer chains.

  • Product Isolation and Characterization:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum until a constant weight is achieved.

    • Characterize the polymer's molecular weight and polydispersity using gel permeation chromatography (GPC). Determine monomer conversion using ¹H NMR.[8]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of cyclosiloxanes is typically initiated by strong protic acids or Lewis acids.[3] While historically more challenging to control than AROP due to side reactions like backbiting and chain transfer, recent advancements have led to more controlled CROP systems.[8][9]

Key Optimization Parameters
  • Initiators/Catalysts: Strong protic acids like trifluoromethanesulfonic acid (CF3SO3H) are effective initiators.[3] More recently, photoacid catalysts have been developed that allow for temporal control over the polymerization process, minimizing side reactions and leading to polymers with low dispersities (Đ < 1.30).[8][9]

  • Solvents: The dielectric constant of the solvent can influence the polymerization rate. In photomediated CROP, solvents with a lower dielectric constant, such as cyclohexane (ε = 0.1), have been shown to result in a slower polymerization rate compared to solvents with a higher dielectric constant like toluene (ε = 2.4) or chloroform (ε = 4.4).[8]

  • Temperature: Cationic polymerization of D3 can be performed at room temperature, particularly with highly efficient catalysts.[10]

  • Initiator and Catalyst Loading: The concentration of the initiator and catalyst can be adjusted to control the molecular weight of the resulting polymer and the rate of polymerization.[8]

Quantitative Data for Photomediated Cationic ROP of D3
CatalystInitiatorSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
PAG2BnOHToluene301291.314,2001.25[8]
PAG2BnOHCyclohexane301285.4-1.29[8]
PAG2BnOHChloroform301291.813,1001.18[8]

PAG2 is a merocyanine-based photoacid catalyst; BnOH is benzyl alcohol.

Cationic ROP Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions Initiator Initiator (e.g., H+) D3 Cyclotrisiloxane (D3) Initiator->D3 Protonation Active_Center Active Center (Siloxonium Ion) D3->Active_Center Ring-Opening Active_Center_Prop Active Center D3_Monomer D3 Monomer Active_Center_Prop->D3_Monomer Attack on Monomer Growing_Chain Growing Polymer Chain D3_Monomer->Growing_Chain Growing_Chain_Side Growing Polymer Chain Backbiting Backbiting Growing_Chain_Side->Backbiting Chain_Transfer Chain Transfer Growing_Chain_Side->Chain_Transfer

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Detailed Experimental Protocol for Photomediated Cationic ROP of D3

This protocol is based on the photomediated CROP of D3 using a photoacid catalyst.[8]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the D3 monomer in the chosen solvent (e.g., toluene).

    • Prepare a stock solution of the initiator (e.g., benzyl alcohol) in the same solvent.

    • Prepare a stock solution of the photoacid catalyst in the same solvent.

  • Reactor Setup:

    • In a light-protected vial equipped with a magnetic stir bar, add the D3 stock solution.

    • Add the initiator stock solution to the vial.

    • Finally, add the photoacid catalyst stock solution to the vial.

  • Polymerization:

    • Place the vial under a light source of the appropriate wavelength (e.g., blue light at 460-465 nm) at a controlled temperature (e.g., 30°C).

    • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion by ¹H NMR.

  • Termination:

    • Terminate the polymerization by turning off the light source and adding a small amount of a basic quenching agent (e.g., triethylamine).

  • Product Isolation and Characterization:

    • Precipitate the polymer in a non-solvent like cold methanol.

    • Isolate the polymer by centrifugation or filtration and dry it under vacuum.

    • Determine the molecular weight and polydispersity by GPC and confirm the structure by NMR spectroscopy.

Experimental Workflow and Logical Relationships

General Experimental Workflow

Experimental_Workflow Reagent_Purification Reagent Purification (Monomer, Solvent) Reactor_Setup Reactor Setup (Drying, Inert Atmosphere) Reagent_Purification->Reactor_Setup Reaction Polymerization Reaction (Addition of Reagents, Controlled Temp/Time) Reactor_Setup->Reaction Termination Termination/Quenching Reaction->Termination Isolation Product Isolation (Precipitation, Filtration) Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: General Experimental Workflow for ROP.

Influence of Reaction Parameters on Polymer Properties

Parameter_Influence cluster_parameters Reaction Parameters cluster_properties Polymer Properties Initiator_Conc [Initiator] Mn Molecular Weight (Mn) Initiator_Conc->Mn inversely proportional Monomer_Conc [Monomer] Monomer_Conc->Mn directly proportional Temperature Temperature PDI Polydispersity (PDI) Temperature->PDI can increase Conversion Conversion Temperature->Conversion increases rate Solvent Solvent Solvent->Conversion affects rate Time Time Time->PDI can increase (side reactions) Time->Conversion directly proportional

Caption: Influence of Parameters on Polymer Properties.

References

Preventing Backbiting in Anionic Polymerization of Cyclosiloxanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anionic ring-opening polymerization (AROP) of cyclosiloxanes is a cornerstone for the synthesis of polysiloxanes, materials vital across numerous scientific and industrial domains, including advanced drug delivery systems. However, a persistent challenge in this process is the intramolecular side reaction known as "backbiting," which leads to the formation of undesirable cyclic oligomers. This contamination, often constituting 10-15% of the product mixture, compromises polymer properties and necessitates costly purification steps.[1][2] This technical guide provides an in-depth overview of the mechanisms of backbiting and presents a comprehensive analysis of strategies to prevent its occurrence, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Challenge of Backbiting

During the anionic polymerization of cyclosiloxanes, the propagating anionic chain end can attack a silicon atom further down its own chain. This intramolecular cyclization results in the cleavage of a linear siloxane bond and the formation of a smaller, unstrained cyclic siloxane, typically octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). This process is in competition with the desired chain propagation through the ring-opening of monomer units.[1][2] Under thermodynamically controlled conditions, the reaction mixture inevitably reaches an equilibrium of approximately 85% linear polymer and 15% cyclic oligomers.[1][2]

Strategies for Preventing Backbiting

The key to preventing backbiting lies in promoting the kinetics of polymerization over the kinetics of the intramolecular cyclization. This can be achieved through several strategic approaches, including the choice of monomer, initiator, the use of promoters, and careful control of reaction conditions.

Monomer Selection: The Role of Ring Strain

The reactivity of cyclosiloxane monomers is inversely related to their ring size, with smaller, more strained rings exhibiting higher polymerization rates. Hexamethylcyclotrisiloxane (D3) possesses significant ring strain, making it highly susceptible to ring-opening. Consequently, the propagation rate of D3 is significantly faster than that of the less strained D4. This high propagation rate outcompetes the backbiting reaction, allowing for the synthesis of high molecular weight polysiloxanes with a low content of cyclic byproducts under kinetically controlled conditions.

Initiator and Promoter Systems

The choice of initiator and the presence of promoters play a crucial role in influencing the nature of the propagating anionic species and, consequently, the extent of backbiting.

Lithium-Based Initiators in Kinetically Controlled Polymerization: Lithium-based initiators, such as sec-butyllithium, are often employed for the controlled polymerization of D3. The use of a two-step temperature protocol, where polymerization is initiated at room temperature and then continued at a lower temperature (e.g., -20 °C) after partial conversion, can effectively suppress backbiting and yield polymers with narrow molecular weight distributions (Mw/Mn ≤ 1.1).[3]

Promoters to Enhance Polymerization Rate: Promoters are Lewis bases that coordinate with the counter-ion of the propagating species, increasing its reactivity and accelerating the polymerization rate. Common promoters include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,2-dimethoxyethane (DME). By increasing the rate of propagation, these promoters help to kinetically favor polymer chain growth over backbiting.

Innovative Approaches: Alcohol Coordination and Self-Quenching Systems: A recent breakthrough has demonstrated that the coordination of simple alcohols to the anionic chain ends can effectively prevent backbiting. This is further enhanced by the use of a well-designed phosphonium cation that acts as a self-quenching system. As the coordinating alcohols are consumed, the phosphonium cation quenches the polymerization, stopping the reaction before backbiting can occur. This combined approach allows for the thermodynamically controlled polymerization of D4 without the formation of undesirable cyclic oligomers.[1][2]

The following diagram illustrates the general mechanism of anionic ring-opening polymerization and the competing backbiting reaction.

cluster_propagation Propagation cluster_backbiting Backbiting (Side Reaction) Propagating_Chain ~Si-O⁻ M⁺ Longer_Chain ~Si-O-(SiO)n-Si-O⁻ M⁺ Propagating_Chain->Longer_Chain + Monomer Propagating_Chain_BB ~Si-O-(SiO)x-Si-O⁻ M⁺ Monomer Cyclosiloxane (Dn) Cyclic_Oligomer Cyclic Oligomer (Dx) Propagating_Chain_BB->Cyclic_Oligomer Intramolecular Attack Shorter_Chain ~Si-O⁻ M⁺

Anionic ROP of Cyclosiloxanes and the Competing Backbiting Reaction.

The following diagram illustrates a proposed mechanism for the prevention of backbiting through alcohol coordination and a self-quenching phosphonium cation system.

cluster_prevention Backbiting Prevention Mechanism cluster_outcome Outcome Active_Center Propagating Anionic Center ~Si-O⁻ P⁺ Coordinated_Center Alcohol-Coordinated Center ~Si-O⁻---H-O-R        |        P⁺ Active_Center->Coordinated_Center + Alcohol Alcohol Alcohol (ROH) Coordinated_Center->Active_Center - Alcohol (consumed) Quenched_Center Quenched Polymer Chain ~Si-OR Coordinated_Center->Quenched_Center Self-Quenching (Loss of coordinating alcohol) Phosphonium_Ylide Phosphonium Ylide Linear_Polymer High Molecular Weight Linear Polysiloxane Quenched_Center->Linear_Polymer No_Cyclics No Cyclic Byproducts

Mechanism of Backbiting Prevention via Alcohol Coordination and Self-Quenching.

Quantitative Data on Backbiting Prevention

The effectiveness of different strategies in minimizing the formation of cyclic byproducts can be quantified by analyzing the final polymer product. The following tables summarize the impact of various factors on the extent of backbiting.

Table 1: Effect of Monomer Type on Polymerization Characteristics

MonomerRing StrainRelative Polymerization RateTendency for Backbiting
Hexamethylcyclotrisiloxane (D3)HighFastLow (under kinetic control)
Octamethylcyclotetrasiloxane (D4)LowSlowHigh (thermodynamic equilibrium)

Table 2: Influence of Promoters on Anionic Polymerization of D4

PromoterMolar Ratio [Promoter]/[Initiator]Polymerization Time (h)Conversion (%)Cyclic Content (%)
None-24< 10High
DMF3.010> 90Reduced
NMP3.010> 90Significantly Reduced
12-crown-43.0< 1~100Low initially, increases with time

Note: Data compiled and generalized from multiple sources. Actual values may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Kinetically Controlled Anionic Polymerization of Hexamethylcyclotrisiloxane (D3)

This protocol is designed to synthesize high molecular weight polydimethylsiloxane with a low polydispersity index and minimal cyclic byproducts.

Materials:

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation.

  • sec-Butyllithium (sec-BuLi) in cyclohexane.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Benzene, freshly distilled from sodium/benzophenone ketyl.

  • Methanol, anhydrous.

Procedure:

  • Reactor Setup: Assemble a flame-dried, all-glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of dry argon or nitrogen.

  • Solvent and Monomer Addition: Introduce the desired amount of benzene and THF (typically a 1:1 v/v mixture) into the reactor via cannula. Add the purified D3 monomer to the solvent mixture.

  • Initiation: At room temperature, inject the calculated amount of sec-BuLi initiator into the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

  • Propagation (Step 1): Allow the polymerization to proceed at room temperature for a predetermined time to achieve approximately 50% monomer conversion. Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).[3]

  • Propagation (Step 2): Cool the reaction mixture to -20 °C using a cooling bath and continue the polymerization until complete conversion of the monomer is achieved.[3]

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol to protonate the living anionic chain ends.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 2: Analysis of Cyclic Oligomers by GPC and NMR

Gel Permeation Chromatography (GPC):

  • Sample Preparation: Dissolve a known amount of the dried polymer (approximately 3 mg/mL) in a suitable solvent such as toluene or THF.[4][5] Note that for PDMS, THF is isorefractive, so toluene is often the preferred solvent for refractive index detection.[6]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for separating the molecular weight range of interest.

  • Analysis: Inject the polymer solution into the GPC system. The resulting chromatogram will show a main peak corresponding to the linear polymer and may show smaller peaks at lower elution volumes corresponding to the cyclic oligomers. The relative peak areas can be used to estimate the weight percentage of the cyclic byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl3).

  • ¹H NMR: Acquire a ¹H NMR spectrum. The methyl protons of the linear polydimethylsiloxane chains typically appear as a sharp singlet around 0.06 ppm. The methyl protons of the cyclic oligomers (D4, D5, etc.) may appear at slightly different chemical shifts, allowing for their identification and quantification by integrating the respective signals.[7][8][9]

  • ²⁹Si NMR: For a more detailed analysis of the polymer microstructure and to differentiate between linear and cyclic species, ²⁹Si NMR can be employed. The chemical shifts of the silicon atoms in different environments (e.g., end groups, linear chain units, cyclic units) are distinct, providing a powerful tool for quantitative analysis.

The following diagram outlines a typical experimental workflow for the synthesis and analysis of polysiloxanes with minimized backbiting.

cluster_synthesis Synthesis cluster_analysis Analysis Monomer_Prep Monomer Purification (e.g., Sublimation of D3) Reactor_Setup Reactor Setup (Flame-dried, Inert Atmosphere) Monomer_Prep->Reactor_Setup Polymerization Anionic Polymerization (Controlled Conditions) Reactor_Setup->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation and Drying) Termination->Isolation GPC GPC Analysis (Molecular Weight, PDI, Cyclic Content) Isolation->GPC NMR NMR Analysis (¹H, ²⁹Si) (Structure, Cyclic Content) Isolation->NMR

Experimental Workflow for Low-Backbiting Polysiloxane Synthesis.

Conclusion

The prevention of backbiting in the anionic polymerization of cyclosiloxanes is critical for the synthesis of well-defined, high-performance polysiloxanes. By understanding the interplay between polymerization kinetics and the thermodynamics of ring-chain equilibrium, researchers can employ a variety of strategies to minimize the formation of cyclic byproducts. The selection of strained monomers like D3 for kinetically controlled polymerizations, the use of appropriate initiator and promoter systems, and the application of innovative techniques such as alcohol coordination with self-quenching cations provide powerful tools to achieve this goal. Careful execution of the described experimental protocols and thorough analysis of the resulting polymers are essential for ensuring the desired material properties for advanced applications.

References

Navigating the Synthesis of Silicone Elastomers: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of silicone elastomers is a critical process where precision and control are paramount. This in-depth guide provides a comprehensive overview of common challenges encountered during synthesis, offering systematic troubleshooting strategies, detailed experimental protocols for characterization, and a visual representation of the underlying chemical pathways.

Silicone elastomers are widely utilized in the pharmaceutical and medical device industries due to their biocompatibility, flexibility, and durability. However, achieving a final product with the desired properties can be challenging. Issues such as incomplete curing, the presence of bubbles, suboptimal mechanical properties, and surface defects can compromise the performance and safety of the end product. This guide aims to equip researchers with the knowledge to identify, understand, and resolve these common hurdles.

Core Troubleshooting: A Symptom-Based Approach

Successful silicone elastomer synthesis hinges on the careful control of formulation and process parameters. When problems arise, a systematic approach to troubleshooting is essential. The following tables outline common issues, their potential causes, and recommended solutions.

Table 1: Incomplete Curing
Potential Cause Description Recommended Solutions
Incorrect Mix Ratio An improper ratio of the silicone base to the curing agent is a primary cause of incomplete curing, leading to soft or tacky spots.[1]- Accurately weigh each component using a calibrated scale.- Ensure thorough mixing to achieve a homogeneous distribution.[1]
Cure Inhibition/Poisoning Certain chemical compounds can interfere with the platinum catalyst, slowing down or completely halting the curing reaction.[2] Common inhibitors include sulfur compounds, amines, tin salts, and some plasticizers.[2][3]- Ensure all mixing tools and molds are clean and free of contaminants.[1][4]- Avoid contact with latex gloves, as they can cause inhibition; use nitrile gloves instead.[5]- If contamination is suspected, consider using a barrier coating on the mold or a different grade of silicone.[3]
Low Temperature Curing reactions are temperature-dependent. Insufficient heat can significantly slow down the cross-linking process.[1]- Ensure the curing environment meets the manufacturer's recommended temperature range.- Consider a post-curing step at an elevated temperature to complete the reaction.[6]
Insufficient Curing Time The specified curing time is necessary for the chemical reactions to go to completion.[1]- Adhere to the recommended curing time provided in the technical datasheet.- Be aware that thicker sections may require longer curing times.
Moisture Contamination For condensation cure silicones, atmospheric moisture is required for the reaction. However, for addition cure systems, excess moisture can sometimes interfere with the cure.[7][8]- Store silicone components in tightly sealed containers in a dry environment.- For moisture-cured systems, ensure the relative humidity is within the recommended range.[7]
Table 2: Presence of Bubbles
Potential Cause Description Recommended Solutions
Air Entrapment During Mixing Vigorous or improper mixing techniques can introduce air into the viscous silicone mixture.[1]- Mix the components slowly and deliberately, scraping the sides and bottom of the container.[6]- Consider using automated mixing equipment designed to minimize air entrapment.
Trapped Air During Pouring Pouring the silicone mixture too quickly or from a low height can trap air within the mold.[1]- Pour the silicone in a thin, steady stream from a height to help break up any bubbles.[9]- Pour into one corner of the mold and allow the silicone to flow across the master pattern.[6]
Inadequate Degassing Failure to remove dissolved or entrapped air before curing will result in bubbles in the final elastomer.[1]- Use a vacuum chamber to degas the mixed silicone until the bubbles collapse.[10][11]
Moisture Outgassing If raw materials contain moisture, it can vaporize at curing temperatures, creating bubbles.- Ensure all components are dry before mixing.
Porous Master Pattern or Mold Porous surfaces can release trapped air into the silicone as it cures.[6]- Seal porous master patterns with a suitable sealing agent before applying the silicone.[6]
Table 3: Poor Mechanical Properties (e.g., Low Hardness, Insufficient Elasticity)
Potential Cause Description Recommended Solutions
Incorrect Curing Incomplete or improper curing is a major contributor to poor mechanical properties.[12][13]- Refer to the solutions in Table 1 for incomplete curing.- Over-curing at excessively high temperatures or for extended periods can lead to brittleness.[13]
Inappropriate Formulation The intrinsic properties of the silicone polymer and cross-linker, as well as the presence of fillers, dictate the mechanical properties.[14]- Select a silicone system with the appropriate durometer and tensile properties for the intended application.- The ratio of polymer to cross-linker can be adjusted to modify the cross-link density and thus the mechanical properties.[14]
Poor Dispersion of Fillers If fillers are used to modify mechanical properties, inhomogeneous mixing can lead to weak spots.- Employ high-shear mixing to ensure uniform dispersion of fillers.
Non-Stoichiometric Ratios Deviating from the ideal stoichiometric ratio of reactive groups can result in a poorly formed network with dangling polymer chains, compromising mechanical integrity.[14][15]- Carefully calculate and measure the amounts of each component based on their reactive group equivalents.
Table 4: Surface Defects
Potential Cause Description Recommended Solutions
Contaminated Mold Surface Dust, oil, or residue on the mold surface can be transferred to the elastomer.[12][16]- Thoroughly clean and dry the mold before use.[4]- Use an appropriate and compatible mold release agent if necessary.[17]
Improper Mold Release Using an incompatible or excessive amount of release agent can lead to surface imperfections.[18]- Select a release agent specifically designed for silicone elastomers.- Apply a thin, uniform coat of the release agent.
Flow Marks These can occur due to variations in mold temperature or inconsistent injection parameters in injection molding processes.[12]- Optimize the mold temperature and ensure it is uniform.- Adjust injection speed and pressure to ensure a smooth, consistent flow of material.
Flash Excess material that flows out of the mold cavity, creating a thin flap at the parting line. This is often due to excessive molding temperatures or improper mold clamping.[12]- Optimize the molding temperature and pressure.- Ensure the mold halves are properly aligned and clamped.

Experimental Protocols for Characterization

Quantitative characterization of the synthesized silicone elastomer is crucial for quality control and to ensure it meets the application's requirements.

Hardness Testing (Shore Durometer)

This test measures the resistance of the silicone elastomer to indentation.

  • Standard: ASTM D2240[19]

  • Apparatus: Shore A or Shore D Durometer (Shore A is used for softer elastomers)[20]

  • Sample Preparation:

    • Prepare a flat silicone rubber sample with a minimum thickness of 6 mm.[20] If the sample is thinner, multiple layers can be stacked to achieve the required thickness.[21]

    • The sample surface should be smooth and clean.

  • Procedure:

    • Ensure the durometer is calibrated according to the manufacturer's instructions.[20]

    • Place the sample on a flat, hard surface.

    • Hold the durometer perpendicular to the sample surface and apply firm, consistent pressure. The presser foot should be in full contact with the sample.

    • The measurement should be taken at least 0.5 inches away from any edge.[21]

    • Read the hardness value from the dial or digital display immediately after the indenter has made full contact.[20]

    • Take multiple readings at different locations on the sample and calculate the average.

Tensile Testing

This test evaluates the force required to stretch the elastomer until it breaks (tensile strength) and how much it stretches before breaking (elongation).

  • Standard: ASTM D412[22]

  • Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.[23]

  • Sample Preparation:

    • Cut dumbbell-shaped specimens from a cured silicone sheet of uniform thickness using a die.[22]

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Mount the specimen into the grips of the tensile tester, ensuring it is aligned vertically and not under any pre-tension.

    • Attach the extensometer to the specimen to measure elongation accurately.

    • Set the testing machine to a constant rate of grip separation (typically 500 ± 50 mm/min).[22][24]

    • Start the test and record the force and elongation data until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen at rupture.[25]

    • Ultimate Elongation: The elongation at which the specimen breaks.[25]

    • Tensile Stress at a Given Elongation (Modulus): The stress required to stretch the specimen to a specific elongation.[25]

Curing Kinetics

Monitoring the curing process can provide valuable insights into the reaction rate and the development of mechanical properties.

  • Method: Differential Scanning Calorimetry (DSC) or Rheometry

  • DSC Procedure (as per principles in[26]):

    • A small, uncured sample of the mixed silicone is placed in a DSC pan.

    • The sample is heated at a controlled rate (dynamic scan) or held at a constant temperature (isothermal scan).[26]

    • The DSC measures the heat flow from the sample as the exothermic curing reaction occurs.

    • The resulting thermogram can be used to determine the onset and peak of the curing reaction, the total heat of reaction, and to study the reaction kinetics.[26][27]

  • Rheometry Procedure (as per principles in[28]):

    • The uncured silicone mixture is placed between the plates of a rheometer.

    • The rheometer applies a small oscillatory stress or strain to the material and measures the response.

    • As the material cures, the viscosity increases, and the storage modulus (G') and loss modulus (G'') change, indicating the transition from a liquid to a solid-like elastomer.[28]

    • This allows for the determination of the gel point and the progression of the cross-linking reaction over time.[28]

Visualizing the Core Processes

To better understand the troubleshooting workflow and the underlying chemistry, the following diagrams are provided.

Logical Troubleshooting Workflow

This diagram illustrates a systematic approach to diagnosing and resolving issues during silicone elastomer synthesis.

Troubleshooting_Workflow start_end start_end process process decision decision issue issue solution solution Start Start Synthesis Mix Mix Components Start->Mix Pour Pour into Mold Mix->Pour Cure Cure Elastomer Pour->Cure Inspect Inspect Final Product Cure->Inspect Is_Cured Fully Cured? Inspect->Is_Cured Good_Product Acceptable Product Has_Bubbles Bubbles Present? Is_Cured->Has_Bubbles Yes Incomplete_Cure Issue: Incomplete Cure Is_Cured->Incomplete_Cure No Good_Mechanicals Good Mechanical Properties? Has_Bubbles->Good_Mechanicals No Bubbles_Present Issue: Bubbles Has_Bubbles->Bubbles_Present Yes Good_Surface Good Surface Finish? Good_Mechanicals->Good_Surface Yes Poor_Mechanicals Issue: Poor Mechanical Properties Good_Mechanicals->Poor_Mechanicals No Good_Surface->Good_Product Yes Surface_Defects Issue: Surface Defects Good_Surface->Surface_Defects No Check_Ratio Check Mix Ratio & Cure Conditions Incomplete_Cure->Check_Ratio Check_Inhibitors Check for Inhibition Incomplete_Cure->Check_Inhibitors Degas_Mixture Degas Mixture & Optimize Pouring Bubbles_Present->Degas_Mixture Review_Formulation Review Formulation & Curing Process Poor_Mechanicals->Review_Formulation Clean_Mold Clean Mold & Optimize Parameters Surface_Defects->Clean_Mold Check_Ratio->Mix Check_Inhibitors->Mix Degas_Mixture->Mix Review_Formulation->Mix Clean_Mold->Pour

Caption: Troubleshooting workflow for silicone elastomer synthesis.

Platinum-Catalyzed Hydrosilylation Curing Mechanism

This diagram outlines the key steps in the most common addition-cure chemistry for silicone elastomers, based on the modified Chalk-Harrod mechanism.

Hydrosilylation_Mechanism catalyst catalyst reactant reactant intermediate intermediate product product Pt_catalyst Pt(0) Catalyst Ox_Add Oxidative Addition Pt_catalyst->Ox_Add + Si-H SiH Polymer with Si-H group SiH->Ox_Add Vinyl Polymer with Vinyl group Coord Olefin Coordination Vinyl->Coord + Vinyl Ox_Add->Coord Insertion Migratory Insertion Coord->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Pt_catalyst Catalyst Regeneration Crosslink Cross-linked Elastomer Red_Elim->Crosslink

Caption: Platinum-catalyzed hydrosilylation reaction pathway.

By understanding the potential pitfalls and employing systematic troubleshooting and characterization methods, researchers can consistently produce high-quality silicone elastomers tailored to the demanding requirements of their applications.

References

effect of crosslinking density on silicone mechanical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effect of Crosslinking Density on the Mechanical Properties of Silicone Elastomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical relationship between crosslinking density and the mechanical properties of silicone elastomers. Understanding and controlling this relationship is paramount for designing materials with tailored performance characteristics for applications ranging from microfluidics and medical devices to advanced drug delivery systems.

The Principle of Crosslinking in Silicones

Silicone elastomers derive their characteristic properties from a three-dimensional network structure formed by crosslinking long polymer chains, typically polydimethylsiloxane (PDMS). Crosslinking density refers to the number of crosslinks per unit volume of the material. This density is inversely proportional to the average molecular weight between crosslinks (Mc); a higher crosslinking density means a shorter average chain length between connection points.[1][2]

The mechanical behavior of the final elastomer is fundamentally governed by this network architecture. By precisely controlling the crosslinking density, researchers can tune the material's properties to meet specific application demands.[3][4] The most common methods for controlling crosslinking density involve adjusting the ratio of the polymer base to the curing agent or modifying the concentration of reactive groups (e.g., vinyl groups) within the polymer backbone.[5][6][7][8]

Common curing chemistries include:

  • Addition Curing: A reaction between vinyl-functionalized silicone polymers and silicon-hydride (Si-H) functional crosslinkers, typically catalyzed by platinum. This method is known for producing no byproducts.[9]

  • Condensation Curing: A reaction between silanol-terminated polymers and a crosslinker like an alkoxysilane, often catalyzed by tin compounds. This process releases a small molecule byproduct, such as alcohol.[9]

  • Peroxide-Initiated Curing: Utilizes organic peroxides to generate free radicals at high temperatures, which then create crosslinks.[9]

Core Relationships: Crosslinking Density and Mechanical Properties

An increase in crosslinking density systematically alters the macroscopic mechanical properties of silicone elastomers.

  • Hardness and Modulus: As crosslinking density increases, the polymer chains become more constrained. This restricted segmental motion results in a stiffer, more rigid material, leading to a direct increase in both Shore hardness and the elastic (Young's) modulus.[1][3][10][11]

  • Tensile Strength: Generally, tensile strength increases with crosslinking density up to an optimal point. The greater number of crosslinks allows for more effective stress distribution throughout the network. However, excessively high crosslinking can lead to a brittle material where stress concentrates at network junctions, causing premature failure and a subsequent decrease in tensile strength.[1][2][12]

  • Elongation at Break: This property is inversely related to crosslinking density. A higher density of crosslinks limits the extent to which polymer chains can uncoil and align under stress, thereby reducing the material's overall stretchability and flexibility.[2][6][12]

// Nodes crosslink [label="Increased Crosslinking\nDensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hardness [label="Increased Hardness\n(Shore A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modulus [label="Increased Elastic\nModulus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elongation [label="Decreased Elongation\nat Break", fillcolor="#FBBC05", fontcolor="#202124"]; tensile [label="Increased Tensile Strength\n(up to a maximum)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges crosslink -> hardness [color="#5F6368"]; crosslink -> modulus [color="#5F6368"]; crosslink -> elongation [color="#5F6368"]; crosslink -> tensile [color="#5F6368"]; } /**

  • Caption: Logical relationship between crosslinking density and mechanical properties. */ }

Quantitative Data Summary

The following tables summarize quantitative data from cited studies, illustrating the impact of varying crosslinker concentrations on the mechanical properties of silicone elastomers.

Table 1: Effect of Base-to-Curing Agent Ratio on PDMS Mechanical Properties [3]

Base : Curing Agent RatioElastic Modulus (MPa)
5 : 13.70
10 : 12.17
15 : 11.30
20 : 10.92
25 : 10.70
30 : 10.60
33 : 10.57
Note: Data derived from a study on PDMS, showing a linear relationship between the amount of crosslinker and elastic modulus.

Table 2: Influence of Crosslinker and Polymer Chemistry on Mechanical Properties [12]

Sample IDCrosslinker DosageYoung's Modulus (MPa)Crosslink Density (mol/L)Tensile Strength (kPa)Elongation at Break (%)
C-11Low1.10.2842554
C-12Medium-Low1.90.4469350
C-13Medium-High2.20.6375045
C-14High2.60.8084842
Note: Data from a study using a tannic acid (TA) crosslinker with an amine-functionalized silicone polymer (PAPMS), demonstrating a clear trend with increased crosslinker dosage.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline standard protocols for preparing samples and measuring crosslinking density and mechanical properties.

Sample Preparation with Controlled Crosslinking Density

This protocol describes the preparation of silicone elastomer samples with varying crosslinking densities by adjusting the base-to-curing agent ratio, using a common commercial silicone like Sylgard 184 as an example.

  • Dispensing: Dispense the silicone elastomer base and the curing agent into a clean container in the desired weight ratio (e.g., 10:1, 15:1, 20:1).[3]

  • Mixing: Thoroughly mix the two components for at least 3 minutes until a homogeneous mixture is achieved.

  • Degassing: Place the mixture in a vacuum chamber for 15-20 minutes to remove any air bubbles introduced during mixing.

  • Casting: Pour the degassed mixture into a mold of the desired geometry for the subsequent tests.

  • Curing: Transfer the mold to an oven and cure at a specified temperature and duration (e.g., 100°C for 24 hours or 120°C for 2 hours).[13][14]

  • Conditioning: After curing, allow the samples to rest at room temperature for at least 24 hours before testing.[1]

Determination of Crosslinking Density via Swelling Method

The equilibrium swelling method, based on the Flory-Rehner theory, is a widely used technique to determine the crosslinking density of an elastomer network.[5][6][7]

  • Sample Preparation: Cut a small, precisely shaped piece from the cured silicone sample.

  • Initial Mass: Accurately weigh the dry sample to determine its initial mass (m₀).[15]

  • Immersion: Immerse the sample in a suitable solvent, typically toluene, in a sealed container.[1][6]

  • Equilibrium Swelling: Allow the sample to swell for a period sufficient to reach equilibrium (e.g., 72 hours at room temperature). Periodically remove, quickly blot the surface to remove excess solvent, and weigh the sample until a constant mass is achieved.[6][15]

  • Final Mass: Record the final equilibrium swollen mass (m₁).

  • Calculation: The crosslink density (νc) can be calculated using the Flory-Rehner equation:[6]

    νc = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]

    Where:

    • Vᵣ is the volume fraction of the polymer in the swollen gel.

    • χ is the Flory-Huggins polymer-solvent interaction parameter (e.g., ~0.465 for PDMS-toluene).[6]

    • Vₛ is the molar volume of the solvent (e.g., 106.54 cm³/mol for toluene).[6]

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Cured\nSilicone Sample"]; weigh_initial [label="Measure Initial Mass (m₀)"]; immerse [label="Immerse in Toluene\n(e.g., 72 hours)"]; weigh_swollen [label="Measure Equilibrium\nSwollen Mass (m₁)"]; calculate_vr [label="Calculate Polymer\nVolume Fraction (Vᵣ)"]; flory_rehner [label="Apply Flory-Rehner\nEquation", shape=parallelogram, fillcolor="#FBBC05"]; result [label="Determine Crosslink\nDensity (νc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> weigh_initial; weigh_initial -> immerse; immerse -> weigh_swollen; weigh_swollen -> calculate_vr; calculate_vr -> flory_rehner; flory_rehner -> result; result -> end_node; } /**

  • Caption: Experimental workflow for determining crosslinking density via swelling. */ }

Measurement of Mechanical Properties

Standardized testing procedures are crucial for obtaining comparable and reliable data. The following protocols are based on ASTM standards.

  • Tensile Strength, Elongation at Break, and Young's Modulus (ASTM D412):

    • Specimen Preparation: Die-cut dumbbell-shaped test specimens from a cured silicone sheet of uniform thickness.[1]

    • Testing Machine: Use a universal testing machine equipped with a suitable load cell.

    • Procedure: Mount the specimen in the grips of the machine. Apply a tensile load at a constant rate of crosshead separation (e.g., 500 mm/min) until the specimen ruptures.[1][6]

    • Data Acquisition: Record the force as a function of grip separation.

    • Calculation: From the resulting stress-strain curve, determine the tensile strength (stress at break), elongation at break (strain at break), and Young's modulus (the slope of the initial linear portion of the curve).

  • Hardness (ASTM D2240):

    • Specimen Preparation: Use a sample with a minimum thickness of 6 mm (stacking thinner sheets is permissible if good contact is maintained).[16]

    • Apparatus: Use a Shore A durometer.

    • Procedure: Press the durometer foot firmly and flatly against the sample surface. The reading is taken immediately after the presser foot is in full contact with the specimen.

    • Data Collection: Take at least five readings at different positions on the sample surface, at least 6 mm apart and 6 mm from any edge, and calculate the average value.[16]

  • Tear Strength (ASTM D624):

    • Specimen Preparation: Use a right-angled test specimen as specified in the standard.[1]

    • Procedure: Mount the specimen in a universal testing machine and apply a tensile load to propagate a tear from the internal corner of the specimen.

    • Calculation: Tear strength is calculated as the maximum force required to rupture the specimen divided by its thickness.[16]

// Nodes start [label="Start: Cured Silicone Samples", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Tensile Path prep_tensile [label="Prepare Dumbbell Specimen\n(ASTM D412)"]; mount_tensile [label="Mount in Universal\nTesting Machine"]; test_tensile [label="Apply Tensile Load\nat Constant Rate"]; record_tensile [label="Record Force vs. Elongation"]; calc_tensile [label="Calculate Stress-Strain Curve"]; result_tensile [label="Determine:\n- Tensile Strength\n- Young's Modulus\n- Elongation at Break", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hardness Path prep_hardness [label="Prepare Thick Specimen\n(ASTM D2240)"]; test_hardness [label="Measure with\nShore A Durometer"]; result_hardness [label="Determine:\nHardness Value", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_tensile; start -> prep_hardness;

prep_tensile -> mount_tensile; mount_tensile -> test_tensile; test_tensile -> record_tensile; record_tensile -> calc_tensile; calc_tensile -> result_tensile;

prep_hardness -> test_hardness; test_hardness -> result_hardness; } /**

  • Caption: General workflow for standardized mechanical property testing of silicones. */ }

Conclusion

The mechanical properties of silicone elastomers are intrinsically linked to their crosslinking density. A higher density generally yields a harder, stiffer material with lower elongation, while tensile strength can be optimized at an intermediate density. For researchers and professionals in drug development and material science, the ability to manipulate the crosslinking network through precise control of formulation and curing conditions is a powerful tool. This allows for the rational design of silicone-based materials with bespoke mechanical profiles, ensuring optimal performance and reliability in demanding applications.

References

Enhancing the Thermal Stability of Silicone Resins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicone resins are a class of synthetic polymers characterized by a silicon-oxygen backbone (...-Si-O-Si-...), which imparts them with inherently greater thermal stability compared to many organic polymers. This unique structure provides a foundation for applications in extreme temperature environments, such as in the aerospace, electronics, and automotive industries. However, the ever-increasing demands of these high-performance sectors necessitate the continual improvement of the thermal resistance of silicone resins. This technical guide provides an in-depth overview of the primary strategies employed to enhance the thermal stability of silicone resins, including the incorporation of functional fillers and the chemical modification of the resin structure. Detailed experimental protocols for the synthesis of modified resins and their characterization are provided, along with a summary of key performance data.

Introduction

The exceptional properties of silicone resins, including their high thermal stability, excellent dielectric properties, and resistance to UV radiation and oxidation, stem from the high bond energy of the siloxane (Si-O) bond. Despite these advantages, the thermal stability of standard silicone resins can be a limiting factor in certain demanding applications. The primary mechanisms of thermal degradation in silicone resins involve depolymerization via a "back-biting" mechanism, particularly initiated by residual silanol (Si-OH) groups, and the oxidation of organic side groups at elevated temperatures.

This guide explores the two principal approaches to mitigating these degradation pathways and enhancing the overall thermal stability of silicone resins: the incorporation of inorganic fillers and the strategic chemical modification of the polymer backbone and side chains.

Mechanisms of Thermal Degradation

Understanding the degradation pathways of silicone resins is crucial for developing effective stabilization strategies. The two main mechanisms are:

  • Depolymerization (Back-Biting): This process is often initiated by terminal Si-OH groups, which can attack the Si-O-Si backbone, leading to the formation of cyclic siloxane oligomers and a reduction in the polymer's molecular weight. This "unzipping" of the polymer chain is a major contributor to thermal degradation, especially in inert atmospheres.

  • Oxidative Degradation: In the presence of oxygen, the organic substituents on the silicon atoms (typically methyl or phenyl groups) can undergo oxidation. This process can lead to chain scission, cross-linking, and the formation of volatile byproducts, ultimately compromising the material's integrity.

Silicone Resin Silicone Resin Thermal Stress Thermal Stress Silicone Resin->Thermal Stress Depolymerization Depolymerization Thermal Stress->Depolymerization Inert Atmosphere Oxidative Degradation Oxidative Degradation Thermal Stress->Oxidative Degradation Presence of Oxygen Formation of Cyclic Oligomers Formation of Cyclic Oligomers Depolymerization->Formation of Cyclic Oligomers Chain Scission & Cross-linking Chain Scission & Cross-linking Oxidative Degradation->Chain Scission & Cross-linking Loss of Mechanical Properties Loss of Mechanical Properties Formation of Cyclic Oligomers->Loss of Mechanical Properties Chain Scission & Cross-linking->Loss of Mechanical Properties

Figure 1: Key thermal degradation pathways for silicone resins.

Strategies for Improving Thermal Stability

Incorporation of Functional Fillers

The addition of inorganic fillers is a widely adopted and effective method for enhancing the thermal stability of silicone resins. These fillers can act through several mechanisms, including:

  • Hindering Polymer Chain Mobility: Fillers can physically restrict the movement of the silicone polymer chains, thereby inhibiting the back-biting depolymerization mechanism.

  • Improving Thermal Conductivity: Certain fillers can increase the thermal conductivity of the composite, allowing for more efficient heat dissipation and reducing the likelihood of localized thermal degradation.

  • Acting as a Physical Barrier: At elevated temperatures, some fillers can form a protective char layer or a ceramic-like structure that shields the underlying polymer from further thermal and oxidative attack.

Commonly used fillers include:

  • Silica (SiO₂): Both fumed and precipitated silica are widely used to reinforce silicone resins and improve their thermal stability.

  • Metal Oxides: Alumina (Al₂O₃) and zirconia (ZrO₂) are known to enhance the high-temperature performance of silicone resins.

  • Ceramic Powders, Silicon Carbide, and Borides: These materials offer exceptional thermal stability and can significantly improve the performance of silicone resins in extreme environments.

  • Nanomaterials: Graphene and carbon nanotubes, even at low loadings, can significantly enhance the thermal stability of silicone resins due to their high aspect ratio and excellent thermal conductivity.

  • Polyhedral Oligomeric Silsesquioxanes (POSS): These nano-sized, cage-like molecules can be physically blended or chemically incorporated into the silicone resin matrix. POSS molecules can increase the rigidity of the polymer backbone and form hydrogen bonds with the resin, which helps to block the movement of the polymer chains and improve thermal stability.

Filler TypeImprovement MechanismKey Performance Enhancements
Silica (SiO₂) ** Reinforcement, Hindered Chain MobilityIncreased hardness and tensile strength, improved thermal stability.
Alumina (Al₂O₃) Hindered Chain Mobility, Barrier FormationEnhanced high-temperature resistance.
Zirconia (ZrO₂) **Hindered Chain Mobility, Barrier FormationImproved thermal shock resistance and mechanical strength.
Graphene/CNTs High Thermal Conductivity, Barrier FormationSignificant improvement in thermal stability at low loadings.
POSS Increased Rigidity, Hydrogen BondingIncreased decomposition temperature.
Chemical Modification of the Silicone Resin

Altering the chemical structure of the silicone resin itself is a powerful approach to enhancing its intrinsic thermal stability. Key strategies include:

Replacing some of the methyl groups with phenyl groups is a well-established method for increasing the thermal stability of silicone resins. The bulky phenyl groups increase the steric hindrance around the Si-O backbone, making it more difficult for the back-biting mechanism to occur. Phenyl groups also have higher thermal and oxidative stability compared to methyl groups.

The introduction of trifluorovinyl ether (TFVE) groups into the silicone resin structure provides a pathway for thermal curing via a [2+2] cycloaddition reaction. This process forms a highly stable perfluorocyclobutane (PFCB) cross-linked network, which significantly enhances the thermal stability of the resin.

cluster_synthesis Synthesis & Modification cluster_characterization Characterization Precursor Monomers Precursor Monomers Hydrolysis & Condensation Hydrolysis & Condensation Precursor Monomers->Hydrolysis & Condensation Modified Silicone Resin Modified Silicone Resin Hydrolysis & Condensation->Modified Silicone Resin TGA TGA Modified Silicone Resin->TGA Thermal Stability DSC DSC Modified Silicone Resin->DSC Curing Behavior FTIR FTIR Modified Silicone Resin->FTIR Chemical Structure

Scaling Up the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide to Overcoming Core Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a key building block in the synthesis of advanced silicone-based materials, presents a significant set of challenges that demand careful consideration of reaction conditions, process control, and purification strategies. This technical guide delves into the critical aspects of transitioning V3D3 synthesis from the laboratory to an industrial scale, providing insights into the key hurdles and offering detailed experimental considerations.

From Benchtop to Bioreactor: The Synthesis Pathway and Its Bottlenecks

The primary industrial route to this compound involves the controlled hydrolysis of dichloromethylvinylsilane (DCMVS). While the fundamental chemistry is straightforward, maintaining control over the reaction's exothermic nature and directing the subsequent cyclization towards the desired trimer (V3D3) are paramount challenges in a large-scale setting.

The overall synthetic pathway can be visualized as a two-step process: the initial hydrolysis of the dichlorosilane precursor to form silanetriols, followed by a controlled condensation to yield the desired cyclic siloxane.

SynthesisPathway DCMVS Dichloromethylvinylsilane (DCMVS) Hydrolysis Hydrolysis DCMVS->Hydrolysis Water Water Water->Hydrolysis Silanetriol Vinylsilanetriol Intermediate Hydrolysis->Silanetriol Condensation Condensation Silanetriol->Condensation V3D3 This compound (V3D3) Condensation->V3D3 Byproducts Linear Oligomers & Other Cyclosiloxanes Condensation->Byproducts

An In-depth Technical Guide to the NMR Characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound. This document details the expected NMR spectral data, outlines experimental protocols for its analysis, and presents visual aids to facilitate understanding of its molecular structure and the characterization workflow.

Introduction

This compound, with the chemical formula C9H18O3Si3 and a molecular weight of 258.49 g/mol , is a cyclic organosilicon compound featuring a six-membered ring composed of alternating silicon and oxygen atoms.[1][2] Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure makes it a valuable precursor in the synthesis of silicone-based polymers and other advanced materials.[2] Accurate characterization of this compound is crucial for quality control and for understanding its reactivity in polymerization processes. NMR spectroscopy is a primary analytical technique for elucidating the structure and purity of this compound.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, along with its NMR-active nuclei, is depicted below. The key nuclei for NMR analysis are ¹H (protons), ¹³C (carbon-13), and ²⁹Si (silicon-29).

Figure 1: Molecular structure of this compound.

NMR Spectral Data

The following tables summarize the expected chemical shifts for the ¹H, ¹³C, and ²⁹Si nuclei of this compound. Due to the high symmetry of the molecule, the spectra are relatively simple.

Table 1: ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Si-CH~ 0.1 - 0.3Singlet9H
Si-CH =CH₂~ 5.7 - 6.2Multiplet3H
Si-CH=CH~ 5.7 - 6.2Multiplet6H

Table 2: ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
Si-C H₃~ -2.0 - 2.0
Si-C H=CH₂~ 132 - 138
Si-CH=C H₂~ 132 - 138

Table 3: ²⁹Si NMR Spectral Data

SiliconChemical Shift (δ, ppm)
Si -(CH=CH₂)(CH₃)~ -20 to -30

Note: The exact chemical shifts can vary depending on the solvent used, concentration, and the specific NMR instrument.

Experimental Protocols

The following section details the methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

    • For ¹³C and ²⁹Si NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of these isotopes.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Vortex the vial until the sample is fully dissolved. d. Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

NMR Data Acquisition

The following is a general workflow for NMR data acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Lock and Shim Acq1->Acq2 Acq3 Acquire Spectra (¹H, ¹³C, ²⁹Si) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference Spectra Proc2->Proc3 Anal1 Peak Picking and Integration Proc3->Anal1 Anal2 Assign Signals Anal1->Anal2 Anal3 Structural Confirmation Anal2->Anal3

Figure 2: General workflow for NMR characterization.

Typical Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field strength NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 128-1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • ²⁹Si NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment with a longer relaxation delay or using polarization transfer techniques like DEPT or INEPT to enhance sensitivity.

    • Number of scans: Can be significantly high due to low sensitivity and long relaxation times.

    • Relaxation delay: 10-60 seconds for standard experiments.

Data Processing and Analysis
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Peak Picking and Integration: The chemical shifts of the peaks are determined. For ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

  • Signal Assignment: The peaks in the spectra are assigned to the corresponding nuclei in the molecular structure based on their chemical shifts, multiplicities (for ¹H NMR), and integrations.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. By following the detailed protocols outlined in this guide, researchers can obtain high-quality ¹H, ¹³C, and ²⁹Si NMR spectra. The provided data serves as a reliable reference for the characterization of this important organosilicon compound, ensuring its proper identification and quality for use in research and industrial applications.

References

GPC analysis of polymers from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gel Permeation Chromatography (GPC) Analysis of Polymers from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Introduction

This compound (V3D3) is a versatile cyclosiloxane monomer notable for the three vinyl groups attached to its siloxane ring.[1] These vinyl groups provide reactive sites for polymerization, making V3D3 an important precursor for synthesizing tailored silicone polymers with specific functionalities. The polymerization of V3D3, often via ring-opening polymerization (ROP), results in polysiloxanes with vinyl side groups that can be used for subsequent cross-linking or modification.[1][2][3]

The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical and mechanical properties, such as viscosity, elasticity, and cure characteristics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining these parameters.[4][5] This guide provides a comprehensive overview of the methodologies and considerations for the GPC analysis of polymers derived from V3D3, targeted at researchers and professionals in polymer chemistry and materials science.

Polymerization of V3D3

The primary method for polymerizing cyclosiloxanes like V3D3 is anionic ring-opening polymerization (ROP).[6] This process involves an initiator (e.g., an organolithium compound or a silanolate anion) that opens the cyclotrisiloxane ring, leading to the formation of linear polymer chains.[6][7] The presence of vinyl groups on the monomer allows for the creation of polymers with pendant vinyl functionality distributed along the polysiloxane backbone.

V3D3_Polymerization Monomer 1,3,5-Trivinyl-1,3,5- trimethylcyclotrisiloxane (V3D3) Propagation Ring-Opening Propagation Monomer->Propagation Initiator Anionic Initiator (e.g., BuLi, KOH) Initiator->Propagation Initiation Polymer Poly(methylvinylsiloxane) (PMVS) Propagation->Polymer Chain Growth Termination Termination/ Quenching Polymer->Termination FinalPolymer Final Polymer Product Termination->FinalPolymer GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve 1. Dissolve Polymer in Toluene (1-2 mg/mL) Filter 2. Filter Solution (0.2 µm PTFE filter) Dissolve->Filter Inject 3. Inject into GPC System Filter->Inject Separate 4. Separation by Size (PLgel Columns) Inject->Separate Detect 5. Detection (RI, Viscometer) Separate->Detect Chromatogram 6. Obtain Chromatogram Detect->Chromatogram Calculate 7. Calculate Mn, Mw, PDI (vs. PS Standards) Chromatogram->Calculate Report 8. Generate Report Calculate->Report

References

An In-depth Technical Guide to the FTIR Spectroscopy of Methylvinylsiloxane Cyclic Trimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of methylvinylsiloxane cyclic trimer, also known as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane. This document details the characteristic vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for spectral acquisition and interpretation.

Introduction to Methylvinylsiloxane Cyclic Trimer

Methylvinylsiloxane cyclic trimer is a key organosilicon compound characterized by a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This structure imparts unique properties, making it a valuable precursor in the synthesis of silicone polymers, elastomers, and resins. FTIR spectroscopy is a powerful analytical technique for the characterization of this molecule, providing detailed information about its molecular structure and the presence of key functional groups.

Vibrational Band Assignments

The infrared spectrum of methylvinylsiloxane cyclic trimer is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The primary vibrational modes are associated with the Si-O-Si cyclic backbone, the Si-CH₃ groups, and the Si-CH=CH₂ (vinyl) groups.

A summary of the principal infrared absorption bands for methylvinylsiloxane cyclic trimer is presented in Table 1. These assignments have been compiled from spectral data and established correlations for organosilicon compounds.[1]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3050Medium=C-H stretchingVinyl Group
~2960MediumAsymmetric C-H stretchingMethyl Group
~2920WeakSymmetric C-H stretchingMethyl Group
~1597Medium-WeakC=C stretchingVinyl Group
~1408MediumCH₂ scissoringVinyl Group
~1260StrongSymmetric CH₃ deformationMethyl Group
~1020Very StrongAsymmetric Si-O-Si stretchingSiloxane Ring
~958Strong=CH₂ out-of-plane deformationVinyl Group
~800StrongSi-C stretching / CH₃ rockingMethyl Group

Table 1: Summary of characteristic FTIR absorption bands for methylvinylsiloxane cyclic trimer.

Experimental Protocol for FTIR Analysis

This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of methylvinylsiloxane cyclic trimer using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.

3.1. Instrumentation and Materials

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: Methylvinylsiloxane cyclic trimer (liquid).

  • Solvent: Isopropanol or acetone for cleaning.

  • Wipes: Lint-free laboratory wipes.

3.2. Sample Preparation

Methylvinylsiloxane cyclic trimer is a liquid at room temperature and can be analyzed neat without any special preparation.

3.3. Data Acquisition

  • Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone, followed by a dry wipe.

    • Collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background scan typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum:

    • Place a small drop of the methylvinylsiloxane cyclic trimer sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

  • Cleaning:

    • After analysis, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

3.4. Data Processing

  • Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any broad, underlying features and ensure a flat baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption peaks.

  • Spectral Interpretation: Compare the observed peak positions and relative intensities with the data in Table 1 and reference spectra to confirm the identity and purity of the sample.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of methylvinylsiloxane cyclic trimer, from sample preparation to final data interpretation.

FTIR_Workflow Start Start Prep Sample Preparation (Neat Liquid) Start->Prep Instrument Instrument Setup (Purge, ATR Accessory) Prep->Instrument Background Acquire Background Spectrum Instrument->Background Sample Acquire Sample Spectrum Background->Sample Process Data Processing (Baseline Correction, Peak Picking) Sample->Process Interpret Spectral Interpretation (Compare to Reference Data) Process->Interpret End End Interpret->End

FTIR Analysis Workflow

Signaling Pathways and Molecular Interactions

While "signaling pathways" are more relevant in a biological context, we can conceptualize the interaction of infrared radiation with the methylvinylsiloxane cyclic trimer molecule as a form of energy transfer that excites specific vibrational modes. This process is governed by the principles of quantum mechanics, where the energy of the absorbed infrared photons must match the energy difference between the vibrational ground state and an excited state of a particular molecular bond.

The following diagram illustrates the relationship between the incident infrared radiation and the excitation of specific vibrational modes within the molecule.

Vibrational_Excitation IR_Source Infrared Radiation Source Molecule Methylvinylsiloxane Cyclic Trimer IR_Source->Molecule Absorption Vibrations Excited Vibrational Modes Molecule->Vibrations Energy Transfer Detector Detector Molecule->Detector Transmitted Radiation SiOSi Si-O-Si Stretch Vibrations->SiOSi SiCH3 Si-CH3 Deformation Vibrations->SiCH3 Vinyl C=C Stretch Vibrations->Vinyl Spectrum FTIR Spectrum Detector->Spectrum Signal Processing

Infrared Interaction with Molecular Bonds

This guide provides a foundational understanding of the FTIR spectroscopy of methylvinylsiloxane cyclic trimer. For more in-depth analysis, such as quantitative measurements or the study of reaction kinetics, further development of calibration curves and more advanced data analysis techniques would be required.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Analysis (TGA/DSC) of Poly(methylvinyl)siloxane

This technical guide provides a comprehensive overview of the thermal analysis of poly(methylvinyl)siloxane (PMVS), a versatile polymer widely used in various industrial and scientific applications. This document details the characteristic thermal behaviors of PMVS as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), including its degradation profile and key thermal transitions. The information presented herein is intended to assist researchers and professionals in understanding the thermal stability and properties of PMVS for its effective application and development.

Introduction to the Thermal Properties of Poly(methylvinyl)siloxane

Poly(methylvinyl)siloxane is a type of silicone polymer characterized by a backbone of repeating silicon-oxygen (Si-O) units, with both methyl (-CH₃) and vinyl (-CH=CH₂) groups attached to the silicon atoms. The presence of the Si-O bond imparts high thermal stability, while the vinyl groups offer sites for cross-linking, which can significantly influence the material's properties upon curing. Thermal analysis techniques such as TGA and DSC are crucial for characterizing the thermal stability, decomposition kinetics, and phase transitions of PMVS.

In an inert atmosphere, polysiloxanes typically undergo a single-step degradation process, primarily through a depolymerization mechanism that forms volatile cyclic oligomers.[1] The thermal decomposition of the methyl vinyl silicone rubber component mainly occurs in the temperature range of 450°C to 600°C. In contrast, thermal degradation in the presence of oxygen is a more complex, multi-step process that involves radical mechanisms and leads to the formation of silica (SiO₂) as a final residue at temperatures above 600°C.[2] The vinyl groups in PMVS can enhance its resistance to thermal oxidation compared to standard polydimethylsiloxane (PDMS).

Data Presentation: TGA and DSC of Poly(methylvinyl)siloxane

The following tables summarize the key quantitative data obtained from the thermal analysis of poly(methylvinyl)siloxane and related polysiloxanes.

Table 1: Thermogravimetric Analysis (TGA) Data for Polysiloxanes

ParameterValueAtmosphereSource(s)
Decomposition of PMVS component 450 - 600 °CNot Specified
Decomposition of PDMS ~550 °CNitrogen[1]
Onset of Degradation (PDMS) 300 - 400 °CInert[2]
Final Residue (PDMS) Silica (SiO₂)Air/Oxygen[2]

Note: Data for pure PMVS is limited; values are often presented for blends or in comparison to PDMS. The decomposition range for the PMVS component in a blend is provided.

Table 2: Differential Scanning Calorimetry (DSC) Data for Polysiloxanes

ParameterValueSource(s)
Glass Transition Temperature (Tg) of Polysiloxanes -70 to -150 °C[2]
Melting Peak (Tm) of PDMS ~ -38 °C[3]
Crystallization of PDMS Starts at -60 °C, max at -80 °C[3]

Note: The Tg of polysiloxanes is highly dependent on the nature and size of the substituent groups on the silicon atoms.

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. Below are typical experimental protocols for TGA and DSC analysis of polysiloxanes.

Thermogravimetric Analysis (TGA)

A standard TGA protocol for analyzing polysiloxanes involves the following parameters:

  • Instrument: Mettler Toledo TGA/DSC1 or similar.[1]

  • Sample Mass: Approximately 10 mg.[1]

  • Crucible: Standard 70 μL Al₂O₃ crucibles.[1]

  • Temperature Range: 25 °C to 700 °C.[1]

  • Heating Rate: 10 K/min.[1]

  • Atmosphere: Nitrogen or Oxygen/Air.[1]

  • Gas Flow Rate: 50 mL/min.[1]

  • Data Analysis: The baseline is automatically subtracted, and the residual mass is analyzed.[1]

Differential Scanning Calorimetry (DSC)

A typical DSC protocol for polysiloxanes to determine low-temperature transitions is as follows:

  • Instrument: A differential scanning calorimeter capable of low-temperature analysis.

  • Sample Mass: 5-10 mg.

  • Crucible: Aluminum pans.

  • Temperature Program:

    • Cooling from room temperature to -150 °C at a controlled rate (e.g., 10 K/min).

    • Heating from -150 °C to a temperature above the highest expected transition (e.g., 50 °C) at a controlled rate (e.g., 10 K/min).

  • Atmosphere: Inert, typically nitrogen.

  • Data Analysis: Determination of glass transition (Tg) as the midpoint of the baseline shift, and crystallization (Tc) and melting (Tm) peaks from the exothermic and endothermic events, respectively.

Mandatory Visualizations

Experimental Workflow

The logical flow of performing a thermal analysis of poly(methylvinyl)siloxane is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Poly(methylvinyl)siloxane Sample Weighing Weigh 5-10 mg of Sample Sample->Weighing Crucible Place in TGA/DSC Crucible Weighing->Crucible TGA TGA Analysis (e.g., 25-700°C, 10 K/min) Crucible->TGA DSC DSC Analysis (e.g., -150 to 50°C, 10 K/min) Crucible->DSC TGA_Data Mass Loss vs. Temperature (Degradation Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Tg, Tc, Tm) DSC->DSC_Data Final_Report Comprehensive Thermal Characterization Report TGA_Data->Final_Report DSC_Data->Final_Report

Caption: Workflow for TGA/DSC Analysis of PMVS.

Thermal Degradation Pathways

The degradation of poly(methylvinyl)siloxane proceeds through different mechanisms depending on the atmosphere.

G cluster_inert Inert Atmosphere (e.g., N₂) cluster_oxidative Oxidative Atmosphere (e.g., Air) PMVS Poly(methylvinyl)siloxane Inert_Heating Heating (450-600°C) PMVS->Inert_Heating Oxidative_Heating Heating PMVS->Oxidative_Heating Chain_Scission Random Chain Scission Inert_Heating->Chain_Scission Depolymerization Depolymerization (Back-biting) Chain_Scission->Depolymerization Cyclic_Oligomers Volatile Cyclic Siloxanes Depolymerization->Cyclic_Oligomers Radical_Formation Radical Formation on Methyl and Vinyl Groups Oxidative_Heating->Radical_Formation Crosslinking Cross-linking via Vinyl Groups Radical_Formation->Crosslinking Oxidation Oxidation of Side Chains Radical_Formation->Oxidation Volatiles CO, CO₂, H₂O, Formaldehyde Oxidation->Volatiles Silica Silica (SiO₂) Residue (>600°C) Oxidation->Silica

Caption: PMVS Thermal Degradation Pathways.

Discussion of Thermal Degradation Mechanisms

Inert Atmosphere:

In the absence of oxygen, the primary degradation mechanism for poly(methylvinyl)siloxane, similar to other polysiloxanes, is depolymerization.[1] This process is often initiated by random scission of the Si-O backbone at elevated temperatures (typically above 400°C). The flexible siloxane chain can then undergo a "back-biting" or unzipping mechanism, where the chain end attacks a silicon atom further down the chain, leading to the formation of thermodynamically stable, volatile cyclic oligomers (such as D3, D4, etc.).[1] This results in a significant mass loss observed in TGA.

Oxidative Atmosphere:

In the presence of air or oxygen, the degradation of PMVS is more complex and occurs at lower temperatures compared to an inert atmosphere. The process is believed to proceed via a free-radical mechanism.[1] The methyl and vinyl side groups are susceptible to oxidation, leading to the formation of various volatile products, including carbon monoxide, carbon dioxide, water, and formaldehyde.[2] The vinyl groups can also participate in cross-linking reactions, which can initially increase the thermal stability before further degradation occurs. As the temperature increases, the organic side groups are progressively oxidized, ultimately leaving a stable residue of silica (SiO₂) at temperatures above 600°C.[2] This results in a higher char yield in TGA compared to degradation in an inert atmosphere. The presence of vinyl groups has been shown to enhance the thermal oxidation resistance of the polysiloxane.

References

A Deep Dive into 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) for Advanced Silicone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced silicone synthesis, the choice of vinyl monomer is a critical determinant of the final polymer's properties and performance. Among the array of available monomers, 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly known as V3D3, stands out as a trifunctional cyclic siloxane. Its unique molecular architecture offers distinct advantages in creating highly crosslinked and robust silicone networks. This technical guide provides an in-depth comparison of V3D3 with other conventional vinyl monomers, detailing its impact on the mechanical, thermal, and curing characteristics of silicone elastomers and resins.

The Role of Vinyl Monomers in Silicone Synthesis

Vinyl-functionalized siloxanes are essential components in addition-cure silicone systems. The vinyl groups serve as reactive sites for platinum-catalyzed hydrosilylation, a highly efficient and specific reaction that forms stable ethyl bridges between polymer chains, leading to the formation of a crosslinked network. The structure and functionality of the vinyl monomer significantly influence the crosslink density and, consequently, the macroscopic properties of the cured silicone.

Commonly employed vinyl monomers in the industry include linear vinyl-terminated polydimethylsiloxanes (PDMS) and other cyclic vinylsiloxanes such as 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4). While linear vinyl-terminated PDMS primarily acts as a chain extender and contributes to the elongation of the polymer network, cyclic monomers like V3D3 and V4D4 introduce a higher degree of crosslinking due to their multiple vinyl functionalities within a compact structure.

This compound (V3D3): A Profile

V3D3 is a cyclic siloxane with the chemical formula C9H18O3Si3. Its structure consists of a three-silicon, three-oxygen ring, with each silicon atom bonded to one methyl group and one vinyl group. This trifunctional nature makes it a potent crosslinking agent.

Key Attributes of V3D3 in Silicone Synthesis:

  • High Crosslink Density: The three vinyl groups on a compact cyclic backbone enable the formation of a dense and rigid three-dimensional network structure.

  • Enhanced Mechanical Strength: The increased crosslinking often translates to higher tensile strength and hardness in the resulting silicone elastomer.

  • Improved Thermal Stability: The stable siloxane backbone and the robust crosslinked network contribute to enhanced thermal and thermo-oxidative stability.

  • Controlled Reactivity: The reactivity of the vinyl groups in V3D3 can be tailored by controlling the reaction conditions and catalyst concentration.

Comparative Analysis: V3D3 vs. Other Vinyl Monomers

A direct comparison with other vinyl monomers is crucial for formulation development. The following tables summarize the key performance differences observed when V3D3 is used in place of or in conjunction with other common vinyl monomers.

Mechanical Properties

The choice of vinyl monomer has a profound impact on the mechanical characteristics of the cured silicone elastomer. The trifunctionality of V3D3 generally leads to materials with higher hardness and tensile strength, but potentially lower elongation at break compared to difunctional linear vinyl monomers.

PropertySilicone with V3D3Silicone with Vinyl-Terminated PDMSSilicone with V4D4
Hardness (Shore A) HigherLowerHigh
Tensile Strength (MPa) HigherLowerHigh
Elongation at Break (%) LowerHigherLower
Tear Strength (kN/m) Generally HigherGenerally LowerHigh

Note: The actual values are highly dependent on the overall formulation, including the type and loading of fillers, the molecular weight of the base polymer, and the concentration of the crosslinker and catalyst.

Thermal Stability

The thermal stability of a silicone network is critical for high-temperature applications. The introduction of the rigid, cyclic V3D3 crosslinker can enhance the thermal decomposition temperature.

Thermal PropertySilicone with V3D3Silicone with Vinyl-Terminated PDMS
Decomposition Temp. (TGA, 5% weight loss) Generally HigherGenerally Lower
Glass Transition Temp. (DSC) May be higher due to restricted chain mobilityLower
Curing Characteristics

The curing profile of an addition-cure silicone system is influenced by the reactivity and concentration of the vinyl and hydride functional groups. The use of V3D3 can affect the curing kinetics.

Curing ParameterSilicone with V3D3Silicone with Vinyl-Terminated PDMS
Cure Rate Can be faster due to higher vinyl functionalityGenerally slower
Exotherm Peak (DSC) May be more pronouncedLess pronounced
Working Time Potentially shorterLonger

Experimental Protocols

The following provides a general methodology for the synthesis of an addition-cure silicone elastomer using V3D3 as a crosslinker. Researchers should adapt this protocol based on their specific material requirements and available equipment.

Materials
  • Vinyl-terminated polydimethylsiloxane (PDMS) base polymer (viscosity as required)

  • Hydride-terminated polydimethylsiloxane (crosslinker)

  • This compound (V3D3)

  • Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst) in a suitable solvent (e.g., xylene or vinyl silicone fluid)

  • Inhibitor (e.g., 2-methyl-3-butyn-2-ol) - optional, to control working time

Formulation and Mixing
  • In a clean, dry container, weigh the vinyl-terminated PDMS base polymer.

  • Add the desired amount of V3D3 and mix thoroughly until a homogeneous mixture is obtained. The amount of V3D3 will depend on the desired crosslink density and final properties.

  • In a separate container, weigh the hydride-terminated PDMS crosslinker. The molar ratio of Si-H groups to vinyl groups is a critical parameter and is typically in the range of 1.5:1 to 2:1 to ensure complete reaction of the vinyl groups.

  • If using an inhibitor to extend the working time, add it to the vinyl-containing component (Part A).

  • Add the platinum catalyst to the vinyl-containing component (Part A) and mix thoroughly. The typical catalyst loading is in the range of 5-10 ppm of platinum.

  • Combine the two parts (Part A: vinyl and catalyst; Part B: hydride crosslinker) in the desired ratio and mix vigorously until the mixture is uniform. It is crucial to avoid introducing air bubbles during mixing. For critical applications, a dual-asymmetric centrifuge mixer is recommended.

Curing
  • Pour the mixed formulation into a mold or onto a substrate.

  • Cure the material at the desired temperature. A typical curing schedule is 1 hour at 100-150°C. The exact time and temperature will depend on the specific formulation and the desired degree of cure.

Characterization
  • Mechanical Testing: Perform tensile testing (ASTM D412), tear strength (ASTM D624), and hardness (ASTM D2240) measurements on cured samples.

  • Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine the thermal stability and Differential Scanning Calorimetry (DSC) to study the curing profile and glass transition temperature.

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the Si-H stretching peak (around 2160 cm⁻¹) and the C=C stretching of the vinyl group to confirm curing.

Reaction Mechanisms and Experimental Workflows

The core of the silicone synthesis discussed is the platinum-catalyzed hydrosilylation reaction. The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a typical experimental workflow.

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product V3D3 This compound (V3D3) Reaction_Complex Hydrosilylation Reaction V3D3->Reaction_Complex HydrideSiloxane Hydride-Terminated Siloxane (Si-H) HydrideSiloxane->Reaction_Complex Pt_catalyst Platinum Catalyst (e.g., Karstedt's) Pt_catalyst->Reaction_Complex activates Crosslinked_Network Crosslinked Silicone Network Reaction_Complex->Crosslinked_Network forms

Caption: Platinum-catalyzed hydrosilylation of V3D3.

Experimental_Workflow Start Start Formulation Formulate Components (PDMS, V3D3, Si-H, Catalyst) Start->Formulation Mixing Thorough Mixing (e.g., Centrifugal Mixer) Formulation->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Casting Casting or Molding Degassing->Casting Curing Curing (Heat) Casting->Curing Characterization Material Characterization (Mechanical, Thermal, etc.) Curing->Characterization End End Product Characterization->End

Caption: Experimental workflow for silicone synthesis.

Conclusion

This compound (V3D3) is a valuable monomer for the synthesis of high-performance silicone materials. Its trifunctional, cyclic structure allows for the creation of densely crosslinked networks, resulting in enhanced mechanical strength and thermal stability compared to silicones formulated with linear, difunctional vinyl monomers. The selection of V3D3, either as the sole crosslinker or in combination with other vinyl monomers, provides formulators with a powerful tool to tailor the properties of silicone elastomers and resins for demanding applications in the medical, pharmaceutical, and electronics industries. Careful consideration of the formulation parameters, particularly the vinyl-to-hydride ratio and catalyst concentration, is essential to optimize the curing process and achieve the desired material performance.

A Technical Guide to the Mechanical Properties of Silicones: A Comparative Analysis of V3 (Vinyl-Terminated) Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanical properties of silicone elastomers, with a specific focus on those crosslinked using vinyl-terminated polydimethylsiloxane (V3-type) crosslinkers. It provides a comparative analysis with other crosslinking systems, presenting quantitative data, detailed experimental protocols, and visualizations to aid in material selection and formulation development for advanced applications.

Introduction to Silicone Crosslinking

Silicone elastomers derive their robust mechanical properties from the formation of a three-dimensional crosslinked network. The choice of crosslinker and the curing chemistry are pivotal in tailoring the final characteristics of the material, such as its tensile strength, elongation, tear strength, and hardness. Vinyl-functional silicones are fundamental components in addition-cure systems, which are widely favored for their formation of strong, stable networks without the generation of byproducts.[1]

This guide specifically examines "V3" type crosslinkers, which are vinyl-terminated polydimethylsiloxane (PDMS) polymers. A common example of such a crosslinker is DMS-V31, a vinyl-terminated PDMS with a viscosity of 1000 cSt and a molecular weight of approximately 28,000 g/mol .[2] The vinyl groups at the ends of the polymer chains serve as reactive sites for hydrosilylation reactions with hydride-functional siloxanes, typically in the presence of a platinum catalyst.[3][4]

Comparative Mechanical Properties of Silicones with V3 and Other Crosslinkers

The mechanical properties of silicone elastomers are intricately linked to the structure and density of the crosslinked network. The following tables summarize quantitative data on how different crosslinkers, including V3-type vinyl-terminated PDMS and other vinyl-functional silanes, influence these properties.

Table 1: General Mechanical Properties of Silicone Rubbers with Vinyl-Functional Crosslinkers

Silicone TypeTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)Shore A Hardness
High-Consistency Silicone Rubber (HCR)4 - 12100 - 1,1009 - 453 - 90
Liquid Silicone Rubber (LSR)4 - 12200 - 90010 - 503 - 90
Room Temperature Vulcanizing (RTV-2)5 - 10100 - 7008 - 103 - 90
Fluorosilicone Rubber (FSR)9 - 12150 - 70018 - 46Not specified

Source: Gelest, Inc.[3][5]

Table 2: Influence of Vinyltriethoxysilane (VTEOS) Content on Mechanical Properties of Precipitated Silica Reinforced Silicone Rubber

VTEOS Content (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
0LowerHigherHigherHigher
2.0HigherLowerLowerLower

Note: As the content of VTEOS increased, hardness increased, while tensile strength, elongation at break, and tear strength decreased.[1] Oil resistance and heat resistance were improved with higher VTEOS content.[1]

Table 3: Mechanical Properties of Silicone Rubber with Varied Vinyl Content in Blended Gums

Vinyl Molar Content Blend (%)Tensile ModulusTear Strength
Single Vinyl ContentLowerLower
Diverse Vinyl Content BlendHigherHigher

Note: Blending silicone gums with diverse vinyl content led to improved tear strength and a higher tensile modulus compared to those with a single vinyl content.[6]

Experimental Protocols for Mechanical Property Testing

Accurate and reproducible characterization of mechanical properties is essential for material validation and quality control. The following sections detail the standardized methodologies for testing tensile strength, tear strength, and hardness of silicone elastomers.

Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the force required to stretch a silicone specimen until it breaks (tensile strength) and the extent of that stretching (elongation at break).[7][8]

Specimen Preparation:

  • Specimens are typically cut into a "dogbone" shape from a cured silicone sheet of a specified thickness (e.g., 2 mm) using a die.[7][9] The most common specimen shape is Die C.[8]

Test Procedure:

  • The thickness and width of the narrow section of the dogbone specimen are measured precisely.

  • The specimen is securely clamped into the grips of a universal testing machine (tensile tester).[7]

  • The machine pulls the specimen at a constant rate of speed, typically 500 mm/min, until the specimen ruptures.[8][9]

  • The force at the point of rupture and the elongation of the specimen are recorded.

Calculations:

  • Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area of the specimen.

  • Elongation at Break (%): The increase in length at the point of rupture divided by the original length, multiplied by 100.

Tear Strength (ASTM D624)

This test measures the resistance of a silicone elastomer to the propagation of a tear.[10][11]

Specimen Preparation:

  • Specimens are cut from a cured silicone sheet into specific shapes as defined by the standard, such as Die C, which is a right-angled specimen.[12][13]

Test Procedure:

  • The thickness of the specimen is measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • The grips are separated at a constant speed, typically 500 mm/min, which initiates a tear at the point of highest stress concentration (the inner corner of the right angle for Die C).[10]

  • The maximum force required to propagate the tear is recorded.

Calculation:

  • Tear Strength (kN/m): The maximum force recorded divided by the thickness of the specimen.

Hardness (ASTM D2240)

This method measures the indentation hardness of silicone elastomers using a durometer. The Shore A scale is most commonly used for silicones.[14][15]

Specimen Preparation:

  • The test specimen should be a flat piece of silicone with a minimum thickness of 6.4 mm. Thinner specimens can be stacked to achieve the required thickness.[16]

Test Procedure:

  • The durometer is placed vertically on the flat surface of the specimen.

  • A specified pressure is applied to the presser foot of the durometer, causing an indenter to penetrate the material.

  • The hardness reading is taken within one second of firm contact.[16] The reading is a dimensionless number on a scale of 0 to 100, with higher numbers indicating greater hardness.

Visualizing Crosslinking and Experimental Workflows

Addition Cure Crosslinking Mechanism

The following diagram illustrates the platinum-catalyzed hydrosilylation reaction between a vinyl-terminated PDMS (V3-type) and a hydride-functional siloxane crosslinker.

G Vinyl-Terminated PDMS (V3) ...-Si(CH3)2-O-Si(CH3)(CH=CH2) V3 Polymer Chain Cured Silicone Network ...-Si(CH3)2-O-Si(CH3)(CH2-CH2-Si(CH3)2-O-...) Crosslinked Network Vinyl-Terminated PDMS (V3)->Cured Silicone Network Hydride-Functional Siloxane H-Si(CH3)2-O-... Crosslinker Hydride-Functional Siloxane->Cured Silicone Network Pt Catalyst Pt Catalyst Pt Catalyst->Cured Silicone Network Catalyzes Reaction

Caption: Platinum-catalyzed addition cure mechanism.

Experimental Workflow for Mechanical Testing

This diagram outlines the general workflow for preparing and testing silicone elastomer samples for their mechanical properties.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Mixing Mixing Curing Curing Mixing->Curing Die Cutting Die Cutting Curing->Die Cutting Hardness Test (ASTM D2240) Hardness Test (ASTM D2240) Curing->Hardness Test (ASTM D2240) Tensile Test (ASTM D412) Tensile Test (ASTM D412) Die Cutting->Tensile Test (ASTM D412) Tear Test (ASTM D624) Tear Test (ASTM D624) Die Cutting->Tear Test (ASTM D624) Data Acquisition Data Acquisition Tensile Test (ASTM D412)->Data Acquisition Tear Test (ASTM D624)->Data Acquisition Hardness Test (ASTM D2240)->Data Acquisition Property Calculation Property Calculation Data Acquisition->Property Calculation Comparative Analysis Comparative Analysis Property Calculation->Comparative Analysis

Caption: Workflow for mechanical property testing.

Conclusion

The mechanical properties of silicone elastomers are critically dependent on the crosslinking chemistry employed. V3-type vinyl-terminated PDMS crosslinkers, as part of an addition cure system, offer a versatile platform for creating materials with a wide range of properties suitable for demanding applications in research, drug development, and beyond. By understanding the influence of different crosslinkers and adhering to standardized testing protocols, researchers can effectively select and develop silicone materials with the desired performance characteristics.

References

Kinetic Studies of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic studies related to the polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). The document covers various polymerization mechanisms, including anionic, cationic, and radical polymerization, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound (V3D3) Polymerization

This compound, a cyclic organosilicon compound, is a versatile monomer used in the synthesis of silicone-based polymers with tailored properties. Its unique structure, featuring a cyclotrisiloxane ring with both vinyl and methyl groups, allows for polymerization through several mechanisms, primarily through ring-opening polymerization (ROP) of the strained siloxane ring or through reactions involving the vinyl groups.[1] The resulting polymers find applications in diverse fields, including biomedical coatings and electronics.[2][3]

This guide delves into the kinetics of V3D3 polymerization, providing researchers with the necessary information to understand and control the synthesis of poly(vinylmethylsiloxane) and related copolymers.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of V3D3 offers a pathway to linear poly(vinylmethylsiloxane) with well-controlled molecular weights and narrow polydispersity.[4] This "living" polymerization technique allows for the synthesis of precisely defined polymer architectures.[4]

Quantitative Data

Table 1: Kinetic Parameters for the Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3) [5]

ParameterValue
Reaction Order2
Activation Energy (Ea)45.8 kJ mol⁻¹
Enthalpy of Reaction (ΔRH)-206.6 ± 5.4 kJ mol⁻¹

Note: This data is for hexamethylcyclotrisiloxane (D3) and serves as an approximation for the behavior of V3D3.

Experimental Protocol: Living Anionic Ring-Opening Polymerization of V3D3

This protocol is adapted from established procedures for the living anionic polymerization of cyclosiloxanes and vinyl monomers.[5][6][7]

Materials:

  • This compound (V3D3), purified by distillation from calcium hydride.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Initiator solution (e.g., sec-butyllithium in cyclohexane), titrated to determine the exact concentration.

  • Degassed methanol for termination.

  • High-vacuum Schlenk line and glassware.

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a high-vacuum or Schlenk line.

  • Solvent and Monomer Addition: Distill the required volume of anhydrous THF into the reactor. Cool the reactor to -78 °C using a dry ice/acetone bath. Add the purified V3D3 monomer to the cooled THF via a gas-tight syringe.

  • Initiation: Rapidly add the calculated amount of the initiator solution (e.g., sec-butyllithium) to the stirred monomer solution. The reaction mixture may develop a characteristic color, indicating the formation of living anionic centers.

  • Propagation: Allow the polymerization to proceed at -78 °C for a predetermined time (e.g., 1-4 hours) to achieve the desired molecular weight. Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR or size exclusion chromatography).

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The disappearance of the color indicates the termination of the living chains.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.

  • Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

Signaling Pathway Diagram

Anionic_ROP Initiator Initiator (e.g., BuLi) Monomer V3D3 Monomer Initiator->Monomer Initiation Active_Center Living Anionic Chain End Monomer->Active_Center Ring-Opening Active_Center->Active_Center Polymer Poly(vinylmethylsiloxane) Active_Center->Polymer Termination (e.g., + MeOH)

Anionic Ring-Opening Polymerization of V3D3.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization provides another route to synthesize polysiloxanes from V3D3. Photomediated CROP, in particular, has been shown to be an effective method, allowing for temporal control over the polymerization process.[8][9][10]

Quantitative Data

Recent studies on the photomediated CROP of V3D3 have provided some quantitative data regarding reaction conditions and resulting polymer characteristics.

Table 2: Photomediated Cationic Ring-Opening Polymerization of V3D3 [8][11]

ParameterValue
MonomerThis compound (D₃Vi)
[M]₀/[Initiator]₀/[Catalyst]₀30/1/0.3
SolventToluene
InitiatorBenzyl alcohol (BnOH)
CatalystMerocyanine-based photoacid catalyst (PAG2)
Light SourceBlue light (460-465 nm, 8 W)
Temperature30 °C
Time (h)24
Conversion (%)32.7
Mₙ, theoretical ( g/mol )2658
Mₙ, GPC ( g/mol )3500
Dispersity (Đ)1.34
Experimental Protocol: Photomediated Cationic Ring-Opening Polymerization of V3D3

This protocol is based on the work of Zhang et al. on the photomediated CROP of cyclosiloxanes.[8][9]

Materials:

  • This compound (V3D3).

  • Merocyanine-based photoacid catalyst (PAG2).

  • Benzyl alcohol (BnOH) as the initiator.

  • Toluene as the solvent.

  • Schlenk flask and photochemical reactor.

Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask, sequentially add V3D3, the photoacid catalyst (PAG2), benzyl alcohol (BnOH), and toluene in the desired molar ratios.

  • Degassing: Seal the flask with a rubber stopper and purge with an inert gas. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a photochemical reactor at 30 °C and irradiate with blue light (460-465 nm, 8 W).

  • Monitoring: At predetermined time intervals, extract samples using a syringe for analysis by ¹H NMR and GPC to monitor monomer conversion, molecular weight, and dispersity.

Logical Relationship Diagram

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation Light Light (460-465 nm) PAG2 Photoacid Generator (PAG2) Light->PAG2 Activation Proton H⁺ PAG2->Proton V3D3_monomer V3D3 Monomer Proton->V3D3_monomer Initiator_complex Initiator Complex V3D3_monomer->Initiator_complex Active_Chain Propagating Cationic Chain Initiator_complex->Active_Chain V3D3_monomer2 V3D3 Monomer Active_Chain->V3D3_monomer2 Ring-Opening Elongated_Chain Elongated Chain V3D3_monomer2->Elongated_Chain Ring-Opening Elongated_Chain->Active_Chain iCVD_Workflow Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Evacuation Chamber Evacuation Substrate_Prep->Evacuation Precursor_Intro Introduce Monomer (V3D3) & Initiator Vapors Evacuation->Precursor_Intro Filament_Heating Heat Filaments Precursor_Intro->Filament_Heating Polymerization Polymer Film Deposition on Cooled Substrate Filament_Heating->Polymerization Process_Monitoring Monitor Film Growth Polymerization->Process_Monitoring Termination Stop Precursor Flow & Cool Filaments Polymerization->Termination Process_Monitoring->Polymerization End End Termination->End

References

performance comparison of silicone resins for electronic applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the performance characteristics of silicone resins, which are pivotal materials in modern electronics. Offering a unique combination of thermal stability, dielectric strength, and mechanical flexibility, silicones are indispensable for the protection and reliability of sensitive electronic components. This document provides a comparative analysis of their key properties, detailed experimental protocols for their evaluation, and visual representations of their chemical mechanisms and selection workflows.

Core Performance Characteristics of Silicone Resins

Silicone resins are utilized in a wide array of electronic applications, including as encapsulants, coatings, adhesives, and thermal interface materials.[1][2] Their versatility stems from a stable silicon-oxygen (Si-O) backbone, which imparts superior properties compared to many organic polymers.[3][4]

Data Presentation: Comparative Performance Metrics

The following tables summarize the key quantitative performance data for various types of silicone resins used in electronics. These values represent typical ranges and can vary based on the specific formulation, curing process, and presence of fillers.

Table 1: Electrical Properties of Silicone Resins

PropertyTypical Value RangeTest StandardSignificance in Electronic Applications
Dielectric Strength15 - 25 kV/mm (380 - 635 V/mil)ASTM D149Indicates the ability to withstand high voltages without electrical breakdown, crucial for insulation.[5][6]
Volume Resistivity> 10¹³ - 10¹⁶ Ω·cmASTM D257Measures the material's resistance to leakage current, essential for preventing signal loss and short circuits.[3][7]
Dielectric Constant (@ 1 MHz)2.6 - 3.8ASTM D150Represents the ability to store electrical energy; lower values are preferred for high-frequency applications to minimize signal interference.[3][7]
Dissipation Factor (@ 1 MHz)0.001 - 0.01ASTM D150Indicates the energy lost as heat within the material; a low value is critical for efficiency in high-frequency circuits.

Table 2: Thermal Properties of Silicone Resins

PropertyTypical Value RangeTest StandardSignificance in Electronic Applications
Operating Temperature Range-55°C to +200°C (some up to 300°C)-Wide operating range ensures reliability in harsh thermal cycling environments, from aerospace to automotive applications.[8][9][10]
Thermal Conductivity (Unfilled)0.1 - 0.4 W/m·KASTM D5470The inherent ability to conduct heat; modest for unfilled resins.[11]
Thermal Conductivity (Filled)1.0 - 8.0 W/m·KASTM D5470Enhanced with thermally conductive fillers (e.g., alumina, boron nitride) to effectively dissipate heat from components like CPUs and power modules.[7][11]
Glass Transition Temperature (Tg)Varies (often below -40°C)DMA (Dynamic Mechanical Analysis)The temperature at which the material transitions from a rigid to a more rubbery state; a low Tg ensures flexibility at low temperatures.[12]

Table 3: Mechanical and Physical Properties of Silicone Resins

PropertyTypical Value RangeTest StandardSignificance in Electronic Applications
HardnessShore A 10 - 80ASTM D2240Indicates the material's resistance to indentation; softer silicones provide better stress relief for delicate components.
Elongation at Break100% - 600%ASTM D412Measures the material's ability to stretch before breaking, signifying its flexibility and ability to withstand mechanical stress.
Moisture Absorption< 0.1%ASTM D570Low moisture absorption is critical for preventing corrosion and maintaining stable electrical properties in humid environments.[4]
UV ResistanceExcellent-Silicone's inherent resistance to ultraviolet radiation prevents yellowing and degradation in outdoor or optically exposed applications.[10][13]

Experimental Protocols

Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments cited in the performance tables.

ASTM D149: Standard Test Method for Dielectric Strength

This test determines the maximum voltage a material can withstand before electrical breakdown occurs.

Methodology:

  • Specimen Preparation: A sample of the cured silicone resin of a specified thickness is prepared. The surfaces should be clean and free of defects.

  • Apparatus: A high-voltage AC power supply with a means of uniformly increasing the voltage at a controlled rate. The specimen is placed between two electrodes of a specified size and shape (e.g., cylindrical brass electrodes).

  • Procedure: The specimen and electrodes are placed in a non-conductive medium (e.g., insulating oil) to prevent flashover. The voltage is then increased from zero at a uniform rate (e.g., 500 V/s) until breakdown occurs, which is indicated by a sudden surge in current.[11]

  • Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen and is typically expressed in kV/mm or V/mil.

ASTM D257: Standard Test Methods for DC Resistance or Conductance of Insulating Materials

This standard is used to measure the volume resistivity and surface resistivity of insulating materials.

Methodology:

  • Specimen Preparation: A standardized flat specimen of the cured silicone resin is prepared.

  • Apparatus: A high-resistance meter (electrometer or megohmmeter) and a three-electrode assembly (a guarded electrode, a measuring electrode, and a high-voltage electrode).

  • Procedure (Volume Resistivity): A DC voltage is applied between the guarded and high-voltage electrodes for a specified time (e.g., 60 seconds) to allow for electrification. The resulting current that flows through the bulk of the material is measured by the electrometer connected to the measuring electrode.[7]

  • Calculation (Volume Resistivity): The volume resistivity (ρv) is calculated using the formula: ρv = (A/t) * (V/I), where A is the effective area of the measuring electrode, t is the thickness of the specimen, V is the applied voltage, and I is the measured current.

ASTM D5470: Standard Test Method for Thermal Transmission Properties of Thin Thermally Conductive Solid Electrical Insulation Materials

This method is used to determine the thermal conductivity of materials, particularly those used as thermal interfaces.

Methodology:

  • Specimen Preparation: One or more flat, uniform specimens of the silicone resin are prepared. The thickness of each specimen is precisely measured.

  • Apparatus: A steady-state heat flow apparatus consisting of a heater block, two meter bars with temperature sensors, and a cooling block. The apparatus is placed under a controlled clamping pressure.

  • Procedure: The silicone specimen is placed between the two meter bars. A known amount of heat is generated by the heater and flows through the meter bars and the specimen to the cooling block. The temperatures along the meter bars are recorded once a steady state is reached.[12][14]

  • Calculation: The temperature drop across the specimen and the heat flux are determined from the temperature gradients in the meter bars. The thermal impedance is calculated, and by testing specimens of different thicknesses, the intrinsic thermal conductivity of the material can be determined by plotting thermal impedance versus thickness. The slope of this line is the inverse of the thermal conductivity.[15]

Mandatory Visualizations

The following diagrams illustrate key concepts related to silicone resins in electronic applications.

experimental_workflow cluster_selection Material Selection cluster_testing Performance Evaluation cluster_analysis Data Analysis & Qualification app_req Define Application Requirements (e.g., Thermal, Electrical) resin_type Select Silicone Resin Type (Coating, Encapsulant, Adhesive) app_req->resin_type electrical_test Electrical Testing (ASTM D149, D257) resin_type->electrical_test thermal_test Thermal Testing (ASTM D5470) resin_type->thermal_test mechanical_test Mechanical Testing (ASTM D2240, D412) resin_type->mechanical_test data_comp Compare Data to Requirements electrical_test->data_comp thermal_test->data_comp mechanical_test->data_comp qualify Qualify Material for Application data_comp->qualify final_product final_product qualify->final_product Final Product Integration

Caption: Workflow for Silicone Resin Selection and Qualification.

hydrosilylation_cure cluster_reactants Reactants cluster_product Cured Network vinyl_silicone Vinyl-functional Silicone Polymer (Si-CH=CH₂) catalyst Platinum Catalyst vinyl_silicone->catalyst hydride_crosslinker Hydride-functional Crosslinker (Si-H) hydride_crosslinker->catalyst cured_network Cross-linked Silicone Elastomer (Si-CH₂-CH₂-Si) catalyst->cured_network Addition Reaction condensation_cure cluster_reactants Reactants cluster_products Products silanol_polymer1 Silanol-terminated Polymer (Si-OH) moisture Atmospheric Moisture (Catalyst) silanol_polymer1->moisture silanol_polymer2 Silanol-terminated Polymer (Si-OH) silanol_polymer2->moisture cured_network Cross-linked Silicone Network (Si-O-Si) moisture->cured_network Condensation Reaction byproduct Byproduct (e.g., Water, Alcohol) cured_network->byproduct releases

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a combustible organosiloxane compound. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.

Core Disposal and Handling Recommendations

The primary method for the disposal of this compound is through incineration at a licensed waste disposal facility.[1][2] It is imperative to adhere to local and national regulations governing hazardous waste disposal.[1][2] Avoid releasing this chemical into the environment, and do not dispose of it into sewer systems.[1][2]

ParameterRecommendationCitation
Primary Disposal Method Incineration[1][2]
Disposal Facility Licensed Waste Disposal Facility[1][2]
Environmental Release Avoid release to the environment[1][2]
Sewage Disposal Do not dispose of waste into sewer[2]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following step-by-step procedure should be followed for the cleanup of this compound spills.

Experimental Protocol: Spill Cleanup

  • Ensure Proper Protection: Equip the cleanup crew with appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[1]

  • Prevent Spread: Contain the spill using dikes or absorbents to prevent migration into sewers or streams.[2]

  • Absorb the Spill: Use an absorbent, non-combustible material to collect the spilled liquid.[1][2]

  • Collect the Waste: Carefully sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[1][2]

  • Use Non-Sparking Tools: Employ only non-sparking tools during the cleanup process to prevent ignition of the combustible liquid.[1][2]

  • Ventilate the Area: Ensure the area is well-ventilated to prevent the accumulation of vapors.[1]

  • Decontaminate and Wash: Thoroughly wash hands and any contaminated clothing after handling.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Disposal check_contamination Is the container empty and clean? start->check_contamination dispose_container Dispose of container according to local regulations for non-hazardous waste. check_contamination->dispose_container Yes collect_waste Collect waste chemical in a labeled, sealed container. check_contamination->collect_waste No check_spill Is there a spill? collect_waste->check_spill spill_cleanup Follow Spill Cleanup Protocol. check_spill->spill_cleanup Yes contact_facility Contact a licensed hazardous waste disposal facility. check_spill->contact_facility No spill_cleanup->contact_facility incinerate Arrange for incineration. contact_facility->incinerate end End: Proper Disposal incinerate->end

Caption: Disposal workflow for this compound.

Safe Handling and Storage

To minimize the risk of exposure and accidents, adhere to the following safe handling and storage procedures:

  • Handling: Avoid all eye and skin contact. Do not breathe vapor or mist.[1] Use in a well-ventilated area.[1] Ground and bond containers and receiving equipment to prevent static discharge.[2] Use only non-sparking tools.[1][2]

  • Storage: Keep containers tightly closed in a cool, well-ventilated place away from heat, sparks, and open flames.[1][2] Store away from oxidizing agents.[1][2]

By following these established procedures, laboratory personnel can ensure the safe and responsible management of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Identifier:

  • Name: this compound

  • Synonyms: D'3; Trimethyltrivinylcyclotrisiloxane; 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane[1][2]

  • CAS Number: 3901-77-7[2][3][4]

  • Molecular Formula: C9H18O3Si3[1][2]

Hazard Identification and Safety Precautions

This compound is a combustible liquid that may cause irritation to the skin, eyes, and respiratory tract.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, open flames, and sparks.[1][2] Hazardous polymerization can occur at temperatures above 150°C.[1]

Summary of Hazards:

Hazard TypeDescription
Physical Hazard Combustible liquid.[1][2]
Health Hazard May cause skin, eye, and respiratory tract irritation.[1][2]
Reactivity Hazard Can react violently with hydridosilanes and precious metal compounds.[1][2]
Thermal Hazard Hazardous polymerization can occur at temperatures above 150°C.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

Required PPE:

Body PartEquipmentSpecifications
Hands Chemical Resistant GlovesNeoprene or nitrile rubber gloves.[1]
Eyes Safety Glasses/GogglesStandard laboratory safety glasses.[1]
Body Protective ClothingWear suitable protective clothing.[1]
Respiratory RespiratorNIOSH-certified organic vapor (black cartridge) respirator.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this chemical. The following steps outline the procedure from preparation to disposal.

Experimental Workflow:

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup and Decontamination cluster_disposal 4. Waste Disposal prep_ppe Don appropriate PPE prep_setup Ensure proper ventilation (fume hood) prep_ppe->prep_setup prep_materials Gather all necessary materials and equipment prep_setup->prep_materials handle_transfer Carefully transfer the required amount prep_materials->handle_transfer Proceed to handling handle_reaction Perform the experiment, avoiding heat and sparks handle_transfer->handle_reaction handle_monitor Monitor the reaction for any abnormalities handle_reaction->handle_monitor cleanup_decontaminate Decontaminate work surfaces and equipment handle_monitor->cleanup_decontaminate Proceed to cleanup cleanup_ppe Remove PPE in the correct order cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect all waste in a labeled, sealed container cleanup_wash->disposal_collect Proceed to disposal disposal_store Store waste in a designated, well-ventilated area disposal_collect->disposal_store disposal_handover Hand over to authorized waste disposal personnel disposal_store->disposal_handover

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Method
Unused Chemical Incinerate in a licensed waste disposal facility.[1][2]
Contaminated Materials (e.g., gloves, absorbent pads) Collect in a sealed container, label appropriately, and dispose of as hazardous waste through a licensed facility.[1]
Empty Containers Dispose of contents/container to a licensed waste disposal facility.[1][2]

Important Considerations:

  • Do not dispose of waste into the sewer system.[2]

  • Avoid release to the environment.[1][2]

  • Always follow local and national regulations for hazardous waste disposal.[1][2]

By adhering to these safety protocols and operational plans, laboratory professionals can minimize the risks associated with handling this compound and maintain a safe research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.